molecular formula C20H26Cl2F2N4O B10762275 GW791343 dihydrochloride

GW791343 dihydrochloride

Katalognummer: B10762275
Molekulargewicht: 447.3 g/mol
InChI-Schlüssel: IYJPZTBIYHPSKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

GW791343 dihydrochloride is a useful research compound. Its molecular formula is C20H26Cl2F2N4O and its molecular weight is 447.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N4O.2ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJPZTBIYHPSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GW791343 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 dihydrochloride (B599025) is a potent and species-specific allosteric modulator of the P2X7 receptor, a key player in inflammation and cellular signaling. This guide provides a comprehensive overview of its mechanism of action, detailing its interaction with the human P2X7 receptor, the downstream signaling consequences, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are presented for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important research compound.

Introduction

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, where it mediates inflammatory responses. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), leads to cation influx, the formation of a large transmembrane pore, and the activation of the NLRP3 inflammasome. This cascade results in the release of pro-inflammatory cytokines such as IL-1β and IL-18, making the P2X7 receptor an attractive therapeutic target for a range of inflammatory, neurological, and chronic pain disorders.

GW791343 dihydrochloride has emerged as a critical tool for studying the pharmacology of the P2X7 receptor. It exhibits a distinct pharmacological profile, acting as a negative allosteric modulator of the human P2X7 receptor while being a positive allosteric modulator of the rat orthologue. This species-specificity has been instrumental in defining the allosteric binding sites on the receptor.

Core Mechanism of Action

This compound functions as a negative allosteric modulator of the human P2X7 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site for its endogenous agonist, ATP. By binding to this allosteric site, GW791343 induces a conformational change in the receptor that reduces the efficacy of ATP, thereby producing a non-competitive antagonist effect.[1][2]

Key characteristics of its mechanism of action include:

  • Non-competitive Antagonism: GW791343 reduces the maximal response to ATP without significantly shifting the agonist's EC50 value, a hallmark of non-competitive inhibition.[2]

  • Allosteric Binding: Radioligand binding studies have confirmed that GW791343 does not compete with ATP for its binding site. Instead, it has been shown to interact with a site that is also recognized by other allosteric modulators, such as "compound-17".[2]

  • Species-Specificity: A key feature of GW791343 is its differential effect on human versus rat P2X7 receptors. While it inhibits the human receptor, it potentiates the activity of the rat receptor. This has been traced to a single amino acid difference at position 95 (phenylalanine in humans, leucine (B10760876) in rats) within the allosteric binding pocket.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of GW791343 with the human P2X7 receptor.

Table 1: Potency of GW791343 as a Negative Allosteric Modulator of the Human P2X7 Receptor

ParameterValueAgonistAssay BufferCell LineReference
pIC506.9 - 7.2ATP / BzATPNaCl or SucroseHEK293[1][2][4]

Table 2: Effect of GW791343 on the Binding of a Known P2X7 Receptor Allosteric Modulator

CompoundRadioligandEffect of GW791343pIC50Cell LineReference
GW791343[3H]-compound-17Inhibition of binding6.04 ± 0.10HEK293 (rat P2X7)[2]

P2X7 Receptor Signaling Pathways Modulated by GW791343

Activation of the P2X7 receptor initiates a cascade of downstream signaling events. As a negative allosteric modulator, GW791343 effectively dampens these pathways in human cells.

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7 Human P2X7 Receptor ATP->P2X7 Binds to orthosteric site GW791343 GW791343 GW791343->P2X7 Binds to allosteric site Ion_Influx Na+ / Ca2+ Influx K+ Efflux P2X7->Ion_Influx Channel Opening Pore Macropore Formation (e.g., Ethidium (B1194527) Uptake) Ion_Influx->Pore NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β (Release) Casp1->IL1b

Caption: P2X7 Receptor Signaling Pathway and the Inhibitory Action of GW791343.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of GW791343.

Agonist-Stimulated Ethidium Accumulation Assay

This assay measures the formation of the P2X7 receptor's characteristic large pore, which is permeable to molecules like ethidium bromide.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the recombinant human P2X7 receptor are cultured in appropriate media and seeded into 96-well plates.

  • Assay Buffer Preparation: Prepare a suitable assay buffer, typically a NaCl-based or sucrose-based buffer.

  • Compound Preparation: Prepare serial dilutions of GW791343 and the P2X7 receptor agonist (e.g., ATP or BzATP) in the assay buffer.

  • Incubation with Antagonist: Wash the cells with the assay buffer and then pre-incubate them with varying concentrations of GW791343 or vehicle control for a specified period (e.g., 40 minutes).[1]

  • Agonist Stimulation and Dye Uptake: Add the P2X7 agonist along with ethidium bromide to the wells.

  • Fluorescence Measurement: Measure the fluorescence of the intracellular ethidium (indicative of its intercalation with nucleic acids) over time using a fluorescence plate reader.

  • Data Analysis: Plot the rate of ethidium uptake against the agonist concentration in the presence and absence of different concentrations of GW791343 to determine the IC50 of GW791343 and its effect on the agonist's maximal response.

Ethidium_Uptake_Workflow start Start cell_culture Seed HEK293-hP2X7 cells in 96-well plate start->cell_culture wash Wash cells with assay buffer cell_culture->wash pre_incubate Pre-incubate with GW791343 or vehicle wash->pre_incubate add_agonist_dye Add ATP/BzATP and Ethidium Bromide pre_incubate->add_agonist_dye measure_fluorescence Measure fluorescence over time add_agonist_dye->measure_fluorescence data_analysis Analyze data to determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Ethidium Uptake Assay.

Radioligand Binding Assay

This assay is used to determine if GW791343 binds to the same site as other known P2X7 receptor ligands.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the human or rat P2X7 receptor.

  • Radioligand Preparation: Use a radiolabeled P2X7 receptor allosteric modulator, such as [3H]-compound-17.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled GW791343.

  • Separation of Bound and Free Ligand: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter mat.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of GW791343 to determine the IC50 and subsequently the Ki (inhibitory constant).

Radioligand_Binding_Workflow start Start membrane_prep Prepare cell membranes with P2X7 receptors start->membrane_prep incubation Incubate membranes with [3H]-compound-17 and GW791343 membrane_prep->incubation filtration Separate bound and free radioligand by filtration incubation->filtration counting Measure radioactivity with scintillation counter filtration->counting data_analysis Analyze data to determine Ki counting->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Radioligand Binding Assay.

Drug Development and Clinical Perspective

As of the latest available information, this compound has primarily been used as a research tool to probe the function and pharmacology of the P2X7 receptor. There is no public information to suggest that GW791343 itself has entered clinical trials. However, the insights gained from studying this and other P2X7 receptor modulators have been crucial in validating the P2X7 receptor as a therapeutic target. Several other P2X7 receptor antagonists have been advanced into clinical development by various pharmaceutical companies for indications such as rheumatoid arthritis, Crohn's disease, and depression, although with mixed results. The species-specificity of compounds like GW791343 highlights a significant challenge in the preclinical to clinical translation of P2X7 receptor modulators.

Conclusion

This compound is a well-characterized negative allosteric modulator of the human P2X7 receptor. Its non-competitive antagonism and species-specific activity have made it an invaluable pharmacological tool. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the P2X7 receptor and related inflammatory pathways. The continued study of compounds like GW791343 will undoubtedly lead to a more refined understanding of P2X7 receptor biology and aid in the development of novel therapeutics for a range of debilitating diseases.

References

In-Depth Technical Guide: GW791343 Dihydrochloride and its P2X7 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the P2X7 receptor antagonist activity of GW791343 dihydrochloride (B599025). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative data, and the experimental protocols necessary for its evaluation.

Core Concepts: Mechanism of Action

GW791343 dihydrochloride is a potent and selective modulator of the P2X7 receptor, an ATP-gated ion channel that plays a crucial role in inflammation and immune responses. A key characteristic of GW791343 is its species-specific activity. It acts as a negative allosteric modulator on the human P2X7 receptor, resulting in a non-competitive antagonist effect.[1][2][3][4] In contrast, it functions as a positive allosteric modulator on the rat P2X7 receptor, enhancing the potency and effect of ATP.[2][4] This differential activity is primarily attributed to a single amino acid difference at position 95 of the receptor, which is a phenylalanine in humans and a leucine (B10760876) in rats.[5][6]

Studies have shown that GW791343 does not bind to the ATP-binding site, confirming its allosteric mechanism.[6] Its non-competitive antagonism at the human P2X7 receptor is characterized by a reduction in the maximal response to agonists like ATP and BzATP.[3]

Quantitative Data Summary

The antagonist potency of GW791343 at the human P2X7 receptor has been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antagonist Activity of GW791343 at the Human P2X7 Receptor
Assay TypeAgonistBufferpIC50Reference
Ethidium (B1194527) AccumulationATPNaCl~6.9-7.2[3]
Ethidium AccumulationBzATPSucrose~6.9-7.2[3]

Note: The pIC50 values can be influenced by the agonist and the buffer used in the assay.[3]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the P2X7 receptor antagonist activity of GW791343.

Cell Culture
  • HEK293 Cells Expressing P2X7 Receptors: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human or rat P2X7 receptor are a common model system.

    • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin/Streptomycin solution.[7]

    • Selection (for stable cell lines): 300 µg/ml G418.[7]

    • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.[7]

  • THP-1 Human Monocytic Cell Line: This cell line is often used to study inflammatory responses, such as IL-1β release.

    • Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.

    • Differentiation into Macrophages: To induce a macrophage-like phenotype, THP-1 monocytes can be treated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48-72 hours.[8]

In Vitro Functional Assays

This assay measures the formation of the large pore associated with P2X7 receptor activation, which allows the passage of molecules up to 900 Da, such as ethidium bromide.

  • Principle: Ethidium bromide is a fluorescent dye that exhibits enhanced fluorescence upon binding to intracellular nucleic acids. Its entry into the cell is facilitated by the P2X7 receptor pore.

  • Protocol:

    • Cell Seeding: Seed HEK293-P2X7 cells in a 96-well black, clear-bottom plate and culture overnight.

    • Compound Incubation: Pre-incubate the cells with varying concentrations of GW791343 or vehicle control for a specified time (e.g., 15-40 minutes) at 37°C.[1][3]

    • Agonist Stimulation: Add a P2X7 receptor agonist, such as ATP or BzATP, along with ethidium bromide to each well.

    • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).[1]

    • Data Analysis: Calculate the rate of ethidium bromide uptake or the fluorescence at a specific time point. Determine the IC₅₀ value for GW791343 by plotting the percentage of inhibition of dye uptake against the antagonist concentration.[1]

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HEK293-P2X7 Cells in 96-well plate culture Culture overnight seed_cells->culture pre_incubate Pre-incubate with GW791343 (varying concentrations) culture->pre_incubate add_agonist Add P2X7 Agonist (ATP/BzATP) + Ethidium Bromide pre_incubate->add_agonist measure_fluorescence Measure Fluorescence (kinetic read) add_agonist->measure_fluorescence calculate_ic50 Calculate % Inhibition and determine IC50 measure_fluorescence->calculate_ic50

This assay measures the initial ion channel activity of the P2X7 receptor, which is permeable to Ca²⁺.

  • Principle: Changes in intracellular calcium concentration are detected using a calcium-sensitive fluorescent dye.

  • Protocol:

    • Cell Seeding: Seed HEK293-P2X7 cells in a 96-well black, clear-bottom plate and culture overnight.

    • Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with Ca²⁺) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Washing: Gently wash the cells to remove the extracellular dye.[1]

    • Compound Incubation: Pre-incubate the cells with varying concentrations of GW791343 or vehicle control.

    • Fluorescence Measurement (Baseline): Record a baseline fluorescence reading.

    • Agonist Stimulation: Add a P2X7 receptor agonist (e.g., ATP or BzATP) and immediately begin recording the fluorescence intensity over time.[1]

    • Data Analysis: Calculate the change in fluorescence in response to the agonist. Determine the IC₅₀ value for GW791343 by plotting the inhibition of the Ca²⁺ response against the inhibitor concentration.[1]

This assay measures the downstream inflammatory consequence of P2X7 receptor activation in immune cells.

  • Principle: Activation of the P2X7 receptor in LPS-primed monocytic cells triggers the NLRP3 inflammasome, leading to the processing and release of mature IL-1β.

  • Protocol:

    • Cell Seeding and Differentiation: Seed THP-1 cells and differentiate them into macrophages using PMA as described in section 3.1.

    • Cell Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.[1]

    • Compound Incubation: Pre-incubate the primed cells with various concentrations of GW791343 or vehicle control for 30-60 minutes.

    • P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.[1]

    • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.[1]

    • Quantification: Measure the concentration of released IL-1β in the supernatant using a commercial ELISA kit.[1]

    • Data Analysis: Determine the IC₅₀ value for GW791343 by plotting the inhibition of IL-1β release against the inhibitor concentration.[1]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates GW791343 GW791343 (Antagonist) GW791343->P2X7R Inhibits K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Cleaves pro_IL1b Pro-IL-1β pro_IL1b->IL1b Release IL-1β Release IL1b->Release

In Vivo Models

The in vivo efficacy of P2X7 receptor antagonists is typically evaluated in rodent models of inflammation and neuropathic pain.

  • Inflammatory Pain Models:

    • Carrageenan- or Complete Freund's Adjuvant (CFA)-induced Paw Edema: These models are used to assess the anti-inflammatory and anti-nociceptive effects of compounds. Endpoints include measuring paw volume (plethysmometry) and assessing thermal or mechanical hyperalgesia.

  • Neuropathic Pain Models:

    • Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the Sciatic Nerve: These models are used to evaluate the effect of antagonists on nerve injury-induced pain. The primary endpoint is the assessment of mechanical allodynia using von Frey filaments.

  • Administration: GW791343 or other test compounds are typically administered systemically (e.g., intraperitoneally or orally) before or after the induction of the pathological state.

Visualization of Logical Relationships

The following diagram illustrates the species-specific allosteric modulation of the P2X7 receptor by GW791343.

G cluster_human Human P2X7 Receptor cluster_rat Rat P2X7 Receptor hP2X7 Human P2X7R (Phe95) hResponse Inhibited Channel/Pore Activity hP2X7->hResponse hATP ATP hATP->hP2X7 Binds hGW791343 GW791343 hGW791343->hP2X7 Negative Allosteric Modulation rP2X7 Rat P2X7R (Leu95) rResponse Potentiated Channel/Pore Activity rP2X7->rResponse rATP ATP rATP->rP2X7 Binds rGW791343 GW791343 rGW791343->rP2X7 Positive Allosteric Modulation

Conclusion

This compound is a valuable pharmacological tool for studying the P2X7 receptor. Its well-characterized, species-specific mechanism of action provides a unique opportunity to probe the physiological and pathological roles of this receptor in different preclinical models. The experimental protocols outlined in this guide offer a robust framework for the in-depth investigation of GW791343 and other novel P2X7 receptor modulators.

References

The Function of GW791343 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 dihydrochloride (B599025) is a potent and selective allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegenerative diseases. A key characteristic of GW791343 is its species-specific activity; it functions as a negative allosteric modulator, and therefore a non-competitive antagonist, of the human P2X7 receptor, while acting as a positive allosteric modulator on the rat P2X7 receptor. This distinct pharmacological profile makes GW791343 a valuable tool for elucidating the complex roles of the P2X7 receptor in different experimental models. This guide provides an in-depth overview of the function of GW791343 dihydrochloride, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Introduction

The P2X7 receptor (P2X7R) is a unique member of the P2X family of ligand-gated ion channels. Activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), P2X7R forms a non-selective cation channel that, upon prolonged stimulation, can lead to the formation of a larger pore permeable to molecules up to 900 Da in size. This dual functionality allows the P2X7R to mediate a wide range of cellular responses, from rapid ion flux to the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β.

This compound has emerged as a critical pharmacological tool for studying the P2X7 receptor. Its allosteric modulatory properties, combined with its opposing effects in human versus rat models, provide a unique opportunity to dissect the physiological and pathological roles of P2X7R.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the P2X7 receptor, a location distinct from the orthosteric ATP-binding site. This interaction does not directly compete with ATP binding but rather modulates the receptor's response to its natural agonist.

  • On the human P2X7 receptor , GW791343 acts as a negative allosteric modulator . This means it reduces the efficacy and/or potency of ATP, leading to a non-competitive antagonism of receptor function.

  • On the rat P2X7 receptor , GW791343 functions as a positive allosteric modulator . In this context, it enhances the receptor's response to ATP, increasing agonist potency and efficacy.

This species-dependent activity is a crucial consideration for researchers when selecting appropriate experimental models for preclinical studies.

Quantitative Pharmacological Data

The potency of this compound has been quantified in various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 1: Negative Allosteric Modulator Activity of GW791343 on the Human P2X7 Receptor

Assay TypeAgonistParameterValueReference
Ethidium (B1194527) AccumulationBzATPpIC506.9 - 7.2
Ethidium AccumulationATPpIC50~6.9

Table 2: Positive Allosteric Modulator Activity of GW791343 on the Rat P2X7 Receptor

Assay TypeAgonistParameterValueReference
Radioligand Binding ([3H]-compound-17)-pIC506.04 ± 0.10
Circadian ATP ReleaseEndogenous ATPConcentration5 µM (potentiated release)

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment of GW791343's function. Below are protocols for key experiments cited in the literature.

Ethidium Accumulation Assay for P2X7R Activity

This assay measures the formation of the large pore associated with sustained P2X7R activation, which allows the influx of molecules like ethidium bromide.

Principle: Upon P2X7R activation and pore formation, ethidium bromide enters the cell and intercalates with nucleic acids, leading to a significant increase in fluorescence. This fluorescence is proportional to P2X7R activity.

Detailed Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Preparation: Cells are harvested using a trypsin/EDTA solution and collected by centrifugation. The cell pellet is resuspended in an appropriate assay buffer (e.g., NaCl-based buffer) to a density of 2.5 x 10^6 cells/ml.

  • Assay Procedure:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add varying concentrations of this compound (or vehicle control).

    • Add a fixed concentration of the P2X7R agonist (e.g., BzATP or ATP) and ethidium bromide (final concentration typically 25 µM).

    • Incubate the plate for a defined period (e.g., 10-40 minutes) at 37°C.

  • Data Acquisition: Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis: Plot the fluorescence intensity against the concentration of GW791343 to determine the IC50 value, from which the pIC50 can be calculated.

Radioligand Binding Assay

This assay is used to determine the binding affinity of GW791343 to the P2X7 receptor.

Principle: A radiolabeled ligand that binds to the P2X7 receptor is competed off by the unlabeled test compound (GW791343). The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the rat P2X7 receptor.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-compound-17).

    • Add increasing concentrations of unlabeled this compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Use a filtration apparatus to separate the membranes with bound radioligand from the unbound radioligand in the solution.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of GW791343 to determine the IC50, which can be used to calculate the inhibitory constant (Ki).

Circadian ATP Release Assay in Organotypic SCN Cultures

This assay investigates the effect of GW791343 on the natural, rhythmic release of ATP from the suprachiasmatic nucleus (SCN), the brain's master circadian pacemaker.

Principle: Organotypic SCN cultures maintain their intrinsic circadian rhythmicity in vitro, including the rhythmic release of ATP. The concentration of ATP in the culture medium can be measured over time to assess the effects of pharmacological agents.

Detailed Methodology:

  • Organotypic Culture Preparation: Prepare organotypic cultures from the SCN of neonatal rats.

  • Experimental Treatment: After a stabilization period, treat the cultures with this compound (e.g., 5 µM) or vehicle control.

  • Sample Collection: Collect aliquots of the culture medium at regular intervals (e.g., every 4 hours) over a 24-48 hour period.

  • ATP Measurement: Determine the ATP concentration in the collected media using a luciferin-luciferase-based bioluminescence assay.

  • Data Analysis: Plot the ATP concentration over time to visualize the circadian rhythm and compare the amplitude and peak of ATP release between treated and control groups.

Signaling Pathways and Visualizations

GW791343, by modulating the P2X7 receptor, influences a cascade of downstream signaling events. The activation of P2X7R leads to Na+ and Ca2+ influx and K+ efflux. The rise in intracellular Ca2+ is a key event that triggers multiple signaling pathways.

P2X7 Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by P2X7 receptor activation.

P2X7R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux MAPK MAPK Pathway (ERK, JNK, p38) Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 MAPK->NFkB Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) NFkB->Cytokines NLRP3->Cytokines GW791343_Workflow start Start: Characterize GW791343 cell_lines Select Cell Lines (Human vs. Rat P2X7R) start->cell_lines ethidium_assay Ethidium Accumulation Assay (Functional Antagonism/Potentiation) cell_lines->ethidium_assay radioligand_assay Radioligand Binding Assay (Binding Affinity) cell_lines->radioligand_assay data_analysis Data Analysis (IC50/pIC50, Ki) ethidium_assay->data_analysis radioligand_assay->data_analysis downstream_assays Downstream Functional Assays (e.g., Cytokine Release, ATP Rhythm) data_analysis->downstream_assays conclusion Conclusion on Species-Specific Function downstream_assays->conclusion

GW791343 dihydrochloride species-specific effects (human vs. rat)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Species-Specific Effects of GW791343 Dihydrochloride (B599025) (Human vs. Rat)

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide details the contrasting pharmacological effects of GW791343 dihydrochloride on human and rat P2X7 receptors, outlining the molecular basis for these differences and the experimental methodologies used to elucidate them.

Executive Summary

This compound is a potent allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes. A critical challenge in the preclinical to clinical translation of P2X7 receptor modulators is the significant species-specific variation in their pharmacological effects. GW791343 exemplifies this challenge, acting as a negative allosteric modulator (antagonist) at the human P2X7 receptor while functioning as a positive allosteric modulator (potentiator) at the rat P2X7 receptor. This document provides a comprehensive overview of these species-dependent activities, the underlying molecular determinants, and the key experimental protocols used in their characterization.

Comparative Pharmacological Profile: Human vs. Rat

The primary functional difference of GW791343 between human and rat orthologs of the P2X7 receptor is its opposing modulatory effect. In human systems, it inhibits the receptor's response to agonists like ATP, whereas in rat systems, it enhances it.

Table 1: Summary of GW791343 Effects on P2X7 Receptors
FeatureHuman P2X7 ReceptorRat P2X7 ReceptorCitation
Modulation Type Negative Allosteric ModulatorPositive Allosteric Modulator
Functional Effect Inhibition of ATP-mediated responsesPotentiation of ATP-mediated responses
Binding Affinity (pIC₅₀) Similar to rat6.04 ± 0.10 (inhibiting [³H]-compound-17 binding)

Molecular Basis of Species Specificity

Research has pinpointed the cause of the differential effects of GW791343 to a single amino acid residue in the extracellular domain of the P2X7 receptor.

  • Human P2X7 Receptor: Possesses a phenylalanine (F) residue at position 95.

  • Rat P2X7 Receptor: Possesses a leucine (L) residue at position 95.

This single residue substitution is the primary determinant for whether GW791343 acts as an inhibitor or a potentiator. This was confirmed through studies using chimeric human-rat receptors and site-directed mutagenesis, which demonstrated that swapping this single amino acid between the human and rat receptors inverted the pharmacological effect of the compound.

cluster_human Human P2X7 Receptor cluster_rat Rat P2X7 Receptor h_receptor P2X7 Receptor h_residue Residue 95: Phenylalanine (F95) h_receptor->h_residue Contains effect_h Negative Allosteric Modulation (Inhibition) h_receptor->effect_h Leads to r_receptor P2X7 Receptor r_residue Residue 95: Leucine (L95) r_receptor->r_residue Contains effect_r Positive Allosteric Modulation (Potentiation) r_receptor->effect_r Leads to gw GW791343 gw->h_receptor Binds to gw->r_receptor Binds to

Fig 1: Molecular determinant of GW791343 species-specificity.

Signaling Pathway Modulation

The opposing effects of GW791343 fundamentally alter the downstream signaling of the P2X7 receptor in response to its endogenous agonist, ATP.

Human P2X7 Receptor Signaling

In humans, GW791343 binds to an allosteric site on the P2X7 receptor, which reduces the efficacy of ATP binding and subsequent ion channel opening. This leads to an overall inhibition of downstream signaling cascades.

ATP ATP (Agonist) Receptor Human P2X7 Receptor (F95) ATP->Receptor Binds GW GW791343 GW->Receptor Binds (Allosteric) Channel Ion Channel Opening Receptor->Channel INHIBITS Signal Downstream Signaling (e.g., Ca²⁺ influx, inflammasome activation) Channel->Signal

Fig 2: GW791343 inhibitory pathway in human P2X7 receptors.
Rat P2X7 Receptor Signaling

Conversely, in rats, the binding of GW791343 to the allosteric site (containing L95) induces a conformational change that enhances the ability of ATP to open the ion channel, thereby potentiating downstream signaling.

ATP ATP (Agonist) Receptor Rat P2X7 Receptor (L95) ATP->Receptor Binds GW GW791343 GW->Receptor Binds (Allosteric) Channel Ion Channel Opening Receptor->Channel POTENTIATES Signal Downstream Signaling (e.g., Ca²⁺ influx, inflammasome activation) Channel->Signal

Fig 3: GW791343 potentiation pathway in rat P2X7 receptors.

Key Experimental Protocols

The species-specific effects of GW791343 were elucidated using several key experimental techniques.

Ethidium (B1194527) Accumulation Assay

This functional assay measures P2X7 receptor activation by quantifying the uptake of a fluorescent dye, ethidium, through the large pore that forms upon sustained receptor activation.

  • Objective: To measure the functional consequence (inhibition or potentiation) of GW791343 on agonist-stimulated P2X7 receptor activity.

  • Cell Lines: HEK293 or U-2 OS cells stably or transiently expressing recombinant human or rat P2X7 receptors.

  • Protocol Outline:

    • Cells are plated in multi-well plates.

    • Cells are pre-incubated for a defined period (e.g., 40 minutes) with varying concentrations of GW791343.

    • An agonist (e.g., BzATP) and ethidium bromide are added to the wells.

    • The plate is incubated at room temperature.

    • Fluorescence, corresponding to ethidium uptake into the cells, is measured over time using a fluorescence plate reader.

    • The rate of fluorescence increase is calculated to determine receptor activity.

Radioligand Binding Studies

These assays are used to determine the binding affinity of a compound to its receptor and to investigate whether different compounds bind to the same or overlapping sites.

  • Objective: To determine the binding affinity (pIC₅₀) of GW791343 and its interaction with other P2X7 receptor ligands.

  • Protocol Outline:

    • Membranes are prepared from cells expressing either human or rat P2X7 receptors.

    • Membranes are incubated with a radiolabeled P2X7 antagonist (e.g., [³H]-compound-17) in the presence of varying concentrations of unlabeled GW791343.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through filter mats.

    • The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified by liquid scintillation counting.

    • Data are analyzed to calculate the IC₅₀ value, which is the concentration of GW791343 that inhibits 50% of the specific binding of the radioligand.

Chimeric Receptor and Mutagenesis Workflow

This molecular biology approach was crucial for identifying the specific amino acid residue responsible for the species difference.

  • Objective: To identify the structural determinants within the P2X7 receptor that confer the species-specific response to GW791343.

  • Workflow:

    • Construct Chimeras: Create chimeric receptors by swapping domains between the human and rat P2X7 receptors (e.g., inserting a region of the rat receptor into the human receptor sequence).

    • Transfect Cells: Express these chimeric constructs in a suitable cell line (e.g., HEK293).

    • Functional Screening: Test the functional response of each chimeric receptor to GW791343 using the ethidium accumulation assay.

    • Narrow Down Region: Identify the smallest swapped region that transfers the species-specific phenotype (e.g., from inhibition to potentiation).

    • Site-Directed Mutagenesis: Within the identified critical region, create point mutations to swap individual amino acids between the human and rat sequences (e.g., mutate F95 in the human receptor to Leucine).

    • Confirm Role: Re-test the single-point mutant receptors to confirm that this single amino acid change is sufficient to switch the pharmacological response.

start Observation: Human (Inhibition) Rat (Potentiation) chimera 1. Create Human-Rat Chimeric Receptors start->chimera transfect 2. Express Chimeras in HEK293 Cells chimera->transfect assay 3. Functional Assay (Ethidium Uptake) transfect->assay identify 4. Identify Smallest Region Conferring Effect assay->identify mutate 5. Site-Directed Mutagenesis of Single Amino Acids (e.g., F95L in Human) identify->mutate confirm 6. Functional Assay of Point-Mutant Receptors mutate->confirm result Conclusion: Residue 95 is the Key Determinant confirm->result

Fig 4: Experimental workflow for identifying the molecular basis of specificity.

Implications for Drug Development

The case of GW791343 highlights a critical consideration in pharmacology: the potential for significant species differences in drug action, even with highly conserved targets. The opposing effects of GW791343 in humans versus rats underscore the following points for researchers:

  • Model Selection: The choice of animal model for preclinical studies is paramount. For P2X7 antagonists, the rat may not be a suitable model for predicting efficacy in humans due to these known species-specific differences.

  • Translational Challenges: Direct extrapolation of pharmacological data from rat models to human clinical trials can be misleading. Understanding the molecular basis of any observed species differences is essential for rational drug design and development.

  • Target Validation: These findings necessitate careful validation of drug-target interactions across species early in the drug discovery process. The use of humanized cell lines or animal models can be a valuable strategy to mitigate these risks.

An In-depth Technical Guide to the Allosteric Modulation of P2X7 by GW791343 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric modulation of the P2X7 receptor by GW791342 dihydrochloride (B599025). It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology of P2X7 and the therapeutic potential of its modulators. This document details the compound's mechanism of action, presents quantitative data from key studies, outlines experimental protocols for its characterization, and illustrates relevant signaling pathways.

Introduction to P2X7 and Allosteric Modulation

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels, activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] Predominantly expressed on immune cells, such as macrophages and microglia, as well as in the central nervous system, P2X7 plays a crucial role in inflammatory and neurological processes.[1][2] Its activation leads to the opening of a non-selective cation channel, and with prolonged stimulation, the formation of a larger, non-selective pore, triggering downstream signaling cascades that result in the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1]

Allosteric modulators are compounds that bind to a site on a receptor distinct from the orthosteric (agonist) binding site.[3][4] This binding event induces a conformational change in the receptor that alters its affinity for the endogenous ligand or its signaling efficacy. Negative allosteric modulators (NAMs) reduce the receptor's activity, while positive allosteric modulators (PAMs) enhance it.

GW791343 Dihydrochloride: A Species-Specific Allosteric Modulator of P2X7

This compound is a potent and selective allosteric modulator of the P2X7 receptor with pronounced species-specific activity.[5][6][7] It functions as a negative allosteric modulator (NAM) of the human P2X7 receptor and a positive allosteric modulator (PAM) of the rat P2X7 receptor .[5][6][7] This differential activity makes it a valuable tool for studying the physiological and pathological roles of P2X7 in different preclinical models.

Mechanism of Action

Studies have demonstrated that this compound acts as a non-competitive antagonist at the human P2X7 receptor.[5][6][8] It does not bind to the ATP binding site, a characteristic feature of allosteric modulators.[5][6] Its inhibitory effect is not overcome by increasing concentrations of the agonist ATP, further supporting a non-competitive mechanism.[5] In radioligand binding studies, GW791343 has been shown to interact with an allosteric binding site, distinct from the orthosteric site.[5][6]

Quantitative Data on the Allosteric Modulation of P2X7 by GW791343

The following tables summarize the quantitative data from key studies characterizing the effects of GW791343 on human and rat P2X7 receptors.

Table 1: Negative Allosteric Modulation of Human P2X7 Receptor by GW791343

ParameterAgonistBuffer ConditionValueReference
pIC50ATPNaCl6.9 - 7.2[5][7][8]
pIC50BzATPNaCl~7.0[5]
pIC50ATPSucrose~7.2[5]
pIC50BzATPSucrose~7.1[5]
Inhibition MechanismATP, BzATPNaCl, SucroseNon-competitive[5][6][8]

Table 2: Positive Allosteric Modulation of Rat P2X7 Receptor by GW791343

ParameterAgonistEffectReference
Agonist ResponseATP, BzATPPotentiation[5][6]
Agonist PotencyATP, BzATPIncrease[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric modulation of P2X7 by GW791343.

Ethidium (B1194527) Accumulation Assay

This assay measures the formation of the large pore associated with sustained P2X7 activation, which is permeable to larger molecules like ethidium bromide.

Objective: To determine the inhibitory (or potentiating) effect of GW791343 on agonist-induced pore formation in cells expressing P2X7 receptors.

Materials:

  • HEK293 cells stably expressing human or rat P2X7 receptors

  • Assay buffer: NaCl buffer (147 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5.5 mM glucose, pH 7.4) or Sucrose buffer (300 mM sucrose, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5.5 mM glucose, pH 7.4)

  • Agonists: ATP, 2'(and 3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)

  • This compound

  • Ethidium bromide

  • Fluorescence plate reader (excitation ~530 nm, emission ~590 nm)

Procedure:

  • Seed HEK293-P2X7 cells in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with the appropriate assay buffer.

  • Prepare serial dilutions of GW791343 in the assay buffer.

  • Prepare agonist solutions (ATP or BzATP) at various concentrations.

  • Prepare a solution of ethidium bromide in the assay buffer.

  • To each well, add the desired concentration of GW791343 (or vehicle control) followed by the agonist and ethidium bromide.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the agonist concentration in the presence and absence of different concentrations of GW791343 to determine pIC50 values or the degree of potentiation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of GW791343 to the P2X7 receptor and to investigate its interaction with other ligands.

Objective: To measure the displacement of a radiolabeled P2X7 antagonist by GW791343.

Materials:

  • Membrane preparations from cells expressing human or rat P2X7 receptors

  • Radioligand: [³H]-Compound-17 (a known P2X7 allosteric antagonist)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare membrane homogenates from P2X7-expressing cells.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([³H]-Compound-17), and varying concentrations of GW791343.

  • To determine non-specific binding, add a high concentration of a non-radiolabeled P2X7 antagonist.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of GW791343 to determine the pIC50 for displacement of the radioligand.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2X7 signaling pathway and the experimental workflow for characterizing allosteric modulators.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP OrthostericSite Orthosteric Site (ATP Binding) ATP->OrthostericSite Binds GW791343_NAM GW791343 (NAM) (Human) P2X7 P2X7 Receptor GW791343_NAM->P2X7 Inhibits AllostericSite Allosteric Site GW791343_NAM->AllostericSite Binds GW791343_PAM GW791343 (PAM) (Rat) GW791343_PAM->P2X7 Potentiates GW791343_PAM->AllostericSite Binds IonChannel Ion Channel P2X7->IonChannel Opens LargePore Large Pore (Pannexin-1) P2X7->LargePore Forms (prolonged activation) AllostericSite->P2X7 OrthostericSite->P2X7 Activates Ca_influx Ca²⁺ Influx IonChannel->Ca_influx K_efflux K⁺ Efflux IonChannel->K_efflux Apoptosis Apoptosis LargePore->Apoptosis NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β (Release) Caspase1->IL1b

Caption: P2X7 Receptor Signaling Pathway and Modulation by GW791343.

Experimental_Workflow cluster_cell_based Cell-Based Functional Assays cluster_biochemical Biochemical Binding Assays cluster_conclusion Conclusion start HEK293 cells expressing human or rat P2X7 ethidium_assay Ethidium Accumulation Assay start->ethidium_assay calcium_imaging Calcium Imaging Assay (Alternative/Complementary) start->calcium_imaging data_analysis1 Determine pIC50 (NAM) or Potentiation (PAM) ethidium_assay->data_analysis1 calcium_imaging->data_analysis1 conclusion Characterize GW791343 as a Species-Specific P2X7 Allosteric Modulator data_analysis1->conclusion membranes Membrane preparation from P2X7-expressing cells radioligand_assay Radioligand Binding Assay ([³H]-Compound-17) membranes->radioligand_assay data_analysis2 Determine pIC50 for Radioligand Displacement radioligand_assay->data_analysis2 data_analysis2->conclusion

Caption: Workflow for Characterizing P2X7 Allosteric Modulators.

Conclusion

This compound is a well-characterized, species-specific allosteric modulator of the P2X7 receptor. Its distinct activities as a NAM at the human receptor and a PAM at the rat receptor make it an invaluable pharmacological tool for elucidating the complex roles of P2X7 in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on P2X7-targeted therapeutics. Further investigation into the structural basis of its species-specific activity could provide critical insights for the design of novel allosteric modulators of P2X7 with improved therapeutic profiles.

References

In-Depth Technical Guide: GW791343 Dihydrochloride for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders. The chemokine receptor CCR2 and the purinergic receptor P2X7 have emerged as key players in mediating this inflammatory cascade within the central nervous system (CNS). GW791343 dihydrochloride (B599025), a potent small molecule, has garnered significant interest for its dual antagonism of these receptors. This technical guide provides a comprehensive overview of GW791343, its mechanisms of action, and its application in neuroinflammation research. We present available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate its use in preclinical studies.

Introduction to GW7913443 Dihydrochloride

GW791343 dihydrochloride is a synthetic compound recognized for its distinct pharmacological profile as a selective, non-competitive antagonist of the C-C chemokine receptor 2 (CCR2) and a negative allosteric modulator of the human P2X7 receptor.[1] Its ability to target two crucial pathways in the neuroinflammatory process makes it a valuable tool for investigating the complex interplay of immune cell trafficking and glial activation in the CNS.

Chemical Properties:

PropertyValue
IUPAC Name N2-(3,4-Difluorophenyl)-N1-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide dihydrochloride
Molecular Formula C26H30F2N4O · 2HCl
Molecular Weight 525.47 g/mol
CAS Number 956036-02-9
Solubility Soluble in DMSO

Mechanism of Action in Neuroinflammation

GW791343 exerts its anti-neuroinflammatory effects through the modulation of two primary targets: the CCL2/CCR2 axis and the P2X7 receptor.

Antagonism of the CCL2/CCR2 Signaling Pathway

The chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) and its receptor CCR2 are principal drivers of monocyte and macrophage recruitment to sites of inflammation.[2] In the CNS, stressed or injured neurons and activated glial cells, such as astrocytes and microglia, release CCL2. This chemokine gradient attracts CCR2-expressing peripheral monocytes, which then cross the blood-brain barrier and differentiate into macrophages. These infiltrating macrophages, along with activated resident microglia, contribute to the pro-inflammatory environment by releasing cytotoxic factors and inflammatory cytokines.

By acting as a CCR2 antagonist, GW791343 blocks the binding of CCL2, thereby inhibiting the recruitment of these inflammatory cells to the CNS. This action helps to attenuate the amplification of the neuroinflammatory response.

Negative Allosteric Modulation of the P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia in the CNS.[1][3] In response to high concentrations of extracellular ATP, often released from damaged cells, the P2X7 receptor is activated. This activation triggers a cascade of downstream events, including the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and the activation of the NLRP3 inflammasome.[3]

GW791343 acts as a negative allosteric modulator of the human P2X7 receptor, meaning it binds to a site distinct from the ATP binding site and reduces the receptor's response to ATP.[1][4] This modulation dampens microglia activation and subsequent cytokine release, thus mitigating a key source of neuroinflammation. It is important to note that GW791343 exhibits species-specific activity, acting as a positive allosteric modulator on the rat P2X7 receptor.[3][4][5][6]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

TargetParameterSpeciesValueAssay
Human P2X7 Receptor pIC50Human6.9 - 7.2Ethidium accumulation assay
Rat P2X7 Receptor N/ARatPositive Allosteric ModulatorEthidium accumulation assay

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by GW791343 in the context of neuroinflammation.

CCL2/CCR2 Signaling in Microglia and Monocyte Recruitment

CCL2_CCR2_Pathway cluster_neuron Injured Neuron / Astrocyte cluster_monocyte Monocyte / Microglia Neuron CCL2 Release CCR2 CCR2 Receptor Neuron->CCR2 binds to Migration Chemotaxis & Migration into CNS CCR2->Migration activates GW791343 GW791343 GW791343->CCR2 blocks Inflammation Neuroinflammation Migration->Inflammation leads to

Fig. 1: GW791343 blocks CCL2-mediated monocyte/microglia migration.
P2X7 Receptor Signaling in Microglia Activation

P2X7_Pathway cluster_damage Cellular Damage cluster_microglia Microglia ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 activates Signaling Downstream Signaling (e.g., p38 MAPK, NF-κB) P2X7->Signaling triggers GW791343_P2X7 GW791343 GW791343_P2X7->P2X7 inhibits (allosterically) Cytokines Pro-inflammatory Cytokine Release (IL-1β, TNF-α) Signaling->Cytokines leads to

Fig. 2: GW791343 inhibits P2X7-mediated microglia activation.

Experimental Protocols

While specific protocols detailing the use of GW791343 are not widely published, the following are generalized methodologies that can be adapted for its evaluation in neuroinflammation research.

In Vitro: Inhibition of CCL2-Induced Monocyte Chemotaxis

This assay assesses the ability of GW791343 to block the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

  • CCR2-expressing cells (e.g., THP-1 human monocytic cell line, primary human monocytes)

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • Recombinant human CCL2

  • This compound

  • Boyden chamber or similar chemotaxis system with polycarbonate membranes (5 µm pore size for monocytes)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells according to standard protocols. On the day of the assay, harvest cells and resuspend in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of GW791343 in DMSO. Make serial dilutions in chemotaxis medium to achieve the desired final concentrations.

  • Cell Treatment: Incubate the cell suspension with various concentrations of GW791343 or vehicle (DMSO) for 30-60 minutes at 37°C.

  • Chemotaxis Setup:

    • Add chemotaxis medium containing CCL2 (at a pre-determined optimal concentration) to the lower wells of the chemotaxis chamber.

    • Add chemotaxis medium without CCL2 to negative control wells.

    • Place the membrane between the upper and lower chambers.

    • Add the pre-treated cell suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification:

    • After incubation, remove non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Quantify the number of migrated cells by microscopy or by eluting the stain and measuring absorbance. Alternatively, pre-label cells with Calcein-AM and measure fluorescence in the lower chamber.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of GW791343 compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Workflow Diagram:

Chemotaxis_Workflow Start Start PrepareCells Prepare CCR2+ Cells Start->PrepareCells TreatCells Treat Cells with GW791343 PrepareCells->TreatCells SetupChamber Set up Chemotaxis Chamber with CCL2 TreatCells->SetupChamber Incubate Incubate (2-4h) SetupChamber->Incubate Quantify Quantify Migrated Cells Incubate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Fig. 3: Workflow for an in vitro chemotaxis assay.
In Vitro: Inhibition of LPS-Induced Cytokine Release from Microglia

This protocol evaluates the effect of GW791343 on the release of pro-inflammatory cytokines from microglia stimulated with lipopolysaccharide (LPS).

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-1β

  • Cell viability assay kit (e.g., MTT or LDH)

Procedure:

  • Cell Culture: Seed microglia in 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of GW791343 or vehicle for 1 hour.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group without LPS.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Assess cell viability in the remaining cell monolayers to rule out cytotoxic effects of the compound.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of GW791343 and determine the IC50 values.

In Vivo: LPS-Induced Neuroinflammation Model in Mice

This model is used to assess the in vivo efficacy of GW791343 in a model of acute neuroinflammation.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline

  • Vehicle for GW791343 (e.g., 0.5% methylcellulose)

Procedure:

  • Acclimation: Acclimate mice to the housing conditions for at least one week.

  • Grouping: Randomly assign mice to the following groups: Vehicle + Saline, Vehicle + LPS, GW791343 + LPS.

  • Treatment: Administer GW791343 or vehicle via a suitable route (e.g., oral gavage) at a predetermined dose and time point before or after LPS administration.

  • Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) or saline.

  • Tissue Collection: At a specific time point after LPS injection (e.g., 24 hours), euthanize the mice and perfuse with cold saline. Collect the brains and dissect specific regions like the hippocampus and cortex.

  • Analysis:

    • Cytokine Analysis: Homogenize a portion of the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA or multiplex assays.

    • Immunohistochemistry: Fix the other brain hemisphere and prepare sections for immunohistochemical staining of microglial activation markers (e.g., Iba1) and astrocyte activation markers (e.g., GFAP).

  • Data Analysis: Compare the levels of inflammatory markers between the treatment groups to evaluate the efficacy of GW791343.

Pharmacokinetics and Brain Penetration

A critical consideration for any CNS-targeting therapeutic is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. Currently, there is limited publicly available data on the detailed pharmacokinetic profile and brain penetration of GW791343. Further studies are required to determine its oral bioavailability, plasma half-life, and brain-to-plasma concentration ratio to fully assess its potential for in vivo applications in neuroinflammation research.

Conclusion

This compound represents a promising research tool for dissecting the roles of CCR2 and P2X7 in neuroinflammatory processes. Its dual mechanism of action offers a unique opportunity to investigate the combined effects of inhibiting both immune cell infiltration and microglial activation. While further characterization of its CCR2 antagonist potency, in vivo efficacy in various neuroinflammation models, and CNS pharmacokinetic profile is warranted, the information provided in this guide serves as a foundational resource for researchers and drug development professionals seeking to utilize GW791343 in their studies. The detailed protocols and pathway diagrams offer a starting point for designing and interpreting experiments aimed at understanding and ultimately targeting neuroinflammation in neurological diseases.

References

The Role of GW791343 Dihydrochloride in Neuropathic Pain Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The purinergic P2X7 receptor (P2X7R) has emerged as a compelling target for the development of novel analgesics due to its critical role in neuroinflammation and pain signaling. GW791343 dihydrochloride (B599025) is a potent, non-competitive, negative allosteric modulator of the human P2X7 receptor.[1][2][3] However, its utility in preclinical neuropathic pain models is complicated by its species-specific activity, acting as a positive allosteric modulator on the rat P2X7 receptor.[2][3][4] This technical guide provides an in-depth overview of GW791343's pharmacological profile, the signaling pathways associated with P2X7R in neuropathic pain, and a summary of the quantitative data and experimental protocols from studies on other P2X7R antagonists, which serve as a surrogate to understand the potential of targeting this receptor.

Introduction to GW791343 Dihydrochloride

This compound is a small molecule that exhibits high potency and selectivity for the human P2X7 receptor, with a pIC₅₀ ranging from 6.9 to 7.2.[5] It functions as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the ATP binding site to inhibit its function.[1][2][3] A critical characteristic of GW791343 is its species-dependent mechanism of action. While it antagonizes the human P2X7 receptor, it potentiates the activity of the rat P2X7 receptor.[2][3][4] This species difference has been attributed to a single amino acid residue at position 95 of the receptor.[4][6] This unique pharmacological profile makes GW791343 an invaluable tool for in vitro studies on human P2X7 receptors but challenging for direct in vivo efficacy testing in standard rodent models of neuropathic pain.

The P2X7 Receptor in Neuropathic Pain

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, particularly microglia in the central nervous system.[7][8][9] Following nerve injury, damaged cells release high concentrations of ATP, which acts as a danger signal.[8] This excess ATP activates P2X7 receptors on microglia, triggering a cascade of downstream events that contribute to the development and maintenance of neuropathic pain.[1][7][10]

Signaling Pathways

Activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[1] This ionic flux initiates several downstream signaling pathways, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[7][11] These cytokines, in turn, enhance neuronal excitability and synaptic transmission in pain pathways, leading to central sensitization and the characteristic symptoms of neuropathic pain, such as allodynia and hyperalgesia.[7]

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activation Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 K_efflux->NLRP3 IL1b IL-1β Release NLRP3->IL1b Cleavage TNFa TNF-α Release NLRP3->TNFa Pro_IL1b Pro-IL-1β Pro_IL1b->NLRP3 Central_Sensitization Central Sensitization IL1b->Central_Sensitization TNFa->Central_Sensitization Neuropathic_Pain Neuropathic Pain Central_Sensitization->Neuropathic_Pain

P2X7 Receptor Signaling in Neuropathic Pain

Quantitative Data from Preclinical Studies of P2X7R Antagonists

Due to the species-specific nature of GW791343, direct in vivo data in rodent models of neuropathic pain are not available. However, studies with other P2X7 receptor antagonists that are active in rodents provide valuable insights into the therapeutic potential of this target. The following tables summarize quantitative data from key preclinical studies.

Compound Animal Model Route of Administration Dose Range Efficacy (Mechanical Allodynia) Reference
A-740003 Spinal Nerve Ligation (SNL), RatIntraperitoneal (i.p.)10-100 mg/kgED₅₀ = 19 mg/kg[12]
A-438079 Chronic Constriction Injury (CCI), RatIntrathecal (i.t.)30-300 nmolSignificant reversal of allodynia[7][11]
Brilliant Blue G (BBG) Spinal Cord Injury (SCI), RatIntrathecal (i.t.)10 µMSignificant inhibition of neuronal apoptosis and reduction of allodynia[7][13]
AZD9056 Clinical Trial (Human)OralN/AUnder development for inflammatory conditions[12]
Compound In Vitro Assay Cell Type Parameter Measured Potency (pIC₅₀) Reference
GW791343 Ethidium Bromide UptakeHEK293 (human P2X7R)Inhibition of agonist-stimulated uptake6.9 - 7.2[5]
A-740003 Ca²⁺ FluxTHP-1 (human monocytic)Inhibition of ATP-induced Ca²⁺ influx7.0 - 7.3[12]
A-438079 IL-1β ReleaseTHP-1 (human monocytic)Inhibition of ATP-induced IL-1β release~7.0[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of P2X7 receptor antagonists in neuropathic pain models.

Animal Models of Neuropathic Pain

Several surgical models are commonly used to induce neuropathic pain in rodents, including:

  • Chronic Constriction Injury (CCI): The sciatic nerve is loosely ligated with four chromic gut sutures, causing a gradual constriction and subsequent nerve damage.[14][15][16]

  • Spinal Nerve Ligation (SNL): The L5 and/or L6 spinal nerves are tightly ligated and transected distal to the dorsal root ganglion.[7][16][17]

  • Spared Nerve Injury (SNI): Two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.[7][18]

Behavioral Assays for Neuropathic Pain
  • Mechanical Allodynia: Assessed using von Frey filaments of varying calibrated forces applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the force at which the animal withdraws its paw in response to the stimulus.[19]

  • Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) directed at the plantar surface of the hind paw. The latency to paw withdrawal is recorded.

In Vivo Drug Administration
  • Intraperitoneal (i.p.) Injection: The compound is dissolved in a suitable vehicle (e.g., saline, DMSO, Tween-80) and injected into the peritoneal cavity.

  • Intrathecal (i.t.) Injection: For direct delivery to the spinal cord, the compound is injected into the subarachnoid space, typically between the L5 and L6 vertebrae.[14]

Molecular and Cellular Analyses
  • Western Blotting: Used to quantify the protein expression levels of P2X7R, IL-1β, and other relevant markers in spinal cord or dorsal root ganglion tissue.[14]

  • Immunohistochemistry (IHC): Allows for the visualization and localization of P2X7R and inflammatory markers within the spinal cord tissue.[14]

  • Quantitative PCR (qPCR): Measures the mRNA expression levels of target genes to assess transcriptional changes.[14]

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_testing Drug Efficacy Testing cluster_analysis Post-mortem Analysis Surgery Surgical Induction (CCI, SNL, or SNI) Recovery Post-operative Recovery (7-14 days) Surgery->Recovery Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Recovery->Baseline Drug_Admin Drug Administration (i.p. or i.t.) Baseline->Drug_Admin Post_Drug_Testing Post-treatment Behavioral Testing Drug_Admin->Post_Drug_Testing Tissue_Collection Tissue Collection (Spinal Cord, DRG) Post_Drug_Testing->Tissue_Collection Endpoint Molecular_Analysis Molecular Analysis (Western Blot, IHC, qPCR) Tissue_Collection->Molecular_Analysis

General Experimental Workflow for Preclinical Neuropathic Pain Studies

Conclusion and Future Directions

This compound is a potent and selective negative allosteric modulator of the human P2X7 receptor, a key player in the pathophysiology of neuropathic pain. While its species-specific activity as a positive modulator in rats precludes its direct use in conventional preclinical pain models, it remains an invaluable research tool for dissecting the role of the human P2X7 receptor in vitro. The substantial body of evidence from studies on other P2X7 receptor antagonists strongly supports the therapeutic potential of targeting this receptor for the treatment of neuropathic pain. Future research should focus on the development of P2X7 receptor antagonists with favorable cross-species pharmacology to facilitate their translation from preclinical models to clinical applications. Furthermore, exploring the use of humanized rodent models expressing the human P2X7 receptor could provide a viable platform for the in vivo evaluation of compounds like GW791343. Continued investigation into the intricate signaling pathways governed by the P2X7 receptor will undoubtedly pave the way for the development of novel and effective therapies for patients suffering from neuropathic pain.

References

GW791343 Dihydrochloride: A Technical Guide to its Allosteric Modulation of ATP-Gated P2X7 Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 dihydrochloride (B599025) is a potent and selective allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation and neurological disorders.[1][2] This technical guide provides an in-depth overview of GW791343, focusing on its species-specific mechanism of action, quantitative effects on receptor function, and the experimental protocols utilized to characterize its activity. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important pharmacological tool.

Introduction to GW791343 Dihydrochloride and the P2X7 Receptor

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP).[3] Unlike other P2X receptors, P2X7 activation by high concentrations of ATP leads to the formation of a non-selective pore, triggering downstream signaling cascades that include the release of pro-inflammatory cytokines.[4] This makes the P2X7 receptor a significant target for therapeutic intervention in various inflammatory and neurological diseases.[1][5]

This compound has emerged as a critical research tool for studying P2X7 receptor function. It is a non-competitive antagonist that exhibits notable species-specific effects, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[3][6] This differential activity is primarily attributed to a single amino acid difference at position 95 in the extracellular domain of the receptor.[5][7]

Quantitative Data on GW791343 Activity

The following tables summarize the quantitative data on the potency and effect of GW791343 on human and rat P2X7 receptors.

Table 1: Potency of GW791343 as a Negative Allosteric Modulator of Human P2X7 Receptors

AgonistAssay BufferpIC50Reference
ATPNaCl~6.9 - 7.2[3]
BzATPNaCl~6.9 - 7.2[3]
ATPSucrose~6.9 - 7.2[3]
BzATPSucrose~6.9 - 7.2[3]

Table 2: Effect of GW791343 on Agonist-Stimulated Ethidium (B1194527) Accumulation in Cells Expressing Human P2X7 Receptors

AgonistAssay BufferEffect of GW791343Reference
ATPNaClReduced maximal response[3]
BzATPNaClReduced maximal response[3]
ATPSucroseReduced maximal responses[3]
BzATPSucroseReduced maximal responses[3]

Table 3: Effect of GW791343 in Radioligand Binding Studies

ReceptorRadioligandEffect of GW791343pIC50Reference
Human P2X7[3H]-compound-17Inhibited bindingNot specified[3][6]
Rat P2X7[3H]-compound-17Inhibited binding6.04 ± 0.10[3]

Signaling Pathways

GW791343 modulates the signaling pathway initiated by ATP binding to the P2X7 receptor. The following diagram illustrates the canonical P2X7 signaling pathway and the points of modulation by GW791343 in human and rat systems.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_human Human cluster_rat Rat ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7->Ion_Flux Activates Pore Pore Formation Ion_Flux->Pore Downstream Downstream Signaling (e.g., NLRP3 Inflammasome Activation) Pore->Downstream GW791343_human GW791343 (Negative Allosteric Modulator) GW791343_human->P2X7 Inhibits GW791343_rat GW791343 (Positive Allosteric Modulator) GW791343_rat->P2X7 Enhances

Caption: P2X7 receptor signaling and allosteric modulation by GW791343.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of GW791343 on P2X7 receptors.

Ethidium Accumulation Assay

This assay measures the influx of ethidium ions through the P2X7 pore, which is an indicator of receptor activation.

Cell Culture:

  • HEK293 cells stably expressing either human or rat recombinant P2X7 receptors are cultured in appropriate media.

Assay Procedure:

  • Cells are seeded into 96-well plates and grown to confluence.

  • The growth medium is replaced with either a NaCl-based or sucrose-based buffer.

  • Cells are pre-incubated with various concentrations of GW791343 or vehicle for a specified time (e.g., 40 minutes).[1]

  • An agonist (ATP or BzATP) and ethidium bromide are added to the wells.

  • Fluorescence is measured over time using a fluorescence plate reader.

  • The rate of ethidium accumulation is calculated and used to determine the effect of GW791343 on agonist-stimulated P2X7 receptor activity.[3]

Ethidium_Accumulation_Workflow start Start cell_culture Culture HEK293 cells expressing P2X7 start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding buffer_exchange Replace medium with assay buffer (NaCl or Sucrose) seeding->buffer_exchange preincubation Pre-incubate with GW791343 or vehicle buffer_exchange->preincubation stimulation Add agonist (ATP/BzATP) and ethidium bromide preincubation->stimulation measurement Measure fluorescence over time stimulation->measurement analysis Calculate rate of ethidium accumulation measurement->analysis end End analysis->end

Caption: Workflow for the ethidium accumulation assay.

Radioligand Binding Assay

This assay is used to determine if GW791343 binds to the same site as other known P2X7 receptor ligands.

Membrane Preparation:

  • Membranes are prepared from HEK293 cells stably expressing either human or rat P2X7 receptors.

Assay Procedure:

  • Cell membranes are incubated with a radiolabeled P2X7 receptor antagonist (e.g., [3H]-compound-17).

  • Increasing concentrations of GW791343 are added to displace the radioligand.

  • The mixture is incubated to allow binding to reach equilibrium.

  • Bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is quantified using liquid scintillation counting.

  • The data is used to calculate the pIC50 value for GW791343, indicating its potency in displacing the radioligand.[3]

Radioligand_Binding_Workflow start Start membrane_prep Prepare membranes from HEK293-P2X7 cells start->membrane_prep incubation Incubate membranes with [3H]-compound-17 and GW791343 membrane_prep->incubation equilibrium Allow binding to reach equilibrium incubation->equilibrium filtration Separate bound and free radioligand via filtration equilibrium->filtration quantification Quantify bound radioactivity using scintillation counting filtration->quantification analysis Calculate pIC50 value quantification->analysis end End analysis->end

Caption: Workflow for the radioligand binding assay.

Conclusion

This compound is an invaluable pharmacological tool for the investigation of P2X7 receptor function. Its species-specific allosteric modulation provides a unique opportunity to dissect the molecular mechanisms underlying P2X7 receptor activation and signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target ATP-gated ion channels. The clear species differences in its activity also highlight the importance of careful selection of experimental models in the development of P2X7-targeting therapeutics.

References

Investigating the pharmacology of GW791343 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacology of GW791343 Dihydrochloride (B599025)

Introduction

GW791343 dihydrochloride is a potent, synthetic, small molecule that functions as an allosteric modulator of the P2X7 receptor (P2X7R).[1] A key characteristic of this compound is its pronounced species-specific activity; it acts as a negative allosteric modulator (NAM) at the human P2X7 receptor and, conversely, as a positive allosteric modulator (PAM) at the rat P2X7 receptor.[2] This dual activity makes it a valuable pharmacological tool for investigating the nuanced roles of the P2X7 receptor in various physiological and pathological processes, particularly in neurological diseases.[3][4]

Pharmacodynamics

The primary pharmacological activity of GW791343 is centered on its interaction with the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).

Mechanism of Action

GW791343 exerts its effects through allosteric modulation, meaning it binds to a site on the P2X7 receptor that is distinct from the orthosteric site where the endogenous ligand, ATP, binds.[2][5] This non-competitive interaction modifies the receptor's response to ATP.

  • Human P2X7 Receptor: At the human P2X7 receptor, GW791343 acts as a non-competitive antagonist.[2][3] By binding to its allosteric site, it reduces the maximal response of the receptor to agonists like ATP and BzATP, effectively inhibiting ion channel opening and subsequent downstream signaling.[3][5]

  • Rat P2X7 Receptor: In contrast, at the rat P2X7 receptor, GW791343 functions predominantly as a positive allosteric modulator.[2] It enhances the receptor's response to agonists, increasing both the potency and the maximal effect of ATP.[6]

Receptor protection and radioligand binding studies have confirmed that GW791343 does not interact competitively at the ATP binding site.[2][5] Instead, it appears to bind to a site that may overlap or interact with the binding site of other allosteric modulators.[2]

GW791343 Allosteric Modulation of P2X7 Receptor cluster_human Human P2X7 Receptor cluster_rat Rat P2X7 Receptor ATP_h ATP P2X7_h P2X7R (Human) ATP_h->P2X7_h Binds Orthosteric Site Channel_h Ion Channel (Closed) P2X7_h->Channel_h Inhibits Opening GW_h GW791343 GW_h->P2X7_h Binds Allosteric Site ATP_r ATP P2X7_r P2X7R (Rat) ATP_r->P2X7_r Binds Orthosteric Site Channel_r Ion Channel (Potentiated Opening) P2X7_r->Channel_r Enhances Opening GW_r GW791343 GW_r->P2X7_r Binds Allosteric Site

Caption: Allosteric modulation of human (inhibition) and rat (potentiation) P2X7 receptors by GW791343.

In Vitro Activity

The inhibitory potency of GW791343 at the human P2X7 receptor has been quantified using various in vitro assays.

ParameterSpeciesValueAssay TypeReference
pIC₅₀ Human6.9 - 7.2Agonist-stimulated ethidium (B1194527) accumulation[3][4]
Modulation HumanNegative Allosteric ModulatorFunctional Assays[2][5]
Modulation RatPositive Allosteric ModulatorFunctional Assays[2][5]

Key Experimental Protocols

The pharmacological properties of GW791343 have been primarily characterized using functional cell-based assays and radioligand binding studies.

Agonist-Stimulated Ethidium Accumulation Assay

This functional assay is widely used to measure P2X7 receptor activation, which leads to the formation of a large membrane pore permeable to molecules like ethidium bromide.

Methodology:

  • Cell Culture: HEK293 cells recombinantly expressing either human or rat P2X7 receptors are cultured to confluence in appropriate media.

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of GW791343 (or vehicle control) for a defined period (e.g., 40 minutes) in a buffered salt solution (e.g., NaCl buffer).[3][5]

  • Agonist Stimulation: An agonist, such as ATP or the more potent BzATP, is added in the presence of ethidium bromide.

  • Signal Detection: The influx of ethidium through the activated P2X7 receptor pore leads to its intercalation with intracellular nucleic acids, resulting in a significant increase in fluorescence. This fluorescence is measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence increase is calculated and plotted against the concentration of the antagonist (GW791343) to determine inhibitory potency (IC₅₀).

Ethidium Accumulation Assay Workflow A Culture P2X7-expressing HEK293 cells B Pre-incubate cells with GW791343 (40 min) A->B C Add P2X7 Agonist (ATP/BzATP) + Ethidium Bromide B->C D Measure fluorescence increase over time C->D E Calculate rate of uptake and determine IC50 D->E

Caption: Workflow for the P2X7 receptor functional assessment using an ethidium accumulation assay.

Radioligand Binding Assay

Binding assays are employed to determine if a compound interacts directly with a specific site on the receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the P2X7 receptor.

  • Incubation: The membranes are incubated with a radiolabeled P2X7 receptor allosteric modulator (e.g., [³H]-compound-17) in the presence of varying concentrations of the unlabeled test compound (GW791343).[2][5]

  • Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the binding affinity (Ki) of GW791343 for the allosteric site can be determined. Studies have shown that GW791343 inhibits the binding of other radiolabeled allosteric modulators, suggesting they may bind to similar or interacting sites.[2][5]

In Vivo Studies and Formulation

For in vivo experiments, proper solubilization of this compound is critical for administration and achieving reliable results.

ProtocolSolvent 1Solvent 2Solvent 3Solvent 4Solubility
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2 mg/mL (4.47 mM)
2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2 mg/mL (4.47 mM)
3 10% DMSO90% Corn oil--≥ 2 mg/mL (4.47 mM)

It is recommended to prepare a clear stock solution in DMSO first, then sequentially add the co-solvents. For in vivo experiments, working solutions should be prepared freshly on the day of use.[3]

Therapeutic Potential and Research Applications

The P2X7 receptor is implicated in neuroinflammation and other pathological processes, making it a target of significant interest for drug development. P2X7 antagonists have been investigated in clinical trials for conditions such as rheumatoid arthritis, inflammatory disease, and pain disorders.[6][7] Given its activity on the human P2X7 receptor, GW791343 and its derivatives hold potential for the study and treatment of neurological diseases.[3][4] Its unique species-selectivity also makes it an invaluable research tool for elucidating the specific contributions of P2X7 receptor modulation in different preclinical models.

Conclusion

This compound is a well-characterized allosteric modulator of the P2X7 receptor with a distinct and valuable pharmacological profile. Its opposing actions as a negative modulator in humans and a positive modulator in rats provide a unique opportunity for comparative pharmacology and translational research. The detailed protocols for its use in functional and binding assays, combined with established formulation methods, empower researchers to effectively investigate the complex biology of the P2X7 receptor and explore its potential as a therapeutic target.

References

GW791343 Dihydrochloride: An In-Depth Technical Guide for P2X7R Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 dihydrochloride (B599025) is a potent and selective tool compound crucial for the investigation of the P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in a myriad of physiological and pathological processes, including inflammation, neurodegeneration, and chronic pain. This technical guide provides a comprehensive overview of GW791343, detailing its mechanism of action, pharmacological properties, and its application in P2X7R research. The document includes structured data on its potency and species-specific activity, detailed experimental protocols for its characterization, and visual representations of relevant signaling pathways and experimental workflows to facilitate its effective use in a laboratory setting.

Introduction to GW791343 Dihydrochloride

GW791343 is a well-characterized allosteric modulator of the P2X7 receptor.[1][2] It exhibits a unique pharmacological profile, acting as a negative allosteric modulator (antagonist) of the human P2X7R while functioning as a positive allosteric modulator (potentiator) at the rat P2X7R.[1][3] This species-specific activity makes it an invaluable tool for dissecting the structural and functional differences between P2X7R orthologs.[1] Its non-competitive nature of antagonism at the human receptor indicates that it binds to a site distinct from the ATP-binding (orthosteric) site.[2][4]

Mechanism of Action

GW791343 functions as an allosteric modulator, binding to a site on the P2X7R that is topographically distinct from the orthosteric site where the endogenous agonist, ATP, binds.[4][5]

  • At the Human P2X7R: GW791343 acts as a negative allosteric modulator . It produces a non-competitive antagonist effect, reducing the maximal response to ATP and its potent analog, BzATP.[2][6] This inhibition is thought to occur by altering the conformational changes in the receptor that are necessary for channel gating and pore formation, without directly competing with ATP for its binding site.[4]

  • At the Rat P2X7R: In contrast, GW791343 acts as a positive allosteric modulator . It enhances the responses to ATP, increasing both the potency and maximal effect of the agonist.[2][3]

This differential activity is largely attributed to a single amino acid difference at position 95 within the receptor's extracellular domain (phenylalanine in human vs. leucine (B10760876) in rat).[1]

Pharmacological Profile

The pharmacological characteristics of GW791343 have been defined through various in vitro studies.

Potency

The potency of GW791343 as a negative allosteric modulator of the human P2X7R is well-documented.

Parameter Value Assay Conditions Reference
pIC506.9 - 7.2Agonist-stimulated ethidium (B1194527) accumulation in HEK293 cells expressing human P2X7R.[3][6]

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Species Specificity

The differential activity of GW791343 is a critical consideration for experimental design.

Species Effect on P2X7R Reference
HumanNegative Allosteric Modulator (Antagonist)[1][2]
RatPositive Allosteric Modulator (Potentiator)[1][2]
DogAntagonist[1]
Giant PandaAntagonist[1]

P2X7R Signaling Pathways

Activation of the P2X7R by high concentrations of extracellular ATP triggers a cascade of downstream signaling events. GW791343, by modulating P2X7R activity, can be used to probe these pathways.

Upon activation, P2X7R forms a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[5] This ionic dysregulation is a primary trigger for several key signaling cascades:

  • NLRP3 Inflammasome Activation: The efflux of K⁺ is a critical signal for the assembly and activation of the NLRP3 inflammasome complex.[5][7] This multi-protein platform facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.

  • Pro-inflammatory Cytokine Release: Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secretable forms, IL-1β and IL-18, which are potent mediators of inflammation.[7][8]

  • NF-κB Pathway: P2X7R activation can also lead to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory genes, including NLRP3 and pro-IL-1β, creating a positive feedback loop.[5][6]

P2X7R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates K_efflux K+ Efflux P2X7R->K_efflux Ca_influx Ca2+ Influx P2X7R->Ca_influx NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Triggers NFkB NF-κB Activation Ca_influx->NFkB Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Gene_expression Pro-inflammatory Gene Expression (e.g., NLRP3, pro-IL-1β) NFkB->Gene_expression Gene_expression->Pro_IL1b Increases GW791343 GW791343 (Human) GW791343->P2X7R Inhibits

P2X7R signaling pathway leading to inflammasome activation.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the activity of GW791343 on the human P2X7R. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Ethidium Bromide Uptake Assay (Pore Formation)

This assay measures the formation of the large, non-selective pore associated with sustained P2X7R activation, which allows the passage of molecules like ethidium bromide.

Materials:

  • HEK293 cells stably expressing human P2X7R

  • Assay buffer (e.g., NaCl-based or sucrose-based buffer)[2]

  • Ethidium bromide solution

  • P2X7R agonist (e.g., ATP or BzATP)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293-hP2X7R cells into 96-well plates and culture overnight.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add GW791343 at various concentrations to the wells and pre-incubate for 10-40 minutes at room temperature.[2][9]

  • Agonist Stimulation: Add a solution containing the P2X7R agonist (e.g., BzATP) and ethidium bromide to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation ~530 nm, emission ~590 nm) over time.[8]

  • Data Analysis: The rate of increase in fluorescence corresponds to the rate of ethidium bromide uptake and, therefore, P2X7R pore formation. Calculate the inhibition by GW791343 relative to the agonist-only control to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of GW791343 to the P2X7R, often in a competitive format against a known radiolabeled P2X7R allosteric modulator.

Materials:

  • Membrane preparations from cells expressing human P2X7R

  • Radiolabeled P2X7R allosteric modulator (e.g., [³H]-compound-17)[2]

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled GW791343.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of GW791343 to generate a competition curve and calculate the Ki (inhibitory constant).

Experimental Workflow for Characterization

The characterization of a novel P2X7R modulator like GW791343 typically follows a structured workflow to determine its pharmacological profile.

Characterization_Workflow start Start: Novel Compound primary_assay Primary Functional Screen (e.g., Ca2+ Influx or Ethidium Uptake) start->primary_assay active Active? primary_assay->active inactive Inactive active->inactive No dose_response Dose-Response Curve (Determine IC50/EC50) active->dose_response Yes selectivity Selectivity Profiling (vs. other P2X receptors, etc.) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., Radioligand Binding, Schild Analysis) selectivity->mechanism allosteric Allosteric Modulator? mechanism->allosteric orthosteric Orthosteric Ligand allosteric->orthosteric No species Species Selectivity Testing (e.g., Human vs. Rat/Mouse P2X7R) allosteric->species Yes in_vivo In Vivo Model Testing (Pharmacokinetics & Pharmacodynamics) species->in_vivo end Characterized Tool Compound in_vivo->end

References

Preliminary Studies on GW791343 Dihydrochloride in Alzheimer's Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of GW791343 dihydrochloride (B599025), a potent, selective, and negative allosteric modulator of the human P2X7 receptor, in the context of Alzheimer's disease (AD) research. While direct preclinical studies of GW791343 dihydrochloride in established Alzheimer's disease models are not publicly available, this document synthesizes the existing pharmacological data on the compound and the extensive research implicating its target, the P2X7 receptor, in the pathophysiology of AD. This guide also presents a proposed framework for preliminary in vitro and in vivo studies to evaluate the therapeutic potential of human-specific P2X7 receptor antagonists, such as GW791343, in AD models. The included experimental protocols, data tables, and signaling pathway diagrams are intended to serve as a resource for researchers designing future studies in this area.

Introduction to this compound

This compound is a small molecule that acts as a negative allosteric modulator of the human P2X7 receptor, with a pIC50 ranging from 6.9 to 7.2.[1] Allosteric modulation offers a nuanced approach to receptor inhibition, potentially providing a more favorable safety and efficacy profile compared to direct competitive antagonists. A critical characteristic of GW791343 is its species-specific activity. While it potently inhibits the human P2X7 receptor, it acts as a positive allosteric modulator on the rat P2X7 receptor.[2][3][4] This species-dependent effect is a crucial consideration for the design and interpretation of preclinical studies and underscores the importance of using appropriate models for evaluating its therapeutic potential for human diseases.

The P2X7 Receptor in Alzheimer's Disease Pathophysiology

The P2X7 receptor, an ATP-gated ion channel, is a key player in the neuroinflammatory processes implicated in Alzheimer's disease.[5][6] In the central nervous system, the P2X7 receptor is predominantly expressed on microglia, the brain's resident immune cells.[5]

Role in Neuroinflammation and Microglial Activation

In the context of AD, the accumulation of amyloid-beta (Aβ) plaques creates a chronic inflammatory environment. Damaged neurons and activated glial cells release ATP, leading to the activation of P2X7 receptors on microglia.[5] This activation triggers a cascade of downstream events, including the assembly and activation of the NLRP3 inflammasome.[7][8][9] The activated inflammasome then leads to the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), which contribute to neuronal damage and synaptic dysfunction.[10][11] Studies have shown that Aβ itself can induce the release of these cytokines from microglia in a P2X7 receptor-dependent manner.[12]

Involvement in Amyloid-Beta Pathology

The P2X7 receptor's role in Aβ pathology is multifaceted. While some studies suggest that P2X7 receptor activation may be involved in the phagocytic clearance of Aβ by microglia, chronic activation is believed to be detrimental.[13] Persistent P2X7 receptor signaling can lead to a state of microglial dysfunction, impairing their ability to effectively clear Aβ plaques and contributing to the pro-inflammatory environment that exacerbates neuronal injury.[14]

Proposed Research Framework for Evaluating GW791343 in Alzheimer's Models

Given the absence of published preclinical data for GW791343 in Alzheimer's models, this section outlines a hypothetical, yet scientifically grounded, research plan to assess its potential. This framework is designed for a human-specific P2X7 receptor negative allosteric modulator.

In Vitro Assessment in a Humanized Cellular Model

Objective: To determine the effect of GW791343 on Aβ-induced pro-inflammatory cytokine release in human microglia-like cells.

Experimental Protocol:

  • Cell Culture: Human induced pluripotent stem cell (hiPSC)-derived microglia (hMG) or a human microglial cell line (e.g., HMC3) will be cultured under standard conditions.

  • Aβ Preparation: Oligomeric Aβ42 will be prepared according to established protocols.

  • Treatment: hMG will be pre-treated with a range of concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 1 hour.

  • Stimulation: Cells will then be stimulated with oligomeric Aβ42 (e.g., 5 µM) for 24 hours.

  • Cytokine Measurement: The supernatant will be collected, and the concentration of IL-1β will be measured using an enzyme-linked immunosorbent assay (ELISA).

  • Cell Viability: Cell viability will be assessed using a standard MTT or LDH assay to rule out cytotoxicity.

Data Presentation:

GW791343 ConcentrationAβ42 (5 µM)IL-1β Release (pg/mL) (Mean ± SD)Cell Viability (%) (Mean ± SD)
Vehicle-Baseline100 ± 5
Vehicle+500 ± 5098 ± 6
10 nM+450 ± 4599 ± 4
100 nM+300 ± 35101 ± 5
1 µM+150 ± 2097 ± 7
10 µM+50 ± 1096 ± 8
In Vivo Evaluation in a Humanized Alzheimer's Mouse Model

Objective: To assess the in vivo efficacy of GW791343 in reducing neuroinflammation and improving cognitive function in a mouse model expressing the human P2X7 receptor and developing AD-like pathology.

Experimental Protocol:

  • Animal Model: 5xFAD transgenic mice crossed with mice expressing the human P2X7 receptor (hP2X7R) will be used.

  • Treatment: At 6 months of age, mice will be treated daily with this compound (e.g., 10 mg/kg, intraperitoneal injection) or vehicle for 3 months.

  • Behavioral Testing: Cognitive function will be assessed using the Morris water maze and Y-maze tests during the final month of treatment.

  • Tissue Collection: At the end of the treatment period, mice will be euthanized, and brain tissue will be collected.

  • Immunohistochemistry: Brain sections will be stained for markers of microglial activation (Iba1), astrogliosis (GFAP), and Aβ plaques (6E10).[15][16][17]

  • Biochemical Analysis: Brain homogenates will be used to measure the levels of soluble and insoluble Aβ40 and Aβ42 via ELISA, and pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α) will be quantified using a multiplex assay.

Data Presentation:

Treatment GroupEscape Latency (s) (Morris Water Maze) (Mean ± SEM)Spontaneous Alternation (%) (Y-Maze) (Mean ± SEM)Iba1-positive Microglia Area (%) (Mean ± SEM)Insoluble Aβ42 (pg/mg tissue) (Mean ± SEM)
Wild-Type + Vehicle20 ± 275 ± 55 ± 1N/A
5xFAD/hP2X7R + Vehicle55 ± 550 ± 425 ± 32000 ± 250
5xFAD/hP2X7R + GW79134335 ± 465 ± 515 ± 21200 ± 150

Visualizations: Signaling Pathways and Experimental Workflows

P2X7R_Signaling_in_AD P2X7R Signaling in Alzheimer's Disease cluster_extracellular Extracellular Space cluster_microglia Microglia Abeta Amyloid-Beta (Aβ) ATP ATP Abeta->ATP induces release from damaged cells P2X7R P2X7 Receptor ATP->P2X7R activates GW791343 GW791343 GW791343->P2X7R negatively modulates (human) NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β -> IL-1β (Release) Casp1->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation

Caption: P2X7R-mediated neuroinflammatory signaling cascade in Alzheimer's disease.

Experimental_Workflow Proposed In Vivo Experimental Workflow Start Start Animal_Model 5xFAD/hP2X7R Mice (6 months old) Start->Animal_Model Treatment Daily Treatment (3 months) - Vehicle - GW791343 (10 mg/kg) Animal_Model->Treatment Behavioral Cognitive Testing (Morris Water Maze, Y-Maze) Treatment->Behavioral Tissue_Collection Brain Tissue Collection Behavioral->Tissue_Collection Analysis - Immunohistochemistry - ELISA (Aβ, Cytokines) Tissue_Collection->Analysis End End Analysis->End

References

GW791343 Dihydrochloride's Impact on Microglial Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microglia, the resident immune cells of the central nervous system (CNS), are central to the pathogenesis of numerous neurodegenerative and neuroinflammatory diseases. Their activation states can be both neuroprotective and neurotoxic, making them a critical target for therapeutic intervention. A key player in mediating microglial responses is the P2X7 receptor (P2X7R), an ATP-gated ion channel. Overactivation of P2X7R is strongly associated with pro-inflammatory microglial phenotypes. This guide provides an in-depth technical overview of GW791343 dihydrochloride (B599025), a potent and selective negative allosteric modulator of the human P2X7R. We will explore its mechanism of action, its impact on microglial signaling pathways, and its potential as a tool to modulate neuroinflammation. This document consolidates quantitative data and detailed experimental protocols to support further research and development in this area.

Introduction to Microglial Activation and the P2X7 Receptor

Microglia constantly survey the CNS microenvironment, responding to pathogens and cellular damage[1]. Upon activation, they undergo significant morphological and functional changes, releasing a host of signaling molecules, including cytokines and chemokines, and ramping up phagocytic activity[1][2][3]. While this response is crucial for clearing debris and fighting infection, chronic or excessive activation contributes to a neurotoxic environment, exacerbating neuronal damage in conditions like Alzheimer's disease and Parkinson's disease[1][4].

The purinergic P2X7 receptor is abundantly expressed on microglia and is a primary sensor for extracellular ATP, a key danger signal released from stressed or dying cells[2][3]. Sustained P2X7R activation triggers a cascade of pro-inflammatory events, including the formation of the NLRP3 inflammasome and the release of potent cytokines like Interleukin-1β (IL-1β)[3][5]. Consequently, P2X7R overexpression alone is sufficient to drive microglial activation and proliferation[2][6][7]. This makes the P2X7R a compelling target for therapies aimed at mitigating detrimental neuroinflammation.

GW791343 Dihydrochloride: Mechanism of Action

This compound is a synthetic organic compound identified as a potent and species-specific negative allosteric modulator of the human P2X7 receptor[8][9]. It exerts a non-competitive antagonist effect, meaning it binds to a site on the receptor distinct from the ATP binding site to inhibit its function[8][10]. This modulation effectively reduces the receptor's response to agonist stimulation. It is important to note its species-specific activity; for instance, it acts as a positive modulator on the rat P2X7R orthologue[9].

Quantitative Data: Potency and Efficacy

The inhibitory potency of GW791343 on the human P2X7 receptor has been quantified in various studies. This data is crucial for designing experiments and interpreting results.

Parameter Value Target Assay Conditions Reference
pIC₅₀6.9 - 7.2Human P2X7 ReceptorNot specified[8][10]
Antagonistic Activity0.01 - 10 µMHuman P2X7 Receptor40-minute incubation in HEK293 cells[8][10]
Allosteric Modulator Activity3 - 30 µMHuman P2X7 Receptor40-minute incubation in HEK293 cells[8][10]

Signaling Pathways and Impact on Microglial Function

Activation of the P2X7R by high concentrations of extracellular ATP initiates a complex signaling cascade within microglia. GW791343, by inhibiting the receptor, can effectively block these downstream events.

The P2X7R Signaling Cascade

Upon ATP binding, the P2X7R forms a non-selective cation channel, leading to Ca²⁺ influx and K⁺ efflux[2][3]. This ionic dysregulation is a critical trigger for the assembly of the NLRP3 inflammasome complex. The inflammasome activates Caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form[3][5]. P2X7R activation also engages other pro-inflammatory pathways, including p38 MAPK and NF-κB, which drive the expression of various inflammatory genes[3][11].

P2X7R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Microglia) ATP High Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds Ca_Influx Ca²+ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux p38_NFkB p38 MAPK / NF-κB Activation Ca_Influx->p38_NFkB NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleaves Response Pro-inflammatory Response (e.g., TNF-α release) IL1b->Response Pro_IL1b Pro-IL-1β Pro_IL1b->Casp1 Genes Pro-inflammatory Gene Expression p38_NFkB->Genes Genes->Pro_IL1b Genes->Response GW GW791343 GW->P2X7R Inhibits

Caption: P2X7R signaling cascade in microglia and the inhibitory action of GW791343.
Impact on Microglial Phagocytosis

The role of P2X7R in phagocytosis is complex. While transient activation can promote autophagy, sustained stimulation can impair lysosomal function[5]. Furthermore, some studies indicate that inhibiting or silencing the P2X7R can markedly enhance the microglial phagocytosis of pathological proteins like amyloid-β (Aβ)[12][13]. This suggests that by blocking excessive P2X7R signaling, GW791343 could shift microglia towards a more neuroprotective, phagocytic phenotype, promoting the clearance of debris and reducing the pro-inflammatory burden.

Logical_Relationship GW GW791343 P2X7R P2X7R Inhibition GW->P2X7R Ca_K Reduced Ca²⁺ Influx & K⁺ Efflux P2X7R->Ca_K Phagocytosis Enhanced Phagocytosis (e.g., of Amyloid-β) P2X7R->Phagocytosis Potentially Promotes NLRP3 Decreased NLRP3 Inflammasome Activation Ca_K->NLRP3 Cytokines Reduced Pro-inflammatory Cytokine Release (IL-1β, TNFα) NLRP3->Cytokines Inflammation Attenuated Neuroinflammation Cytokines->Inflammation

Caption: Logical flow of GW791343's effects on microglial neuroinflammatory functions.

Experimental Protocols

The following protocols provide a framework for investigating the effects of GW791343 on microglial activation and P2X7R function.

Protocol 1: In Vitro P2X7R Antagonist Activity Assay

This protocol assesses the direct inhibitory effect of GW791343 on the human P2X7R expressed in a stable cell line. The ethidium (B1194527) bromide uptake assay is a common method for measuring P2X7R channel activity.

Materials:

  • HEK293 cells stably expressing human P2X7R[10].

  • Culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • P2X7R agonist (e.g., BzATP).

  • Ethidium bromide.

  • Sucrose or NaCl-based buffer[8][10].

  • 96-well fluorescence plate reader.

Methodology:

  • Cell Culture: Plate HEK293-hP2X7R cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare a stock solution of GW791343 in DMSO and make serial dilutions in the appropriate assay buffer.

  • Pre-incubation: Wash cells with buffer and pre-incubate with various concentrations of GW791343 (e.g., 0.01 to 30 µM) for 10-40 minutes at 37°C[10].

  • Stimulation: Add a solution containing a P2X7R agonist (e.g., 100 µM BzATP) and ethidium bromide to the wells.

  • Measurement: Immediately measure fluorescence intensity over time using a plate reader (Excitation ~525 nm, Emission ~600 nm).

  • Analysis: Calculate the rate of ethidium uptake. Determine the IC₅₀ value for GW791343 by plotting the percentage inhibition against the compound concentration.

Workflow_In_Vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate HEK293-hP2X7R Cells C 3. Pre-incubate Cells with GW791343 A->C B 2. Prepare GW791343 Serial Dilutions B->C D 4. Add Agonist (BzATP) + Ethidium Bromide C->D E 5. Measure Fluorescence (Kinetics) D->E F 6. Calculate Rate of Ethidium Uptake E->F G 7. Determine IC₅₀ Value F->G

Caption: Experimental workflow for assessing P2X7R antagonist activity in vitro.
Protocol 2: Primary Microglia Culture and Activation Assay

This protocol details the isolation of primary microglia and their use in an assay to measure the anti-inflammatory effects of GW791343.

Materials:

  • Neonatal mouse pups (P0-P2)[14][15].

  • Dissection tools, cell strainers.

  • Enzymatic dissociation solution (e.g., trypsin).

  • Mixed glial culture medium (DMEM/F12, 10% FBS).

  • T-75 flasks.

  • Lipopolysaccharide (LPS).

  • ATP.

  • This compound.

  • ELISA kits for mouse TNF-α and IL-1β[16].

Methodology:

  • Isolation: Prepare a mixed glial culture from the cortices of neonatal mouse pups as per established protocols[14][15]. Briefly, dissect brains, mechanically and enzymatically dissociate tissue, and plate cells in T-75 flasks.

  • Microglia Harvest: After 7-10 days, when astrocytes have formed a confluent monolayer, isolate the loosely attached microglia by mechanical shaking[15].

  • Cell Plating: Plate the purified microglia into 24- or 96-well plates at a suitable density. Allow cells to adhere and rest for 24 hours.

  • Treatment: Pre-treat microglia with GW791343 at desired concentrations for 1-2 hours.

  • Activation: Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours to induce pro-IL-1β expression. Subsequently, stimulate with ATP (1-5 mM) for 1 hour to activate the P2X7R and NLRP3 inflammasome[16].

  • Analysis: Collect the cell culture supernatant. Measure the concentration of secreted cytokines (TNF-α, IL-1β) using commercial ELISA kits. Cell viability can be assessed using an LDH or MTT assay.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the role of the human P2X7 receptor in microglial biology. Its potent negative allosteric modulation of P2X7R provides a mechanism to dissect the receptor's contribution to neuroinflammatory processes. By inhibiting P2X7R, GW791343 can attenuate key downstream events, including NLRP3 inflammasome activation and pro-inflammatory cytokine release. Furthermore, its application may help elucidate the complex role of P2X7R in regulating microglial phagocytosis, a critical process for CNS homeostasis. For drug development professionals, understanding the impact of P2X7R modulators like GW791343 on human microglia is a crucial step in developing novel therapeutics for a range of neurodegenerative disorders where neuroinflammation is a key pathological feature. Future in vivo studies using appropriate models are necessary to translate these in vitro findings and validate the therapeutic potential of P2X7R inhibition.

References

An In-depth Technical Guide to the Non-Competitive Antagonism of GW791343 Dihydrochloride at the Human P2X7 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW791343 dihydrochloride (B599025) is a potent and selective antagonist of the human P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and neurological disorders. This technical guide provides a comprehensive overview of the non-competitive antagonistic action of GW791343, detailing its mechanism of action, binding characteristics, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and drug development efforts targeting the P2X7 receptor.

Mechanism of Action: Negative Allosteric Modulation

GW791343 functions as a negative allosteric modulator (NAM) of the human P2X7 receptor. This means that it binds to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous agonist, ATP. This allosteric binding induces a conformational change in the receptor that reduces its ability to be activated by ATP, rather than by direct competition for the ATP binding site. Evidence for this non-competitive mechanism comes from receptor protection studies where GW791343 did not competitively interact at the ATP binding site.

A key characteristic of GW791343 is its species-specific activity. While it acts as a negative allosteric modulator of the human P2X7 receptor, it functions as a positive allosteric modulator (PAM) at the rat P2X7 receptor, enhancing agonist-induced responses. Mutational studies have identified that the amino acid at position 95 is a critical determinant of this species-specific effect. The human P2X7 receptor possesses a phenylalanine at this position, whereas the rat ortholog has a leucine.

Quantitative Pharmacological Data

The potency of GW791343 at the human P2X7 receptor has been determined in functional assays. While specific Ki (inhibition constant) and Emax (maximum effect) values are not consistently reported in the public literature, the pIC50 value provides a reliable measure of its inhibitory activity.

ParameterValueReceptorAssay ConditionsReference
pIC50 6.9 - 7.2Human P2X7Agonist-stimulated ethidium (B1194527) accumulation
pIC50 ~6.04Rat P2X7Inhibition of [3H]-compound-17 binding

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The provided pIC50 for the rat receptor reflects its interaction with an allosteric radioligand, not its functional antagonism, as it acts as a PAM in functional assays on the rat receptor.

Experimental Protocols

The characterization of GW791343's interaction with the P2X7 receptor involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Ethidium Bromide / YO-PRO-1 Uptake Assay (Pore Formation Assay)

This assay measures the formation of the large-conductance pore associated with sustained P2X7 receptor activation, which allows the passage of large molecules like ethidium bromide or YO-PRO-1.

Objective: To determine the inhibitory effect of GW791343 on agonist-induced pore formation in cells expressing the human P2X7 receptor.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., NaCl-based or sucrose-based buffer)

  • Agonist: ATP or BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate)

  • Test compound: GW791343 dihydrochloride

  • Fluorescent dye: Ethidium bromide or YO-PRO-1

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture HEK293-hP2X7 cells in T75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare the agonist (ATP or BzATP) solution at the desired concentration (e.g., EC80).

  • Antagonist Incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of GW791343 or vehicle control for a specified period (e.g., 30-40 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Dye Uptake: Add a mixture of the agonist and the fluorescent dye (e.g., 100 µM ethidium bromide or 1 µM YO-PRO-1) to the wells.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths of ~525 nm/~605 nm for ethidium bromide and ~491 nm/~509 nm for YO-PRO-1) for a defined period (e.g., 15-30 minutes).

  • Data Analysis: Determine the rate of dye uptake or the fluorescence intensity at a specific time point. Plot the percentage of inhibition against the concentration of GW791343 to determine the IC50 and subsequently the pIC50 value. The non-competitive nature of the antagonism can be observed as a decrease in the maximal response to the agonist in the presence of increasing concentrations of GW791343.

Calcium Mobilization Assay

This assay measures the influx of extracellular calcium through the P2X7 receptor channel upon agonist activation.

Objective: To assess the inhibitory effect of GW791343 on agonist-induced calcium influx.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Agonist: ATP or BzATP

  • Test compound: this compound

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Seed HEK293-hP2X7 cells into 96-well plates and culture overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in assay buffer.

  • Incubation: Remove the culture medium and incubate the cells with the dye loading buffer for a specified time (e.g., 45-60 minutes) at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Addition: Pre-incubate the cells with various concentrations of GW791343 or vehicle for a defined period (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in the fluorescence reader and record a baseline fluorescence.

  • Agonist Addition: Use the instrument's liquid handling capabilities to add the agonist (ATP or BzATP) to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (peak minus baseline) in response to the agonist. Plot the percentage of inhibition against the concentration of GW791343 to determine its IC50 and pIC50.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and can be used to determine the binding affinity (Ki) of an unlabeled compound.

Objective: To determine the binding affinity of GW791343 for the human P2X7 receptor.

Materials:

  • Membrane preparations from cells expressing the human P2X7 receptor

  • Radioligand: A suitable radiolabeled P2X7 receptor antagonist (e.g., [3H]-A-804598 or a similar allosteric ligand, as a direct orthosteric competitor will not be displaced by GW791343).

  • Test compound: this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control: A high concentration of a known P2X7 antagonist

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-hP2X7 cells through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled GW791343.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of GW791343 to obtain the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the P2X7 receptor signaling pathway, the mechanism of non-competitive antagonism by GW791343, and a typical experimental workflow for its characterization.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds to orthosteric site Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux MAPK MAPK Pathway (ERK, p38, JNK) Ca_influx->MAPK PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

Caption: P2X7 receptor signaling cascade.

GW791343_Mechanism cluster_ligands Ligands cluster_receptor P2X7 Receptor ATP ATP Orthosteric_Site Orthosteric Site ATP->Orthosteric_Site GW791343 GW791343 Allosteric_Site Allosteric Site GW791343->Allosteric_Site P2X7_Active Active Receptor (Channel Open) Orthosteric_Site->P2X7_Active Activation P2X7_Inhibited Inhibited Receptor (Conformationally Changed) Allosteric_Site->P2X7_Inhibited Negative Modulation P2X7_Inactive Inactive Receptor P2X7_Inhibited->P2X7_Active Inhibits Activation

Caption: Mechanism of non-competitive antagonism.

Experimental_Workflow cluster_workflow Experimental Workflow for Characterization start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays (e.g., Dye Uptake, Ca²⁺ Mobilization) start->functional_assay mechanism Confirm Non-Competitive Mechanism binding_assay->mechanism dose_response Generate Dose-Response Curves (Determine IC50/pIC50) functional_assay->dose_response schild_analysis Schild Analysis dose_response->schild_analysis schild_analysis->mechanism end End mechanism->end

GW791343 Dihydrochloride: A Technical Guide on its Potentiation of Circadian ATP Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GW791343 dihydrochloride (B599025) on the circadian release of adenosine (B11128) triphosphate (ATP). It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Core Mechanism of Action

Extracellular ATP plays a crucial role as a signaling molecule in the central nervous system, including in the suprachiasmatic nucleus (SCN), the master pacemaker for circadian rhythms.[1] The release of ATP in the SCN follows a circadian pattern, and this rhythm is critical for intercellular communication and the synchronization of circadian oscillations.[2]

GW791343 dihydrochloride has been identified as a modulator of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular ATP.[3][4] Notably, its effects are species-specific. While it acts as a negative allosteric modulator of the human P2X7 receptor, it functions as a positive allosteric modulator of the rat P2X7 receptor.[4] This positive modulation in rats leads to a potentiation of the ATP-induced response.

Research has demonstrated that in organotypic cultures of the rat SCN, GW791343 enhances the amplitude of the circadian ATP release rhythm and increases the overall accumulation of extracellular ATP.[3][5] This effect is attributed to its positive allosteric modulation of P2X7 receptors, which are highly expressed in astrocytes within the SCN.[3] The potentiation of P2X7R activity by GW791343 suggests a significant role for this receptor in the regulation of circadian ATP release.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on circadian ATP release in organotypic cultures of the rat suprachiasmatic nucleus, as reported by Svobodova et al. (2018).

TreatmentConcentrationDuration of TreatmentMeasurement IntervalObserved Effect on ATP ReleaseReference
GW791343 5 µM24-48 hoursEvery 4 hoursEnhanced amplitude of ATP release rhythm and increased extracellular ATP accumulation to 144% of control levels.[3][5][6]
Control (vehicle)-24-48 hoursEvery 4 hoursBaseline circadian ATP release with a peak between 24:00 and 04:00 h and a trough at ~12:00 h.[3]

Signaling Pathway

The signaling pathway through which GW791343 influences circadian ATP release in the rat SCN involves the positive allosteric modulation of the P2X7 receptor. The diagram below illustrates this proposed mechanism.

cluster_0 Astrocyte ATP_ext Extracellular ATP P2X7R P2X7 Receptor ATP_ext->P2X7R Activates ATP_release Increased ATP Release P2X7R->ATP_release Potentiates GW791343 GW791343 GW791343->P2X7R Positive Allosteric Modulation Circadian_Clock Circadian Clock Genes (e.g., Bmal1, Clock) Circadian_Clock->ATP_release Drives Rhythmic Release Pannexin1 Pannexin-1 Hemichannel Pannexin1->ATP_release Mediates Connexin43 Connexin-43 Hemichannel Connexin43->ATP_release Mediates

Proposed signaling pathway for GW791343's effect on circadian ATP release.

Experimental Protocols

The following is a detailed description of the key experimental protocol used to investigate the effect of GW791343 on circadian ATP release in the rat SCN. This methodology is based on the study by Svobodova et al. (2018).

1. Organotypic SCN Culture Preparation:

  • Animal Model: Wistar rats (16- to 21-day-old) maintained under a 12-hour light/12-hour dark cycle.[6]

  • Dissection: Coronal slices (400 µm) of the hypothalamus containing the SCN were prepared. The SCN was then excised from these slices.

  • Culturing: The SCN explants were cultured on a semipermeable membrane in a culture medium supplemented with serum. Cultures were maintained in an incubator at 37°C with 5% CO2.

2. Drug Application:

  • Compound: this compound was dissolved to a final concentration of 5 µM in the culture medium.[3][5]

  • Treatment Period: The cultures were treated for a period of 24 to 48 hours.[5][6]

  • Medium Exchange: The culture medium containing the fresh drug was replaced every 4 hours to ensure a constant concentration.[5][6]

3. Measurement of ATP Release:

  • Sampling: Aliquots of the culture medium were collected every 4 hours.[3][5]

  • Quantification: The amount of ATP in the collected medium was quantified using a bioluminescent assay. This typically involves the use of a luciferase/luciferin reagent that produces light in the presence of ATP, which is then measured with a luminometer.[2]

4. Data Analysis:

  • Circadian Rhythm Analysis: The collected data on ATP concentration over time were analyzed to determine the presence and characteristics of a circadian rhythm (e.g., period, amplitude, and phase).

  • Statistical Comparison: The ATP release profiles and total ATP accumulation in the GW791343-treated group were statistically compared to those of the control (vehicle-treated) group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of the experiments described above.

cluster_workflow Experimental Workflow start Start animal_prep Wistar Rat SCN Dissection (16-21 days old) start->animal_prep culture_prep Organotypic SCN Culture animal_prep->culture_prep treatment Treatment with 5 µM GW791343 or Vehicle (Control) culture_prep->treatment sampling Medium Sampling (Every 4 hours for 24-48h) treatment->sampling atp_assay Bioluminescent ATP Assay sampling->atp_assay data_analysis Data Analysis: - Circadian Rhythm Assessment - Statistical Comparison atp_assay->data_analysis end End data_analysis->end

General experimental workflow for studying GW791343's effect on ATP release.

Broader Context and Future Directions

The potentiation of circadian ATP release by GW791343 in the rat SCN highlights the importance of the P2X7 receptor in the regulation of the master circadian pacemaker. While the primary mechanism of ATP release is thought to be through channels such as pannexin-1 and connexin-43 hemichannels, P2X7R activation can further modulate this process.[3][7][8][9][10][11]

Future research could explore the downstream consequences of enhanced circadian ATP signaling in the SCN, such as its effects on neuronal firing rates and the expression of core clock genes.[12][13] Additionally, given the species-specific nature of GW791343's action, investigating the structural differences between human and rat P2X7 receptors could provide valuable insights for the development of novel therapeutic agents targeting the purinergic signaling system for the treatment of circadian rhythm disorders. The development of selective P2X7R modulators could offer a new avenue for manipulating circadian function with potential applications in sleep medicine and psychiatry.

References

An In-depth Technical Guide to GW791343 Dihydrochloride: Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 dihydrochloride (B599025) is a potent and species-specific allosteric modulator of the P2X7 receptor (P2X7R), a key player in inflammatory and neurological pathways.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of GW791343 dihydrochloride. Detailed experimental protocols for assays relevant to its characterization and diagrams illustrating its mechanism of action are included to support researchers in utilizing this compound for their studies.

Chemical Properties and Structure

This compound is a synthetic compound that acts as a negative allosteric modulator of the human P2X7 receptor and, conversely, as a positive allosteric modulator of the rat P2X7 receptor.[2][4] This species-specific activity makes it a valuable tool for comparative studies.[3]

Chemical and Physical Data
PropertyValueSource(s)
IUPAC Name 2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]acetamide dihydrochloride
CAS Number 1019779-04-4[5]
Molecular Formula C₂₀H₂₆Cl₂F₂N₄O[5]
Molecular Weight 483.81 g/mol
SMILES Cl.Cl.Cc1ccc(CN2CCNCC2)cc1NC(=O)CNc1ccc(F)c(F)c1[5]
Form Solid
Purity >98%
Solubility Soluble in water to 100 mM. Soluble in DMSO (≥ 2 mg/mL), DMSO with PEG300, Tween-80, and saline (≥ 2 mg/mL), and DMSO with Corn Oil (≥ 2 mg/mL).
Storage Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month.[6]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to an allosteric site on the P2X7 receptor, distinct from the ATP binding site.[2][3] In humans, this binding event leads to a non-competitive antagonism of the receptor, resulting in a pIC₅₀ of 6.9-7.2.[1][7][8][9] This negative allosteric modulation inhibits the downstream signaling cascade typically initiated by ATP binding.

The P2X7 receptor is an ATP-gated ion channel that, upon activation, allows the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. This ion flux initiates a cascade of intracellular events, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). The activation of NF-κB is also a key downstream event. By negatively modulating the P2X7 receptor, this compound can attenuate these inflammatory responses.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Opens Channel NFkB NF-κB Activation P2X7R->NFkB GW791343 GW791343 dihydrochloride GW791343->P2X7R Negative Allosteric Modulation NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Pro_IL1b Pro-IL-1β NLRP3->Pro_IL1b Cleaves IL1b IL-1β Release NLRP3->IL1b Inflammation Inflammatory Response IL1b->Inflammation NFkB->Inflammation

P2X7R Signaling Pathway and Modulation by GW791343

Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of P2X7 receptor modulators like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Ethidium (B1194527) Bromide Uptake Assay

This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide. Inhibition of ethidium bromide uptake is indicative of P2X7R antagonism.

Materials:

  • Cells expressing the human P2X7 receptor

  • This compound

  • ATP (agonist)

  • Ethidium bromide (EtBr)

  • Assay buffer (e.g., NaCl-based or sucrose-based buffer)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control for 40 minutes at 37°C.[1]

  • Dye and Agonist Addition: Add ethidium bromide to each well at a final concentration of 20 µg/mL.[7] Immediately add ATP to induce receptor activation.

  • Measurement: Measure the fluorescence of the incorporated EtBr using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm) kinetically over 30-60 minutes.

  • Data Analysis: Determine the rate of EtBr uptake for each condition. Plot the inhibition of dye uptake against the concentration of this compound to calculate the IC₅₀ value.

Ethidium_Bromide_Uptake_Workflow start Start seed_cells Seed P2X7R-expressing cells in 96-well plate start->seed_cells pre_incubate Pre-incubate with GW791343 or vehicle seed_cells->pre_incubate add_reagents Add Ethidium Bromide and ATP (agonist) pre_incubate->add_reagents measure_fluorescence Measure fluorescence kinetically add_reagents->measure_fluorescence analyze_data Analyze data and calculate IC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

Ethidium Bromide Uptake Assay Workflow
Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor. For an allosteric modulator like GW791343, a competition binding assay can be used to investigate its interaction with the receptor in the presence of a radiolabeled ligand that binds to the allosteric site.

Materials:

  • Cell membranes prepared from cells expressing the human P2X7 receptor

  • Radiolabeled ligand known to bind to the P2X7R allosteric site (e.g., [³H]-Compound-17)[4]

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize P2X7R-expressing cells and isolate the membrane fraction by centrifugation.[10]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of the competitor to determine the Ki value.

Conclusion

This compound is a crucial pharmacological tool for investigating the role of the P2X7 receptor in health and disease. Its species-specific allosteric modulation provides a unique advantage for comparative studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the P2X7 receptor.

References

Methodological & Application

Application Notes and Protocols for GW791343 Dihydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW791343 dihydrochloride (B599025) is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] Notably, GW791343 exhibits species-specific activity, acting as a negative allosteric modulator and non-competitive antagonist of the human P2X7 receptor, while functioning as a positive allosteric modulator at the rat P2X7 receptor.[3][4][5] This differential activity makes it a valuable tool for investigating the physiological and pathological roles of the P2X7 receptor in various systems. These application notes provide detailed in vitro experimental protocols to characterize the activity of GW791343 dihydrochloride on the human P2X7 receptor.

Quantitative Data Summary

The inhibitory potency of this compound on the human P2X7 receptor has been determined in various in vitro assays. The following table summarizes the key quantitative data.

ParameterSpeciesAssay TypeCell LineAgonistpIC50Reference
pIC50HumanEthidium (B1194527) AccumulationHEK293ATP/BzATP6.9 - 7.2[2]

Note: The pIC50 value can be influenced by the agonist concentration and assay buffer composition.[2]

Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel that, upon activation, leads to the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. This initial pore formation can, with sustained activation, lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. This process is associated with various downstream events, including the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines, and ultimately, in some cases, apoptosis or pyroptosis. GW791343, as a negative allosteric modulator in humans, binds to a site distinct from the ATP binding site and inhibits these downstream signaling events.[3]

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7R P2X7 Receptor Ion_Flux Ion Flux (Ca²⁺, Na⁺ Influx; K⁺ Efflux) P2X7R->Ion_Flux ATP ATP ATP->P2X7R Activates GW791343 GW791343 (Negative Allosteric Modulator) GW791343->P2X7R Inhibits Large_Pore Large Pore Formation Ion_Flux->Large_Pore Downstream Downstream Signaling Large_Pore->Downstream

Caption: P2X7 Receptor Signaling Pathway and Inhibition by GW791343.

Experimental Protocols

Ethidium Accumulation Assay for Human P2X7 Receptor Antagonism

This assay is a widely used method to assess the function of the P2X7 receptor by measuring the uptake of the fluorescent dye ethidium, which can pass through the large pore formed upon receptor activation.[3][6]

Experimental Workflow

Ethidium_Accumulation_Workflow Start Start Cell_Culture Culture HEK293 cells expressing human P2X7R Start->Cell_Culture Pre_incubation Pre-incubate cells with GW791343 (40 min) Cell_Culture->Pre_incubation Stimulation Add agonist (ATP or BzATP) and Ethidium Bromide Pre_incubation->Stimulation Measurement Measure fluorescence over time Stimulation->Measurement Analysis Data Analysis (pIC50 calculation) Measurement->Analysis End End Analysis->End

Caption: Workflow for the Ethidium Accumulation Assay.

Materials:

  • Cells: HEK293 cells stably transfected with the human P2X7 receptor.

  • Assay Buffers:

    • Sucrose (B13894) Buffer (in mmol·L⁻¹): 10 HEPES, 5 N-methyl-D-glucamine, 5.6 KCl, 10 D-glucose, 0.5 CaCl₂, 280 sucrose (pH 7.4).[6]

    • NaCl Buffer (in mmol·L⁻¹): 10 HEPES, 5 N-methyl-D-glucamine, 5.6 KCl, 10 D-glucose, 0.5 CaCl₂, 140 NaCl (pH 7.4).[6]

  • Agonists: ATP or BzATP (2'- & 3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Fluorescent Dye: Ethidium bromide.

  • Instrumentation: Fluorescence plate reader.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the human P2X7 receptor in appropriate media and conditions until they reach the desired confluency.

  • Cell Preparation: On the day of the experiment, harvest the cells and resuspend them in the desired assay buffer (sucrose or NaCl buffer).

  • Compound Pre-incubation:

    • Add the cell suspension to a 96-well plate.

    • Add varying concentrations of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10 µM) to the wells.[1]

    • Incubate the plate for 40 minutes at room temperature.[1]

  • Agonist Stimulation and Dye Uptake:

    • Prepare a solution containing the P2X7R agonist (ATP or BzATP) and ethidium bromide (final concentration of 100 µmol·L⁻¹).[6]

    • Add this mixture to the wells to initiate receptor activation and dye uptake.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for ethidium (e.g., 520 nm excitation and 595 nm emission) over a specified time course.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the P2X7 receptor activity.

    • Plot the agonist response against the concentration of this compound.

    • Calculate the pIC50 value, which is the negative logarithm of the concentration of the antagonist that produces 50% inhibition of the agonist response.

Disclaimer: The experimental protocols provided are for reference only. Researchers should optimize the protocols based on their specific experimental setup and cell lines. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods.[1]

References

Application Notes and Protocols for GW791343 Dihydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW791343 dihydrochloride (B599025) is a potent and species-specific allosteric modulator of the P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation and neurological diseases.[1][2] Understanding its application in in vivo models is crucial for preclinical research and drug development. These application notes provide a summary of the known characteristics of GW791343 dihydrochloride, guidance on its preparation for in vivo use, and a framework for designing experimental protocols.

Physicochemical and Pharmacological Properties

PropertyValueReference
Chemical Name N(2)-(3,4-difluorophenyl)-N(1)-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide dihydrochloride[2]
Molecular Formula C₂₀H₂₄F₂N₄O · 2HCl
Molecular Weight 483.81 g/mol [3]
Mechanism of Action Allosteric modulator of the P2X7 receptor[2]
Species Specificity Human P2X7R: Negative allosteric modulator (pIC₅₀ = 6.9-7.2) Rat P2X7R: Positive allosteric modulator[2][3]
Solubility Soluble in water to 100 mM[3]

Data Presentation: In Vitro Activity

The following table summarizes the reported in vitro concentrations of this compound used in cell-based assays. This data can inform the selection of concentration ranges for initial in vivo dose-finding studies, keeping in mind the complexities of pharmacokinetics and pharmacodynamics in a whole-organism system.

Cell LineConcentration RangeDurationObserved EffectReference
HEK293 cells expressing human P2X7R0.01 - 10 µM40 minutesNon-competitive antagonism of agonist-stimulated ethidium (B1194527) accumulation.[1]
HEK293 cells expressing human P2X7R3, 10, 30 µM40 minutesNegative allosteric modulation.[1]
SCN cells5 µM24 - 48 hoursEnhanced ATP release rhythm.[1]

Experimental Protocols

Vehicle Preparation for In Vivo Administration

The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound for in vivo administration. The following protocols are based on common formulations suggested for poorly soluble compounds and should be prepared fresh on the day of use.[1]

Protocol 1: Saline-Based Vehicle

This formulation is suitable for parenteral routes of administration such as intraperitoneal (IP) or intravenous (IV) injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.

  • Add Tween-80 to a final concentration of 5% of the total volume and mix until the solution is clear.

  • Add sterile saline to reach the final desired volume (final solvent ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Vortex the solution until it is homogeneous. Visually inspect for any precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.

Protocol 2: Oil-Based Vehicle

This formulation is suitable for subcutaneous (SC) or intramuscular (IM) injections and may provide a slower release profile.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add sterile corn oil to reach the final desired volume (e.g., to achieve a final DMSO concentration of 10%).

  • Vortex the solution vigorously to form a stable suspension or solution.

General In Vivo Experimental Workflow

The following diagram outlines a general workflow for an in vivo study investigating the effects of this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration & Model Induction cluster_eval Evaluation cluster_analysis Data Analysis prep_compound Prepare GW791343 in Vehicle administer Administer GW791343 or Vehicle prep_compound->administer prep_animals Acclimatize Animals prep_animals->administer induce Induce Disease Model (e.g., Neuropathic Pain) administer->induce Pre- or Post-treatment behavior Behavioral Testing induce->behavior biochem Biochemical Assays (e.g., Cytokine Levels) induce->biochem histology Histological Analysis induce->histology analyze Statistical Analysis & Interpretation behavior->analyze biochem->analyze histology->analyze

Figure 1: General experimental workflow for in vivo studies with GW791343.

Signaling Pathway

This compound modulates the P2X7 receptor, which is an ATP-gated ion channel. The activation of P2X7R by high concentrations of extracellular ATP leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This can trigger downstream signaling cascades, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β. The species-specific action of GW791343 is a key consideration.

p2x7_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor Ions Na+, Ca2+ influx K+ efflux P2X7->Ions Opens Channel ATP ATP ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Activation Ions->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b ProIL1b Pro-IL-1β ProIL1b->Caspase1 GW791343 GW791343 GW791343->P2X7 Human: Negative Modulation GW791343->P2X7 Rat: Positive Modulation

References

Application Notes and Protocols for GPR55-Mediated Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer. Activation of GPR55 leads to the mobilization of intracellular calcium, a key second messenger, making calcium imaging assays a robust method for screening and characterizing GPR55 ligands. These application notes provide a comprehensive overview and detailed protocols for conducting GPR55-mediated calcium imaging assays.

A Note on GW791343 Dihydrochloride (B599025): Scientific literature primarily identifies GW791343 dihydrochloride as a negative allosteric modulator of the P2X7 receptor. Currently, there is a lack of established evidence supporting its direct activity on GPR55 for inducing calcium mobilization. Therefore, the following protocols will describe a general methodology for assessing GPR55 activation using a known agonist, which can be adapted for testing novel compounds.

GPR55 Signaling Pathway

Upon agonist binding, GPR55 couples to Gαq and Gα12/13 proteins. This initiates a signaling cascade involving the activation of Phospholipase C (PLC) and RhoA. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be visualized and quantified using calcium-sensitive fluorescent dyes.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist GPR55 Agonist (e.g., LPI, O-1602) GPR55 GPR55 Agonist->GPR55 Activation PLC Phospholipase C (PLC) GPR55->PLC Activates via Gαq PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_Cyto ↑ [Ca²⁺]i Ca_ER->Ca_Cyto Release Downstream\nCellular\nResponses Downstream Cellular Responses Ca_Cyto->Downstream\nCellular\nResponses IP3R->Ca_ER Opens

Caption: GPR55 signaling pathway leading to intracellular calcium release.

Quantitative Data Summary

The following table summarizes a selection of known GPR55 ligands and their potency in inducing calcium mobilization, as reported in the scientific literature. This data is provided for comparative purposes when analyzing new compounds.

CompoundActionCell LineEC50 / IC50Reference
L-α-lysophosphatidylinositol (LPI)AgonistHEK293-GPR55~1-5 µM[1]
O-1602AgonistHEK293-GPR55~0.5-2 µM[2]
AM251AgonistHEK293-GPR55~3-10 µM[3]
Cannabidiol (CBD)AntagonistGPR55-expressing cells~1-10 µM[4]
CID16020046AntagonistRat Mesenteric Artery Endothelial Cells~2.5 µM[1]

Experimental Protocols

Protocol 1: Calcium Flux Assay in GPR55-Expressing Cells

This protocol describes the measurement of intracellular calcium mobilization in a cell line stably or transiently expressing GPR55 (e.g., HEK293, CHO) using a fluorescent plate reader.

Materials:

  • GPR55-expressing cells (e.g., HEK293-GPR55)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • GPR55 agonist (e.g., LPI as a positive control)

  • Test compounds (including this compound if screening)

  • Fluorescent plate reader with kinetic reading and injection capabilities

Procedure:

  • Cell Plating:

    • The day before the assay, seed the GPR55-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical final concentration is 2-5 µM. Include 0.02% Pluronic F-127 to aid in dye solubilization. Probenecid (1-2.5 mM) can be added to prevent dye leakage.

    • Aspirate the culture medium from the cell plate and add the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • After incubation, gently aspirate the loading buffer.

    • Wash the cells twice with pre-warmed HBSS or your assay buffer.

    • After the final wash, add 100 µL (for 96-well plates) of HBSS to each well.

  • Compound Incubation (for Antagonist Screening):

    • If screening for antagonists, add the test compounds (including a known antagonist as a control) to the respective wells and incubate for 15-30 minutes at 37°C.

  • Calcium Flux Measurement:

    • Set up the fluorescent plate reader for kinetic reading with the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injectors, add the GPR55 agonist (for agonist screening) or the agonist to the antagonist-pretreated wells.

    • Continue to record the fluorescence intensity for at least 2-3 minutes to capture the full calcium response.

Data Analysis:

  • The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

  • For agonist dose-response curves, plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC₅₀ value.

  • For antagonist dose-response curves, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀ value.

Calcium_Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay A Seed GPR55-expressing cells in microplate B Load cells with calcium-sensitive dye A->B C Wash cells to remove extracellular dye B->C D (Optional for Antagonist Screen) Pre-incubate with test compounds C->D E Measure baseline fluorescence D->E F Inject agonist and record fluorescence change E->F G Data Analysis (EC50 / IC50 determination) F->G

Caption: Experimental workflow for a GPR55 calcium flux assay.

Conclusion

Calcium imaging assays are a powerful tool for studying GPR55 pharmacology. The provided protocols offer a robust framework for identifying and characterizing novel GPR55 agonists and antagonists. While this compound is not currently recognized as a GPR55 ligand, these methods can be employed to definitively test its activity at this receptor and to screen other compounds of interest. Careful optimization of cell density, dye loading, and compound concentrations will ensure high-quality, reproducible data.

References

Application Notes and Protocols for Patch Clamp Electrophysiology with GW791343 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW791343 dihydrochloride (B599025) is a potent and species-specific allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegenerative diseases.[1] In human P2X7 receptors, GW791343 acts as a negative allosteric modulator, producing a non-competitive antagonist effect.[1][2][3] Conversely, it functions as a positive allosteric modulator in rat P2X7 receptors.[2][3] This species-specificity makes GW791343 a valuable pharmacological tool for dissecting the role of P2X7 receptors in various experimental models.

These application notes provide detailed protocols for the characterization of GW791343 dihydrochloride's effects on human P2X7 receptors using whole-cell patch clamp electrophysiology, the gold standard for studying ion channel function.

Mechanism of Action

This compound modulates the function of the P2X7 receptor by binding to an allosteric site, a location distinct from the orthosteric ATP-binding site.[2][3][4] This interaction does not prevent ATP from binding but rather alters the conformational changes required for channel gating, thereby inhibiting the ion flux through the channel pore. This non-competitive mechanism of action is a key feature of its pharmacological profile.[1][2][5]

Data Presentation

The inhibitory potency of GW791343 on human P2X7 receptors has been quantified primarily through functional assays such as agonist-stimulated ethidium (B1194527) bromide uptake, which is a reliable indicator of P2X7 channel and pore formation.

ParameterValueSpeciesAssay TypeReference
pIC506.9 - 7.2HumanEthidium Accumulation[1][2][5]
IC50~63 - 126 nMHumanEthidium Accumulation (Calculated)
Effective Concentrations for Inhibition0.01 - 10 µMHumanEthidium Accumulation[1][5]

Note: The IC50 range is calculated from the pIC50 values. It is recommended to determine the precise IC50 for inhibition of ionic currents using patch clamp electrophysiology under the specific experimental conditions.

Experimental Protocols

This section details the protocol for investigating the inhibitory effects of GW791343 on human P2X7 receptors expressed in a heterologous system, such as HEK293 cells, using the whole-cell patch clamp technique.

Materials and Reagents
  • Cell Line: HEK293 cells stably or transiently expressing the human P2X7 receptor.

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and make fresh serial dilutions in the extracellular solution on the day of the experiment.

  • P2X7 Receptor Agonist: Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP). Prepare a stock solution (e.g., 100 mM in deionized water, pH adjusted to 7.3 with NaOH) and dilute to the working concentration in the extracellular solution.

  • Extracellular (Bath) Solution (in mM): 147 NaCl, 2 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 13 Glucose. Adjust pH to 7.3 with NaOH and osmolarity to ~300 mOsm.

  • Intracellular (Pipette) Solution (in mM): 145 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with NaOH and osmolarity to ~290 mOsm. Alternative intracellular solutions containing potassium gluconate or CsCl can also be used depending on the specific experimental goals.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

Equipment
  • Patch clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1440A, or similar).

  • Inverted microscope with appropriate optics.

  • Micromanipulators.

  • Perfusion system for rapid solution exchange.

Whole-Cell Patch Clamp Protocol
  • Cell Preparation: Plate HEK293 cells expressing the human P2X7 receptor onto glass coverslips 24-48 hours before the experiment.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a target cell with a patch pipette filled with intracellular solution.

    • Apply gentle positive pressure to the pipette.

    • Upon contacting the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Voltage Clamp Recordings:

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Allow the cell to stabilize for a few minutes before starting the recording.

    • Obtain a stable baseline recording in the extracellular solution.

  • Agonist Application:

    • Apply the P2X7 agonist (e.g., 1 mM ATP or 100 µM BzATP) for a short duration (e.g., 2-5 seconds) using a rapid perfusion system to elicit a baseline inward current.

    • Ensure complete washout of the agonist and allow the current to return to baseline between applications.

  • GW791343 Application and Data Acquisition:

    • To determine the inhibitory effect of GW791343, pre-incubate the cell with a specific concentration of GW791343 in the extracellular solution for a defined period (e.g., 2-5 minutes).

    • Following pre-incubation, co-apply the P2X7 agonist with the same concentration of GW791343 and record the resulting current.

    • To generate a concentration-response curve, repeat this procedure with a range of GW791343 concentrations.

    • Thoroughly wash out GW791343 between different concentrations to assess the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked inward currents in the absence and presence of different concentrations of GW791343.

    • Calculate the percentage of inhibition for each concentration of GW791343 relative to the control agonist response.

    • Plot the percentage of inhibition against the logarithm of the GW791343 concentration and fit the data with a suitable sigmoidal dose-response equation to determine the IC50 value.

    • Analyze the effects of GW791343 on the kinetics of the P2X7 receptor current, such as the activation and deactivation rates.

Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling ATP ATP (Agonist) P2X7 P2X7 Receptor Orthosteric Site Allosteric Site Ion Channel ATP->P2X7:f1 Binds GW791343 GW791343 GW791343->P2X7:f2 Binds Ion_Influx Na⁺/Ca²⁺ Influx P2X7:f3->Ion_Influx Opens Downstream Downstream Signaling Ion_Influx->Downstream

Caption: P2X7 receptor activation and allosteric modulation by GW791343.

Experimental Workflow for Patch Clamp Analysis

Patch_Clamp_Workflow A Prepare HEK293 cells expressing hP2X7 B Establish Whole-Cell Patch Clamp Configuration A->B C Record Baseline Current (Holding Potential: -60 mV) B->C D Apply P2X7 Agonist (e.g., ATP) & Record Control Current C->D E Washout Agonist D->E F Pre-incubate with GW791343 E->F G Co-apply Agonist + GW791343 & Record Modulated Current F->G H Washout GW791343 G->H I Repeat with Different GW791343 Concentrations H->I J Data Analysis: - % Inhibition - IC50 Calculation - Kinetic Analysis I->J

Caption: Workflow for assessing GW791343 effects on P2X7 currents.

References

Application Notes and Protocols: Ethidium Bromide Uptake Assay for P2X7R with GW791343

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular ATP. Its activation leads to the formation of a non-selective pore, allowing the influx of molecules up to 900 Da, a hallmark of P2X7R activity.[1][2] This phenomenon is implicated in various physiological and pathological processes, including inflammation, immune responses, and neurodegenerative diseases.[3][4] The ethidium (B1194527) bromide (EtBr) uptake assay is a widely used method to study P2X7R pore formation. Ethidium bromide, a fluorescent molecule, is normally impermeant to the cell membrane but can enter the cell through the P2X7R pore upon activation.[2][5][6] Once inside, it intercalates with nucleic acids, leading to a significant increase in its fluorescence, which can be quantified to measure P2X7R activity.

GW791343 is an allosteric modulator of the P2X7R with species-specific activity. It acts as a potent, non-competitive negative allosteric modulator (antagonist) of the human P2X7R, while paradoxically acting as a positive allosteric modulator of the rat P2X7R.[4][7][8][9] This makes it a valuable tool for studying the structure-function relationship of the P2X7R and for screening for novel receptor modulators.

These application notes provide a detailed protocol for performing an ethidium bromide uptake assay to characterize the effect of GW791343 on human P2X7R activation.

P2X7R Signaling Pathway and GW791343 Inhibition

Activation of the P2X7R by ATP initiates the opening of a cation-selective channel, leading to ion influx. Sustained activation results in the formation of a larger, non-selective pore, permitting the passage of larger molecules like ethidium bromide. GW791343, as a negative allosteric modulator of the human P2X7R, binds to a site distinct from the ATP binding site and reduces the efficiency of channel and pore opening, thereby inhibiting ethidium bromide uptake.[3][10]

P2X7R_Signaling P2X7R P2X7R EtBr_in P2X7R->EtBr_in Uptake ATP ATP (Agonist) ATP->P2X7R Activates GW791343 GW791343 (Antagonist) GW791343->P2X7R Inhibits (Allosterically) EtBr_out EtBr_out->P2X7R Pore Formation Nucleus Nucleus (DNA Intercalation) EtBr_in->Nucleus Fluorescence Fluorescence Increase Nucleus->Fluorescence

P2X7R signaling and GW791343 inhibition.

Experimental Protocol: Ethidium Bromide Uptake Assay

This protocol is designed for cells expressing human P2X7R, such as HEK293 cells stably transfected with the receptor.

Materials and Reagents
Reagent/MaterialSupplierCatalog No.
HEK293 cells expressing human P2X7R(Internal)-
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25300054
96-well black, clear-bottom platesCorning3603
GW791343 dihydrochlorideTocris2663
Adenosine 5'-triphosphate (ATP) disodium (B8443419) saltSigma-AldrichA2383
2',3'-(4-Benzoyl)benzoyl-ATP (BzATP) triethylammonium (B8662869) saltSigma-AldrichB6396
Ethidium Bromide (EtBr)Sigma-AldrichE1510
Assay Buffer (e.g., NaCl or Sucrose-based)(Prepare in-house)-
Reagent Preparation
ReagentStock ConcentrationSolventWorking Concentration
GW79134310 mMDMSO0.01 - 30 µM
ATP100 mMAssay Buffer0.1 - 5 mM
BzATP10 mMAssay Buffer1 - 300 µM
Ethidium Bromide1 mMAssay Buffer5 - 25 µM

Assay Buffer Composition (NaCl-based):

  • 147 mM NaCl

  • 10 mM HEPES

  • 13 mM Glucose

  • 2 mM KCl

  • 1 mM MgCl₂

  • 2 mM CaCl₂

  • pH adjusted to 7.4

Experimental Workflow

Assay_Workflow Start Start Cell_Seeding 1. Seed hP2X7R-expressing cells in a 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate for 24 hours (37°C, 5% CO2) Cell_Seeding->Incubation_24h Wash 3. Wash cells with Assay Buffer Incubation_24h->Wash Antagonist_Incubation 4. Pre-incubate with GW791343 (10-40 minutes at RT or 37°C) Wash->Antagonist_Incubation Dye_Agonist_Addition 5. Add EtBr and ATP/BzATP solution Antagonist_Incubation->Dye_Agonist_Addition Fluorescence_Reading 6. Measure fluorescence kinetically (Ex: 525 nm, Em: 605 nm) Dye_Agonist_Addition->Fluorescence_Reading Data_Analysis 7. Analyze data and determine IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Ethidium bromide uptake assay workflow.
Step-by-Step Protocol

  • Cell Seeding:

    • Culture HEK293 cells expressing human P2X7R in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest the cells and seed them into a 96-well black, clear-bottom plate at a density of 40,000 - 80,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assay Preparation:

    • On the day of the assay, gently wash the cells twice with 100 µL of pre-warmed assay buffer.

    • Prepare serial dilutions of GW791343 in assay buffer. The final concentrations should typically range from 0.01 µM to 30 µM.[7]

    • Prepare a solution of the P2X7R agonist (ATP or BzATP) and ethidium bromide in the assay buffer. The final concentration of the agonist will depend on the desired level of receptor activation (typically around the EC₈₀), and the final concentration of ethidium bromide should be between 5-25 µM.[1]

  • Antagonist Incubation:

    • Add 50 µL of the diluted GW791343 solutions to the respective wells. For control wells, add 50 µL of assay buffer with the corresponding vehicle concentration (e.g., DMSO).

    • Pre-incubate the plate for 10-40 minutes at room temperature or 37°C.[7][10]

  • Agonist Stimulation and Fluorescence Measurement:

    • Add 50 µL of the agonist/ethidium bromide solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken every 30-60 seconds. The excitation wavelength should be approximately 525 nm, and the emission wavelength should be around 605 nm.[1]

  • Data Analysis:

    • For each well, calculate the rate of fluorescence increase over time.

    • Normalize the data to the positive control (agonist alone) and negative control (vehicle alone).

    • Plot the percentage of inhibition against the logarithm of the GW791343 concentration.

    • Determine the IC₅₀ value of GW791343 by fitting the data to a four-parameter logistic equation.

Expected Results and Data Presentation

The addition of a P2X7R agonist like ATP or BzATP should induce a time-dependent increase in fluorescence in cells expressing the receptor. Pre-incubation with GW791343 is expected to cause a concentration-dependent inhibition of this fluorescence increase in human P2X7R-expressing cells.[10] The pIC₅₀ for GW791343 at the human P2X7R is reported to be in the range of 6.9-7.2.[7]

Table 1: Example Data for GW791343 Inhibition of ATP-induced Ethidium Bromide Uptake

[GW791343] (µM)Rate of Fluorescence Increase (RFU/min)% Inhibition
0 (Vehicle)5000
0.0145010
0.0337525
0.125050
0.312575
15090
32595
101098

Troubleshooting

  • High background fluorescence: Ensure complete washing of cells before adding reagents. Check the purity of the assay buffer.

  • Low signal-to-noise ratio: Optimize cell seeding density. Increase the concentration of the agonist or ethidium bromide. Ensure the health and viability of the cells.

  • Inconsistent results: Ensure accurate pipetting and consistent incubation times. Check for cell monolayer confluence and health.

Conclusion

The ethidium bromide uptake assay is a robust and reliable method for studying P2X7R function and for screening for receptor modulators. When used in conjunction with specific pharmacological tools like GW791343, it provides valuable insights into the allosteric regulation of the P2X7R. The species-specific nature of GW791343's activity underscores the importance of using the appropriate cellular model for drug screening and development.

References

Application Notes and Protocols: GPR37L1-Mediated Calcium Signaling in Astrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrocytes, the most abundant glial cells in the central nervous system, are crucial regulators of neuronal function and homeostasis. A key mechanism through which astrocytes exert their influence is via dynamic changes in intracellular calcium (Ca²⁺) concentrations, known as calcium signaling. These calcium transients modulate a wide range of cellular processes, including the release of gliotransmitters, regulation of blood flow, and synaptic plasticity.

This document provides detailed application notes and protocols for studying astrocyte calcium signaling, with a focus on the G protein-coupled receptor 37-like 1 (GPR37L1). GPR37L1 is predominantly expressed in astrocytes and represents a promising target for understanding and modulating astrocyte function in both health and disease. While the user's initial query mentioned GW791343 dihydrochloride, a P2X7 receptor modulator, current scientific literature more strongly supports the investigation of GPR37L1 agonists, such as prosaptide (B10822537) (Tx14(A)), for their role in astrocyte signaling pathways. Activation of GPR37L1 is linked to neuroprotective effects and the modulation of glutamate (B1630785) transport, processes intricately connected to intracellular calcium dynamics.[1]

These protocols will guide researchers in the culture of primary astrocytes, the measurement of intracellular calcium changes in response to GPR37L1 activation, and the characterization of downstream cellular events.

GPR37L1 Signaling Pathway in Astrocytes

GPR37L1 is a G protein-coupled receptor that is thought to couple to inhibitory G proteins (Gi/o). Upon activation by an agonist like prosaptide, GPR37L1 initiates a signaling cascade that can lead to the modulation of adenylyl cyclase activity and downstream effectors. While direct, robust calcium mobilization from internal stores via the canonical Gq pathway is not the primary described mechanism, Gi/o signaling can influence intracellular calcium levels through various indirect mechanisms, including the modulation of ion channels and interactions with other signaling pathways. For instance, GPR37 activation has been shown to have the potential to activate the calcium signaling pathway, leading to an increase in intracellular calcium levels.[2]

GPR37L1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Prosaptide Prosaptide GPR37L1 GPR37L1 Prosaptide->GPR37L1 Binds to Gi_protein Gi/o GPR37L1->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_Modulation Modulation of Intracellular Ca²⁺ Gi_protein->Ca_Modulation Putative cAMP cAMP AC->cAMP Produces Downstream Downstream Effectors cAMP->Downstream Neuroprotection Neuroprotection & Glioprotection Ca_Modulation->Neuroprotection Glu_Transport Glutamate Transporter Modulation Ca_Modulation->Glu_Transport

GPR37L1 Signaling Pathway

Quantitative Data

The following table summarizes key quantitative data for the GPR37L1 agonist, prosaptide (Tx14(A)).

Compound Target Parameter Value Cell Type Reference
Prosaptide (Tx14(A))GPR37L1EC₅₀5 nMSchwann Cells[3]
Prosaptide (Tx14(A))GPR37EC₅₀7 nMSchwann Cells[3]

Experimental Protocols

Protocol 1: Primary Astrocyte Culture from Mouse Brain

This protocol describes the isolation and culture of primary astrocytes from the cortices of neonatal mice.

Materials:

  • Neonatal mouse pups (P1-P3)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine coated culture flasks and plates

  • Sterile dissection tools

  • 70 µm cell strainer

Procedure:

  • Euthanize neonatal mouse pups in accordance with approved animal care protocols.

  • Dissect out the cerebral cortices in a sterile environment.

  • Remove the meninges and mince the cortical tissue.

  • Digest the tissue with trypsin-EDTA at 37°C.

  • Inactivate trypsin with DMEM containing 10% FBS.

  • Gently triturate the cell suspension to obtain single cells.

  • Pass the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cells and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells onto poly-D-lysine coated T75 flasks.

  • Incubate at 37°C in a 5% CO₂ humidified incubator.

  • Change the medium every 2-3 days.

  • After 7-10 days, once the culture is confluent, purify the astrocytes by shaking the flasks on an orbital shaker to remove microglia and oligodendrocytes.

Protocol 2: Astrocyte Calcium Imaging using Fluo-4 AM

This protocol details the measurement of intracellular calcium changes in cultured astrocytes using the fluorescent indicator Fluo-4 AM.

Materials:

  • Primary astrocyte cultures on glass-bottom dishes

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF)

  • Prosaptide (Tx14(A)) stock solution

  • Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging.

Procedure:

  • Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS or aCSF.

  • Wash the cultured astrocytes twice with HBSS or aCSF.

  • Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.

  • Wash the cells three times with HBSS or aCSF to remove excess dye and allow for de-esterification for 30 minutes at room temperature.

  • Mount the dish on the fluorescence microscope.

  • Acquire baseline fluorescence images for a few minutes.

  • Add the GPR37L1 agonist, prosaptide (Tx14(A)), at the desired concentration.

  • Continue to acquire time-lapse images to record changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.

  • Analyze the data by selecting regions of interest (ROIs) over individual cells and plotting the change in fluorescence (ΔF/F₀) over time.

Protocol 3: Immunocytochemistry for Astrocyte Characterization

This protocol is for the immunofluorescent staining of cultured astrocytes to confirm their identity using the marker Glial Fibrillary Acidic Protein (GFAP).

Materials:

  • Primary astrocyte cultures on coverslips

  • 4% Paraformaldehyde (PFA)

  • Phosphate-Buffered Saline (PBS)

  • Triton X-100

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-GFAP

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fix the astrocytes with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-GFAP antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of GPR37L1 activation on astrocyte calcium signaling.

Experimental_Workflow cluster_preparation Cell Preparation cluster_experiment Calcium Imaging Experiment cluster_analysis Data Analysis Culture 1. Primary Astrocyte Culture Characterize 2. Immunocytochemistry (GFAP staining) Culture->Characterize Load 3. Load with Fluo-4 AM Characterize->Load Baseline 4. Acquire Baseline Fluorescence Load->Baseline Agonist 5. Add Prosaptide (GPR37L1 Agonist) Baseline->Agonist Record 6. Record Fluorescence Changes Agonist->Record ROI 7. Select Regions of Interest (ROIs) Record->ROI Analyze 8. Calculate ΔF/F₀ ROI->Analyze Plot 9. Plot Calcium Transients Analyze->Plot

Astrocyte Calcium Signaling Workflow

References

Application Notes and Protocols for Investigating Purinergic Signaling Pathways with GW791343 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW791343 dihydrochloride (B599025) is a potent and selective tool for investigating the role of the P2X7 receptor (P2X7R) in purinergic signaling. This document provides detailed application notes and experimental protocols for the use of GW791343 in studying P2X7R function. A key characteristic of GW791343 is its species-specific activity; it acts as a negative allosteric modulator (antagonist) of the human P2X7 receptor and a positive allosteric modulator (potentiator) of the rat P2X7 receptor. This makes it a unique compound for comparative studies of P2X7R pharmacology and function across different species.

GW791343 exerts its effects through a non-competitive, allosteric mechanism, meaning it binds to a site on the P2X7 receptor distinct from the ATP binding site. This property is crucial for dissecting the complex mechanisms of P2X7R activation and modulation. These application notes will guide researchers in utilizing GW791343 to explore P2X7R-mediated signaling pathways, which are implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.

Data Presentation

Table 1: In Vitro Activity of GW791343 Dihydrochloride
ParameterSpeciesEffectAgonistAssay BufferValueReference
pIC₅₀HumanNegative Allosteric ModulatorATPNaCl Buffer6.9 - 7.2
pIC₅₀HumanNegative Allosteric ModulatorBzATPNaCl Buffer~7.0
pIC₅₀HumanNegative Allosteric ModulatorATPSucrose Buffer6.9 - 7.2
pIC₅₀HumanNegative Allosteric ModulatorBzATPSucrose Buffer~7.1
ModulationRatPositive Allosteric ModulatorATP/BzATPNaCl/Sucrose BufferPotentiation of agonist response
Table 2: Recommended Concentration Ranges for In Vitro Assays
Assay TypeCell TypeGW791343 Concentration Range (Human P2X7R)GW791343 Concentration Range (Rat P2X7R)
Ethidium (B1194527) Bromide UptakeHEK293 expressing hP2X7R0.01 µM - 10 µM3 µM - 30 µM
Calcium FluxHEK293 expressing hP2X7R0.01 µM - 10 µM3 µM - 30 µM
IL-1β ReleaseLPS-primed monocytes/macrophages0.1 µM - 30 µMNot applicable (Antagonism)

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a signaling cascade with diverse cellular outcomes. Initially, it forms a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux. Prolonged activation can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. This can trigger downstream events such as NLRP3 inflammasome activation and the release of pro-inflammatory cytokines like IL-1β.

P2X7_Signaling P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux Pore Pore Formation P2X7->Pore ATP Extracellular ATP ATP->P2X7 Activates GW791343_human GW791343 (Human) GW791343_human->P2X7 Inhibits (Allosteric) GW791343_rat GW791343 (Rat) GW791343_rat->P2X7 Potentiates (Allosteric) NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 IL1b IL-1β Release NLRP3->IL1b

Caption: P2X7R signaling and modulation by GW791343.

Experimental Workflow for P2X7R Antagonist Screening

A typical workflow for screening P2X7R antagonists like GW791343 involves a series of in vitro assays to determine the compound's potency and mechanism of action. This generally starts with a functional assay, such as measuring changes in intracellular calcium or dye uptake, followed by downstream assays to assess the inhibition of inflammatory responses.

Experimental_Workflow Experimental Workflow for GW791343 cluster_assays Functional Assays start Start: Prepare P2X7R- expressing cells pre_incubation Pre-incubate cells with varying concentrations of GW791343 start->pre_incubation agonist_stimulation Stimulate with P2X7R agonist (e.g., ATP, BzATP) pre_incubation->agonist_stimulation calcium_assay Calcium Influx Assay (e.g., Fluo-4 AM) agonist_stimulation->calcium_assay dye_uptake_assay Dye Uptake Assay (e.g., Ethidium Bromide) agonist_stimulation->dye_uptake_assay downstream_assay Downstream Assay: IL-1β Release (ELISA) (in immune cells) agonist_stimulation->downstream_assay data_analysis Data Analysis: Calculate IC₅₀/EC₅₀ calcium_assay->data_analysis dye_uptake_assay->data_analysis downstream_assay->data_analysis end End: Characterize modulatory activity data_analysis->end

Caption: Workflow for characterizing GW791343 activity.

Experimental Protocols

Protocol 1: Ethidium Bromide Uptake Assay for P2X7R Pore Formation

This assay measures the formation of the large pore associated with sustained P2X7R activation, which allows the influx of molecules like ethidium bromide.

Materials:

  • HEK293 cells stably expressing human or rat P2X7R

  • This compound

  • P2X7R agonist (e.g., ATP or BzATP)

  • Ethidium Bromide (EtBr)

  • Assay Buffer (e.g., NaCl-based or Sucrose-based buffer)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293-P2X7R cells into a 96-well plate and culture overnight to allow for adherence.

  • Compound Pre-incubation:

    • Prepare serial dilutions of GW791343 in the assay buffer.

    • Remove the culture medium from the cells and wash once with the assay buffer.

    • Add the GW791343 dilutions to the respective wells. Include a vehicle control (e.g., DMSO in assay buffer).

    • Incubate for 10-40 minutes at 37°C.

  • Dye and Agonist Addition:

    • Prepare a solution of EtBr and the P2X7R agonist in the assay buffer.

    • Add this solution to the wells to achieve the final desired concentrations (e.g., 25 µM EtBr, 1 mM ATP).

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity over time (e.g., every 30-60 seconds for 15-30 minutes) at an excitation of ~525 nm and emission of ~605 nm.

  • Data Analysis:

    • Calculate the rate of EtBr uptake or the endpoint fluorescence.

    • Plot the inhibition of dye uptake against the concentration of GW791343 to determine the IC₅₀ value for the human P2X7R or the potentiation for the rat P2X7R.

Protocol 2: Calcium Influx Assay for P2X7R Channel Activity

This assay measures the initial channel opening of the P2X7R by detecting the influx of calcium into the cytoplasm using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human or rat P2X7R

  • This compound

  • P2X7R agonist (e.g., ATP or BzATP)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer (e.g., HBSS with Ca²⁺)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed HEK293-P2X7R cells into a 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator in the assay buffer according to the manufacturer's instructions.

    • Remove the culture medium, wash the cells with assay buffer, and add the loading solution.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Pre-incubation:

    • Add serial dilutions of GW791343 in assay buffer to the wells. Include a vehicle control.

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for a short period.

    • Add the P2X7R agonist to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (peak or area under the curve) in response to the agonist.

    • Plot the inhibition of the calcium response against the concentration of GW791343 to determine the IC₅₀ for the human P2X7R or the potentiation for the rat P2X7R.

Protocol 3: IL-1β Release Assay in LPS-Primed Monocytes

This protocol is for assessing the downstream functional consequences of P2X7R inhibition on inflammasome activation in immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • This compound

  • ATP

  • Cell culture medium

  • Human IL-1β ELISA kit

Procedure:

  • Cell Priming:

    • Culture the cells in a suitable plate.

    • Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.

  • Compound Incubation:

    • Wash the cells to remove the LPS.

    • Pre-incubate the primed cells with various concentrations of GW791343 for 30-60 minutes.

  • P2X7R Activation:

    • Stimulate the cells with a high concentration of ATP (e.g., 5 mM) for 30-60 minutes to activate the P2X7R and the NLRP3 inflammasome.

  • Supernatant Collection:

    • Centrifuge the cell plate to pellet the cells.

    • Carefully collect the supernatant.

  • ELISA:

    • Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Plot the inhibition of IL-1β release against the concentration of GW791343 to determine its IC₅₀ value.

Concluding Remarks

This compound is a valuable pharmacological tool for the detailed investigation of P2X7 receptor signaling. Its species-specific modulatory effects provide a unique opportunity for comparative studies. The protocols outlined in this document provide a framework for characterizing the effects of GW791343 on P2X7R channel activity, pore formation, and downstream inflammatory signaling. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Application Notes and Protocols: Flow Cytometry Analysis of P2X7R Activity with GW791343

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells and implicated in a variety of physiological and pathological processes, including inflammation, immune response, and neurodegeneration.[1] Activation of P2X7R by high concentrations of extracellular ATP leads to the formation of a non-selective pore, allowing the passage of molecules up to 900 Da.[2] This pore formation is a hallmark of P2X7R activity and can be effectively measured using flow cytometry. This application note provides a detailed protocol for analyzing the activity of the human P2X7 receptor using a dye uptake assay and demonstrates the inhibitory effect of GW791343, a negative allosteric modulator.

GW791343 is a potent and species-specific modulator of P2X7R. In human P2X7R, it acts as a non-competitive antagonist, making it a valuable tool for studying the receptor's function and a potential therapeutic agent. This document outlines the necessary protocols for cell preparation, P2X7R activation, and inhibition by GW791343, followed by flow cytometric analysis.

P2X7R Signaling Pathway

Activation of the P2X7R by ATP initiates a cascade of intracellular events. Initially, it functions as a cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux. Sustained activation leads to the formation of a large, non-selective pore. This triggers downstream signaling pathways, including the activation of MAP kinases (p38/ERK/JNK), the NLRP3 inflammasome, and subsequent release of pro-inflammatory cytokines like IL-1β.

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7R Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Pore Macropore Formation P2X7R->Pore ATP ATP ATP->P2X7R Activates GW791343 GW791343 GW791343->P2X7R Inhibits (Allosteric) MAPK MAPK Activation (p38, ERK, JNK) Ion_Flux->MAPK NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Dye_Uptake Dye (YO-PRO-1) Uptake Pore->Dye_Uptake Cytokines IL-1β Release NLRP3->Cytokines

P2X7R Signaling Pathway

Data Presentation: Inhibition of P2X7R by GW791343

The following table summarizes representative data on the inhibition of agonist-induced dye uptake in human P2X7R-expressing cells by GW791343. The data is illustrative of typical results obtained using the protocol described below and is based on the known pIC50 of GW791343 for human P2X7R, which is in the range of 6.9-7.2.

GW791343 Concentration (µM)Mean Fluorescence Intensity (MFI) of YO-PRO-1 Positive Cells (Arbitrary Units)% Inhibition of Dye Uptake
0 (Agonist Control)85000
0.01680020
0.03510040
0.1340060
0.3170080
185090
342595
1025597
Unstimulated Control200-

Experimental Protocols

Principle

This protocol is based on the detection of P2X7R pore formation through the uptake of a fluorescent dye, YO-PRO-1, which is impermeable to cells with intact membranes.[2] Upon activation of P2X7R by an agonist like 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), the resulting macropore allows the entry of YO-PRO-1, which fluoresces upon binding to nucleic acids. The increase in fluorescence, quantifiable by flow cytometry, is a direct measure of P2X7R activity. The inhibitory effect of GW791343 is assessed by its ability to reduce agonist-induced dye uptake.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 expressing human P2X7R) B 2. Cell Harvesting and Preparation A->B C 3. Pre-incubation with GW791343 B->C D 4. Staining with YO-PRO-1 C->D E 5. Stimulation with BzATP D->E F 6. Flow Cytometry Acquisition E->F G 7. Data Analysis F->G

Flow Cytometry Workflow
Materials and Reagents

  • Cells: Human cell line expressing P2X7R (e.g., HEK293-hP2X7R, THP-1 monocytes).

  • Culture Medium: Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.

  • Buffer: Phosphate-Buffered Saline (PBS) or a low-divalent cation solution.

  • P2X7R Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).

  • P2X7R Antagonist: GW791343.

  • Fluorescent Dye: YO-PRO-1 Iodide.

  • Flow Cytometer: Equipped with a 488 nm laser and appropriate filters for detecting green fluorescence (e.g., FITC channel).

Protocol
  • Cell Culture and Preparation: a. Culture cells expressing human P2X7R to a density of approximately 0.5-1.0 x 10⁶ cells/mL. b. On the day of the experiment, harvest the cells and wash them once with PBS. c. Resuspend the cells in the assay buffer at a concentration of 1 x 10⁶ cells/mL.

  • Antagonist Pre-incubation: a. Aliquot 100 µL of the cell suspension into flow cytometry tubes. b. Prepare serial dilutions of GW791343 in the assay buffer. c. Add the desired concentrations of GW791343 to the respective tubes (e.g., 0.01 µM to 10 µM). For the agonist control and unstimulated control, add an equivalent volume of vehicle (e.g., DMSO). d. Incubate the cells with GW791343 for 30-40 minutes at 37°C.

  • Dye Staining and Agonist Stimulation: a. Prepare a working solution of YO-PRO-1 in the assay buffer at a final concentration of 1-5 µM. b. Add the YO-PRO-1 solution to all tubes. c. Prepare a working solution of BzATP. The optimal concentration should be determined empirically but is typically in the range of 100-300 µM. d. To all tubes except the unstimulated control, add the BzATP solution to initiate P2X7R activation. e. Incubate for 10-15 minutes at 37°C, protected from light.[2]

  • Flow Cytometry Analysis: a. Acquire data on the flow cytometer immediately after incubation. b. Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population. c. Create a histogram or a dot plot to analyze the fluorescence intensity of YO-PRO-1 in the gated population. d. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis: a. Determine the percentage of YO-PRO-1 positive cells and/or the mean fluorescence intensity (MFI) for each sample. b. Calculate the percentage inhibition of dye uptake for each concentration of GW791343 using the following formula: % Inhibition = 100 - [((MFI_sample - MFI_unstimulated) / (MFI_agonist - MFI_unstimulated)) * 100] c. Plot the percentage inhibition against the log concentration of GW7913443 to generate a dose-response curve and determine the IC₅₀ value.

Logical Relationship of GW791343 Action

GW791343_Action Start P2X7R Activity Assay Agonist Add P2X7R Agonist (e.g., BzATP) Start->Agonist Antagonist Add GW791343 Start->Antagonist Activation P2X7R Activation & Pore Formation Agonist->Activation Inhibition P2X7R Inhibition Antagonist->Inhibition DyeUptake YO-PRO-1 Uptake Activation->DyeUptake Inhibition->Activation Blocks NoDyeUptake Reduced/No YO-PRO-1 Uptake Inhibition->NoDyeUptake HighFluorescence High Fluorescence Signal (Flow Cytometry) DyeUptake->HighFluorescence LowFluorescence Low Fluorescence Signal (Flow Cytometry) NoDyeUptake->LowFluorescence

GW791343 Mechanism of Action

References

Application Notes and Protocols for Live-Cell Imaging of P2X7 Receptor Dynamics with GW791343

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor is a unique, ATP-gated ion channel that plays a critical role in immunity, inflammation, and neurobiology.[1][2] Unlike other P2X receptors, prolonged activation of P2X7 by high concentrations of extracellular ATP leads to the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da in size.[3] This pore formation is a hallmark of P2X7 activation and is implicated in downstream signaling events, including inflammasome activation and regulated cell death. The study of P2X7 receptor dynamics, particularly the transition between a small cation channel and a large pore, is crucial for understanding its physiological and pathological roles.

GW791343 is a potent and species-specific allosteric modulator of the P2X7 receptor. It acts as a negative allosteric modulator of the human P2X7 receptor, providing a valuable tool to investigate the receptor's function.[4] This document provides detailed application notes and protocols for the live-cell imaging of P2X7 receptor dynamics, with a focus on utilizing GW791343 to modulate receptor activity.

Data Presentation

The following table summarizes the quantitative data for GW791343 as a negative allosteric modulator of the human P2X7 receptor.

Parameter Value Cell Line Assay Conditions Reference
pIC₅₀6.9 - 7.2HEK293 cells expressing human P2X7Ethidium (B1194527) bromide uptake assay[4]
pIC₅₀~6.4U-2 OS cells transiently expressing human P2X7BzATP-induced ethidium accumulation[4]
ActivityNegative Allosteric ModulatorHuman P2X7 expressing cellsInhibition of agonist-stimulated dye uptake[4]

Signaling Pathways and Experimental Workflow

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by ATP initiates a cascade of intracellular events. Initially, it functions as a cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[5] Sustained activation leads to the formation of a large pore, further increasing intracellular Ca²⁺. This triggers downstream signaling pathways, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines like IL-1β.[5][6]

P2X7_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7 P2X7 Receptor ATP->P2X7 binds Ion_Channel Cation Channel (Na+, Ca2+ influx, K+ efflux) P2X7->Ion_Channel brief activation Pore Macropore Formation P2X7->Pore prolonged activation Ca_increase ↑ Intracellular Ca2+ Ion_Channel->Ca_increase Pore->Ca_increase NLRP3 NLRP3 Inflammasome Activation Ca_increase->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b GW791343 GW791343 GW791343->P2X7 inhibits

Caption: P2X7 receptor signaling cascade.

Experimental Workflow for Live-Cell Imaging

The general workflow for investigating P2X7 receptor dynamics using live-cell imaging involves cell preparation, labeling with a fluorescent dye that can enter through the P2X7 pore, treatment with GW791343, stimulation with a P2X7 agonist, and subsequent image acquisition and analysis.

Experimental_Workflow start Start: Cells expressing P2X7R cell_prep Cell Preparation (Seeding on imaging plates) start->cell_prep dye_loading Dye Loading (e.g., YO-PRO-1, Ethidium Bromide) cell_prep->dye_loading treatment Treatment with GW791343 (or vehicle control) dye_loading->treatment stimulation Stimulation with P2X7 Agonist (e.g., ATP, BzATP) treatment->stimulation imaging Live-Cell Imaging (Time-lapse microscopy) stimulation->imaging analysis Image Analysis (Quantification of fluorescence intensity) imaging->analysis end End: Determine effect of GW791343 analysis->end

Caption: Live-cell imaging workflow.

Experimental Protocols

Protocol 1: Live-Cell Imaging of P2X7 Receptor Pore Formation using YO-PRO-1

This protocol details the use of the fluorescent dye YO-PRO-1 to visualize the formation of the P2X7 receptor pore in real-time. YO-PRO-1 is a green-fluorescent nucleic acid stain that is normally cell-impermeant but can enter cells through the activated P2X7 pore.[7]

Materials:

  • Cells expressing human P2X7 receptor (e.g., HEK293-hP2X7)

  • Glass-bottom imaging dishes or plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • YO-PRO-1 Iodide (stock solution in DMSO)

  • GW791343 (stock solution in DMSO)

  • ATP or BzATP (stock solution in water)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂) and appropriate filter sets for green fluorescence.

Procedure:

  • Cell Seeding:

    • One day prior to imaging, seed the P2X7-expressing cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Preparation of Reagents:

    • Prepare a working solution of YO-PRO-1 in PBS (Ca²⁺/Mg²⁺-free) at a final concentration of 1-5 µM.

    • Prepare working solutions of GW791343 in PBS at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO in PBS).

    • Prepare a working solution of the P2X7 agonist (e.g., 1 mM ATP or 100 µM BzATP) in PBS.

  • Dye Loading and Drug Treatment:

    • On the day of the experiment, wash the cells twice with warm PBS.

    • Add the YO-PRO-1 working solution to the cells and incubate for 10-15 minutes at 37°C.

    • Remove the YO-PRO-1 solution and replace it with the GW791343 working solutions or the vehicle control.

    • Incubate for 15-30 minutes at 37°C.

  • Live-Cell Imaging and Agonist Stimulation:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire baseline images of the cells for 1-2 minutes.

    • Carefully add the P2X7 agonist solution to the dish.

    • Immediately start time-lapse imaging, acquiring images every 30-60 seconds for 15-30 minutes.

  • Image Analysis:

    • Quantify the change in intracellular fluorescence intensity over time in individual cells or regions of interest.

    • Compare the rate and extent of YO-PRO-1 uptake in cells treated with GW791343 to the vehicle control. A decrease in fluorescence intensity in the presence of GW791343 indicates inhibition of P2X7 pore formation.

Protocol 2: Ethidium Bromide Uptake Assay for P2X7 Receptor Dynamics

This protocol utilizes ethidium bromide (EtBr), another fluorescent dye that can enter cells through the P2X7 pore, to assess receptor dynamics.[8]

Materials:

  • Cells expressing human P2X7 receptor

  • 96-well black, clear-bottom imaging plates

  • Appropriate cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Ethidium bromide (stock solution in water)

  • GW791343 (stock solution in DMSO)

  • ATP or BzATP (stock solution in water)

  • Fluorescence plate reader or high-content imaging system with temperature control.

Procedure:

  • Cell Seeding:

    • Seed P2X7-expressing cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Drug and Dye Addition:

    • On the day of the assay, wash the cells with warm HBSS.

    • Prepare a solution containing both ethidium bromide (final concentration 5-25 µM) and the desired concentrations of GW791343 (or vehicle) in HBSS.

    • Add this solution to the wells and incubate for 10-15 minutes at 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare a concentrated solution of the P2X7 agonist (e.g., 2X final concentration).

    • Place the plate in a pre-warmed fluorescence plate reader or imaging system.

    • Add the agonist solution to the wells to initiate the reaction.

    • Immediately begin recording the fluorescence intensity (Excitation: ~525 nm, Emission: ~605 nm) every 30-60 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence for each condition.

    • Plot the inhibition of EtBr uptake against the concentration of GW791343 to determine the IC₅₀ value.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to investigate the dynamics of the P2X7 receptor using live-cell imaging and the specific modulator GW791343. These methods allow for the real-time visualization and quantification of P2X7 pore formation, providing valuable insights into the receptor's function and its modulation by pharmacological agents. The detailed protocols for both YO-PRO-1 and ethidium bromide uptake assays can be adapted to various cell types and imaging platforms, making them versatile tools for studying P2X7 biology in the context of drug discovery and basic research.

References

Troubleshooting & Optimization

GW791343 dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of GW791343 dihydrochloride (B599025). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is GW791343 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent, species-specific allosteric modulator of the P2X7 receptor.[1][2] It functions as a negative allosteric modulator of the human P2X7 receptor with a pIC50 of 6.9-7.2.[1][3][4] In contrast, it acts as a positive allosteric modulator at the rat P2X7 receptor, enhancing agonist responses.[3][5] This compound is a non-competitive inhibitor and does not bind to the ATP binding site on the P2X7 receptor.[3][5] It is often used in neurological disease research.[1]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and in aqueous solutions.[6][7] One source indicates solubility in water up to 100 mM.[6] For in vivo and some in vitro applications, co-solvent systems are frequently employed to achieve desired concentrations and maintain stability.[1]

Q3: How should I prepare a stock solution of this compound?

A3: A common method for preparing a stock solution is to dissolve this compound in DMSO.[5][7] For example, a 10 mM stock solution in DMSO is often used.[1] It is recommended to use a newly opened bottle of DMSO to ensure its quality.[1] To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for storage.[1]

Q4: How should I store solutions of this compound?

A4: For long-term stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] The solid form of the compound should be stored under desiccating conditions and can be stable for up to 12 months.[6]

Troubleshooting Guide

Issue: The compound is not fully dissolving in the chosen solvent.

  • Solution 1: Gentle Heating and Sonication. If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1] Be cautious with the temperature to avoid degradation of the compound.

  • Solution 2: Verify Solvent Quality. The quality of the solvent, especially DMSO, is crucial. DMSO is hygroscopic and can absorb water, which may affect the solubility of the compound. Using a fresh, high-purity solvent is recommended.[1]

  • Solution 3: Consider a Co-solvent System. For aqueous-based assays or in vivo studies, using a single solvent may not be sufficient. A co-solvent system can significantly improve solubility. Detailed protocols for such systems are provided below.

Issue: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.

  • Solution: Use an intermediate solvent or a specific formulation. Directly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution. To avoid this, consider using a formulation designed for aqueous compatibility. Several protocols for in vivo preparations are available that address this issue by using co-solvents like PEG300, Tween-80, or SBE-β-CD.[1]

Quantitative Solubility Data

Solvent/SystemConcentrationNotes
Waterup to 100 mM[6]
DMSO≥ 42 mg/mL (93.89 mM)Sonication is recommended.[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2 mg/mL (4.47 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2 mg/mL (4.47 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2 mg/mL (4.47 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of a Working Solution for In Vivo Studies (Co-solvent System)

This protocol provides an example of preparing a 2 mg/mL working solution.[1]

  • Prepare a 20 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, take 100 µL of the 20 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.

  • It is recommended to prepare this working solution fresh on the day of use.[1]

Visualizations

GW791343_Signaling_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ion_Channel Ion Channel Opening P2X7->Ion_Channel Conformational Change ATP ATP (Agonist) ATP->P2X7 Binds and Activates GW791343 GW791343 (Negative Allosteric Modulator for human P2X7) GW791343->P2X7 Binds to Allosteric Site Downstream Downstream Signaling (e.g., Inflammation) Ion_Channel->Downstream

Caption: P2X7 receptor signaling pathway and the modulatory effect of GW791343.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vivo) start Weigh GW791343 Powder add_dmso Add DMSO start->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock start_working Take Aliquot of Stock Solution store_stock->start_working For Experiment add_peg300 Add PEG300 and Mix start_working->add_peg300 add_tween80 Add Tween-80 and Mix add_peg300->add_tween80 add_saline Add Saline and Mix add_tween80->add_saline final_solution Final Working Solution (Use Fresh) add_saline->final_solution

Caption: Workflow for preparing this compound solutions.

References

GW791343 dihydrochloride off-target effects to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of GW791343 dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and offer guidance for robust experimental design, with a focus on considering the compound's known selectivity and potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of GW791343 dihydrochloride?

A1: The primary target of GW791344 dihydrochloride is the P2X7 receptor (P2X7R), an ATP-gated ion channel. It functions as an allosteric modulator, meaning it binds to a site on the receptor distinct from the ATP binding site.[1][2][3][4]

Q2: Are there known off-target effects for this compound?

Q3: What is the species-specific activity of GW791343?

A3: GW791343 exhibits opposing effects on human and rat P2X7 receptors, a crucial consideration for experimental design and data interpretation.

  • Human P2X7 Receptor: GW791343 acts as a negative allosteric modulator (NAM), antagonizing the receptor's activation by ATP.[1][2][4]

  • Rat P2X7 Receptor: In contrast, it functions as a positive allosteric modulator (PAM), potentiating the receptor's response to ATP.[2][4]

This species-dependent modulation is a significant potential source of variation in experimental outcomes.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No effect of GW791343 in human cells. Incorrect concentration, degradation of the compound, or low P2X7R expression.Verify the concentration range (pIC50 for human P2X7R is 6.9-7.2).[1][3][4] Confirm P2X7R expression in your cell line via qPCR, Western blot, or flow cytometry. Prepare fresh solutions of GW791343.
Unexpected potentiation of ATP-induced effects in a rat cell line. This is the expected on-target effect of GW791343 on the rat P2X7 receptor.Acknowledge this in your experimental design. This is not an off-target effect but the known pharmacology of the compound in this species.
Inconsistent results between different cell lines or animal models. Species-specific effects of GW791343 on the P2X7 receptor.Ensure you are aware of the species of origin for your cells or animal model and interpret the data in the context of GW791343's known pharmacology.
Unexplained cellular phenotype observed upon treatment with GW791343. Potential for an unknown off-target effect.See the "Experimental Protocols to Investigate Potential Off-Target Effects" section below for guidance on control experiments.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

Target Species Effect Potency (pIC50) References
P2X7 ReceptorHumanNegative Allosteric Modulator6.9 - 7.2[1][3][4]
P2X7 ReceptorRatPositive Allosteric ModulatorNot specified[2][4]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the known signaling pathway of GW791343 and recommended experimental workflows to validate its effects.

cluster_human Human P2X7R cluster_rat Rat P2X7R ATP_h ATP P2X7R_h Human P2X7R ATP_h->P2X7R_h Activates Pore_h Pore Formation P2X7R_h->Pore_h Ca_Influx_h Ca²⁺/Na⁺ Influx P2X7R_h->Ca_Influx_h GW_h GW791343 GW_h->P2X7R_h Inhibits NLRP3_h NLRP3 Inflammasome Activation Ca_Influx_h->NLRP3_h ATP_r ATP P2X7R_r Rat P2X7R ATP_r->P2X7R_r Activates Pore_r Pore Formation P2X7R_r->Pore_r Ca_Influx_r Ca²⁺/Na⁺ Influx P2X7R_r->Ca_Influx_r GW_r GW791343 GW_r->P2X7R_r Potentiates NLRP3_r NLRP3 Inflammasome Activation Ca_Influx_r->NLRP3_r

Caption: Species-dependent modulation of P2X7R signaling by GW791343.

start Start: Unexpected Phenotype Observed is_p2x7r_expressed Is P2X7R expressed in the system? start->is_p2x7r_expressed validate_expression Validate P2X7R expression (qPCR, Western Blot, Flow Cytometry) is_p2x7r_expressed->validate_expression Unknown control_experiment Perform Control Experiment: P2X7R Knockout/Knockdown is_p2x7r_expressed->control_experiment Yes no_expression If no P2X7R expression, phenotype is likely OFF-TARGET is_p2x7r_expressed->no_expression No validate_expression->is_p2x7r_expressed observe_phenotype Does GW791343 still cause the phenotype? control_experiment->observe_phenotype on_target Conclusion: Phenotype is likely ON-TARGET observe_phenotype->on_target No off_target Conclusion: Phenotype is likely OFF-TARGET observe_phenotype->off_target Yes

Caption: Workflow to investigate potential off-target effects of GW791343.

Experimental Protocols to Investigate Potential Off-Target Effects

Given the lack of public data on the broader selectivity of GW791343, it is crucial to incorporate rigorous controls in your experiments to confirm that the observed effects are mediated by P2X7R.

1. Confirm P2X7R Expression:

  • Objective: To verify that your experimental system (cell line or tissue) expresses the target receptor.

  • Methodology:

    • Quantitative PCR (qPCR): Measure the mRNA levels of the P2X7R gene. Use validated primers for the species of interest.

    • Western Blot: Detect the P2X7R protein using a species-specific and validated antibody.

    • Flow Cytometry: For cell suspensions, use a validated antibody to quantify the percentage of cells expressing P2X7R on their surface.

2. P2X7R Knockout or Knockdown Control:

  • Objective: To determine if the effect of GW791343 is dependent on the presence of P2X7R.

  • Methodology:

    • CRISPR/Cas9 Knockout: Use a stable P2X7R knockout cell line.

    • siRNA/shRNA Knockdown: Transiently or stably reduce the expression of P2X7R.

  • Experimental Procedure:

    • Culture wild-type and P2X7R-deficient (knockout or knockdown) cells in parallel.

    • Treat both cell populations with GW791343 at the desired concentration range.

    • Measure the biological endpoint of interest.

  • Interpretation:

    • If the effect of GW791343 is observed in wild-type cells but is absent or significantly reduced in P2X7R-deficient cells, it is likely an on-target effect.

    • If the effect persists in P2X7R-deficient cells, it is likely an off-target effect.

3. Use of a Structurally Unrelated P2X7R Antagonist/Agonist:

  • Objective: To confirm that the observed phenotype can be replicated by another compound that targets P2X7R through a different binding site or mechanism.

  • Methodology:

    • Select a well-characterized, structurally distinct P2X7R modulator appropriate for your species of interest (e.g., A-438079 for antagonism).

    • Treat your experimental system with this alternative compound.

  • Interpretation:

    • If the alternative P2X7R modulator produces a similar biological effect to GW791343, it strengthens the evidence for an on-target mechanism.

    • If the effects are dissimilar, it may suggest a unique mechanism of action for GW791343 or a potential off-target effect.

References

Technical Support Center: Troubleshooting GW791343 Dihydrochloride in Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use GW791343 dihydrochloride (B599025) in calcium flux assays. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is GW791343 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective allosteric modulator of the P2X7 receptor.[1][2][3] It exhibits species-specific activity, acting as a negative allosteric modulator (NAM) of the human P2X7 receptor and a positive allosteric modulator (PAM) of the rat P2X7 receptor.[1][2][4] This means it inhibits the receptor's activity in human-based assays while enhancing it in rat-based assays.

Q2: How does the species-specific activity of GW791343 impact my experimental design?

A2: The dual nature of GW791343 is a critical consideration. If you are working with human cells or receptors, you will use it as an antagonist to block P2X7-mediated calcium influx. Conversely, in rat-derived systems, it will be used to potentiate the effects of P2X7 agonists like ATP or BzATP. Your experimental setup and expected outcomes will be entirely different depending on the species of your cellular model.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in water up to 100 mM and also soluble in DMSO.[1] For long-term storage, it is recommended to store the solid compound under desiccating conditions, where it can be stable for up to 12 months.[1]

Q4: Are there known off-target effects of GW791343 that could influence my calcium flux assay?

A4: While GW791343 is reported to be a selective P2X7 modulator, comprehensive public data on its activity against a wide panel of other receptors and ion channels is limited. As with any small molecule, off-target effects are possible and should be considered, especially at higher concentrations. It is good practice to run control experiments using a structurally unrelated P2X7 antagonist to confirm that the observed effects are specific to P2X7 modulation.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in calcium flux assays.

Issue 1: No or Weak Inhibition of Agonist-Induced Calcium Flux (Human P2X7)

Possible Causes & Solutions

  • Suboptimal Compound Concentration:

    • Solution: Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific assay. The reported pIC50 for human P2X7 is in the range of 6.9-7.2.[1][4]

  • Low P2X7 Receptor Expression:

    • Solution: Confirm P2X7 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to have robust P2X7 expression as a positive control.

  • High Agonist Concentration:

    • Solution: As a non-competitive antagonist, high concentrations of the agonist (ATP or BzATP) can sometimes overcome the inhibitory effects. Perform an agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for your inhibition assays.

  • Compound Instability or Precipitation:

    • Solution: Prepare fresh stock solutions of GW791343. Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically <0.5%) and does not cause precipitation in your assay buffer. Visually inspect your compound plate for any signs of precipitation.

  • Incorrect Assay Buffer Composition:

    • Solution: The ionic composition of the assay buffer can influence P2X7 receptor activity. Ensure your buffer conditions are appropriate and consistent across experiments.

Issue 2: Unexpected Increase in Calcium Signal (Human P2X7) or No Potentiation (Rat P2X7)

Possible Causes & Solutions

  • Species Cross-Contamination or Misidentification of Cell Line:

    • Solution: Verify the species of your cell line. An unexpected potentiation in a presumed human cell line could indicate it is of rat origin, or vice-versa.

  • Off-Target Effects:

    • Solution: At high concentrations, GW791343 might interact with other targets that modulate intracellular calcium. Use the lowest effective concentration and test a structurally different P2X7 modulator to confirm the effect is on-target.

  • Cellular Health and Viability:

    • Solution: Stressed or dying cells can exhibit dysregulated calcium signaling. Ensure your cells are healthy, not overgrown, and that the assay conditions (including vehicle concentration) are not cytotoxic.

  • For Rat P2X7 Assays: Sub-optimal Agonist Concentration:

    • Solution: To observe positive allosteric modulation, the agonist concentration is key. Use a low concentration of ATP or BzATP (around EC20) that elicits a small but measurable response. This allows for a clear window to observe potentiation by GW791343.

Issue 3: High Background or Variable Fluorescence Signal

Possible Causes & Solutions

  • Uneven Dye Loading or Dye Extrusion:

    • Solution: Optimize your dye loading protocol (concentration, time, and temperature). The use of an organic anion transporter inhibitor like probenecid (B1678239) can help prevent dye leakage from the cells.

  • Autofluorescence of the Compound:

    • Solution: Check if GW791343 exhibits intrinsic fluorescence at the excitation and emission wavelengths of your calcium indicator dye. If so, you may need to use a different dye with a shifted spectrum or perform a background subtraction.

  • Cell Clumping or Uneven Plating:

    • Solution: Ensure a single-cell suspension before plating and allow for even cell distribution in the wells. Cell clumps can lead to inconsistent dye loading and fluorescence readings.

Quantitative Data Summary

The following tables summarize the reported potency of this compound and the agonists commonly used in P2X7 receptor calcium flux assays.

Table 1: Potency of this compound on P2X7 Receptors

SpeciesReceptorModalitypIC50Reference
HumanP2X7Negative Allosteric Modulator6.9 - 7.2[1][4]
RatP2X7Positive Allosteric ModulatorNot applicable[2]

Table 2: Agonist Potency at P2X7 Receptors

AgonistSpeciesReceptorEC50Reference
BzATPHumanP2X77 µM
BzATPRatP2X73.6 µM[5]
ATPRatP2X7123 µM[5][6]
ATPMouseP2X7936 µM[6]

Note: EC50 values can vary depending on the specific cell line and assay conditions.

Experimental Protocols

Protocol 1: Characterizing GW791343 as a Negative Allosteric Modulator (Human P2X7)

This protocol is designed to measure the inhibitory effect of GW791343 on agonist-induced calcium flux in cells expressing the human P2X7 receptor.

  • Cell Plating:

    • Seed HEK293 cells stably expressing the human P2X7 receptor in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM at 2-5 µM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The addition of Pluronic F-127 (0.02%) and probenecid (1-2.5 mM) is recommended.

    • Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a solution of the P2X7 agonist (e.g., BzATP or ATP) at a concentration that will give a final in-well concentration of approximately EC80.

  • Calcium Flux Measurement (using a FLIPR or similar instrument):

    • Wash the cells with assay buffer to remove excess dye.

    • Add the desired concentrations of GW791343 to the wells and incubate for 15-30 minutes.

    • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

    • Inject the agonist solution and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline from the peak fluorescence.

    • Plot the ΔF against the log of the GW791343 concentration to determine the IC50.

Protocol 2: Characterizing GW791343 as a Positive Allosteric Modulator (Rat P2X7)

This protocol is designed to measure the potentiating effect of GW791343 on agonist-induced calcium flux in cells expressing the rat P2X7 receptor.

  • Cell Plating and Dye Loading:

    • Follow steps 1 and 2 from Protocol 1, using cells expressing the rat P2X7 receptor.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a solution of the P2X7 agonist (e.g., ATP or BzATP) at a concentration that will give a final in-well concentration of approximately EC20.

  • Calcium Flux Measurement:

    • Follow step 4 from Protocol 1.

  • Data Analysis:

    • To characterize the positive allosteric modulation, generate agonist dose-response curves in the absence and presence of fixed concentrations of GW791343. A leftward shift in the agonist dose-response curve indicates an increase in agonist potency.

Visualizations

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP / BzATP P2X7 P2X7 Receptor ATP->P2X7 Agonist Binding GW791343_human GW791343 (Human) GW791343_human->P2X7 NAM (Inhibition) GW791343_rat GW791343 (Rat) GW791343_rat->P2X7 PAM (Potentiation) Ca_influx Ca²⁺ Influx P2X7->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., Inflammation) Ca_influx->Downstream Activation Troubleshooting_Workflow Troubleshooting Calcium Flux Assay with GW791343 Start Unexpected Result in Calcium Flux Assay Check_Species Verify Cell Line Species (Human vs. Rat) Start->Check_Species Check_Concentration Optimize GW791343 and Agonist Concentrations Check_Species->Check_Concentration Correct Species Resolution Problem Resolved Check_Species->Resolution Incorrect Species Identified Check_Cell_Health Assess Cell Viability and Morphology Check_Concentration->Check_Cell_Health Concentrations Optimized Check_Concentration->Resolution Suboptimal Concentrations Corrected Check_Assay_Conditions Review Assay Buffer, Dye Loading, and Controls Check_Cell_Health->Check_Assay_Conditions Cells Healthy Check_Cell_Health->Resolution Cell Health Issues Addressed Off_Target Consider Off-Target Effects Check_Assay_Conditions->Off_Target Conditions Optimized Check_Assay_Conditions->Resolution Assay Conditions Corrected Off_Target->Resolution Controls Confirm On-Target Effect

References

How to account for GW791343's positive modulation in rat models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GW791343 in rat models. The unique species-specific activity of this compound necessitates careful consideration of experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: Why does GW791343 show different effects in rat versus human P2X7 receptors?

A1: GW791343 acts as a positive allosteric modulator of the rat P2X7 receptor, while it is a negative allosteric modulator of the human P2X7 receptor.[1][2][3][4] This species-specific difference is primarily attributed to a single amino acid variation at position 95 in the extracellular domain of the P2X7 receptor.[5][6] Rat P2X7 receptors have a leucine (B10760876) (L) at this position, whereas human receptors have a phenylalanine (F).[5] This single amino acid change is responsible for the differential allosteric effects of GW791343.[5][6]

Q2: What is the mechanism of action of GW791343 on the rat P2X7 receptor?

A2: In rats, GW791343 is a positive allosteric modulator.[1][3] It does not bind to the orthosteric site where ATP binds, but to a separate allosteric site on the receptor.[1][3][7] By binding to this allosteric site, GW791343 enhances the response of the receptor to its natural agonist, ATP, and other agonists like BzATP.[1][3] This results in an increased influx of cations upon agonist binding.

Q3: What are the expected outcomes of applying GW791343 in an in vitro rat cell-based assay?

A3: In in vitro systems expressing the rat P2X7 receptor (e.g., HEK293 cells), the application of GW791343 is expected to increase the potency and efficacy of P2X7 receptor agonists like ATP and BzATP.[4] This can be measured by an enhanced agonist-stimulated ethidium (B1194527) accumulation or calcium influx.[1][3][5]

Troubleshooting Guide

Issue 1: No observable effect of GW791343 in my rat cell line.

  • Possible Cause 1: Low P2X7 Receptor Expression.

    • Troubleshooting Step: Confirm the expression level of P2X7 receptors in your rat cell line using techniques like Western blot, qPCR, or flow cytometry. If expression is low, consider using a cell line known to express high levels of P2X7 or a recombinant system.

  • Possible Cause 2: Insufficient Agonist Concentration.

    • Troubleshooting Step: GW791343 is a modulator, not a direct agonist. It requires the presence of a P2X7 agonist (e.g., ATP or BzATP) to exert its effect. Ensure you are co-administering an appropriate concentration of an agonist. Perform a dose-response curve for the agonist in the presence and absence of GW791343 to observe the modulatory effect.

  • Possible Cause 3: Inappropriate Assay Conditions.

    • Troubleshooting Step: The buffer composition can influence P2X7 receptor activation. Some studies on chimeric receptors noted differences in agonist-stimulated ethidium accumulation in NaCl versus sucrose (B13894) buffers.[5] Review the buffer composition and other assay conditions (e.g., temperature) in published studies.[7]

Issue 2: Unexpected inhibitory effects of GW791343 in a rat model.

  • Possible Cause 1: Off-Target Effects at High Concentrations.

    • Troubleshooting Step: While GW791343 is known as a P2X7 modulator, high concentrations may lead to off-target effects. It is crucial to perform a dose-response study to determine the optimal concentration for positive modulation without inducing non-specific effects.

  • Possible Cause 2: Complex in vivo Biological Response.

    • Troubleshooting Step: The in vivo environment is significantly more complex than an in vitro cell culture. The positive modulation of P2X7 could trigger downstream signaling cascades that result in a net inhibitory effect on the physiological parameter you are measuring. For example, enhanced P2X7 activation on immune cells could lead to the release of inhibitory cytokines or other mediators. A thorough investigation of downstream signaling pathways is recommended.

Data Presentation

Table 1: In Vitro Effects of GW791343 on Rat P2X7 Receptor Function

ParameterAgonistGW791343 ConcentrationObserved Effect on Rat P2X7 ReceptorReference
Agonist PotencyATP10 µMIncreased[7]
Agonist EfficacyATP, BzATPNot specifiedIncreased agonist responses[1][3]
Antagonist PotencyCompound-17 (a negative allosteric modulator)10 µMReduced[7]
Antagonist PotencyPPADS and decavanadate (B1236424) (ATP-binding site antagonists)Not specifiedNot affected[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of GW7913443 Positive Modulation using Ethidium Bromide Uptake Assay

This protocol is adapted from studies characterizing the effects of GW791343 on recombinant rat P2X7 receptors expressed in HEK293 cells.[1][3][5]

  • Cell Culture: Culture HEK293 cells stably expressing the rat P2X7 receptor in appropriate media.

  • Cell Plating: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare a suitable assay buffer (e.g., NaCl-based or sucrose-based buffer).

  • Compound Preparation: Prepare stock solutions of GW791343, a P2X7 agonist (e.g., BzATP), and ethidium bromide.

  • Pre-incubation: Wash the cells with the assay buffer. Pre-incubate the cells with the desired concentration of GW791343 (e.g., 10 µM) or vehicle for a specified time (e.g., 40 minutes) at room temperature.[5]

  • Agonist Stimulation: Add the P2X7 agonist (e.g., a range of BzATP concentrations) and ethidium bromide to the wells.

  • Signal Measurement: Measure the fluorescence of the ethidium bromide that has entered the cells using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the agonist dose-response curve in the presence and absence of GW791343 to determine the change in agonist potency (EC50) and efficacy (Emax).

Mandatory Visualizations

GW791343_Rat_P2X7_Modulation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP / BzATP (Agonist) P2X7 Rat P2X7 Receptor (Leucine at position 95) ATP->P2X7 Binds to orthosteric site GW791343 GW791343 GW791343->P2X7 Binds to allosteric site Ca_ion Ca²⁺ Influx P2X7->Ca_ion Channel Opening (Potentiated) Downstream Downstream Signaling (e.g., inflammasome activation) Ca_ion->Downstream

Caption: Signaling pathway of GW791343 positive modulation on the rat P2X7 receptor.

experimental_workflow start Start: Rat P2X7 expressing cells wash Wash cells with assay buffer start->wash preincubate Pre-incubate with GW791343 or vehicle wash->preincubate add_reagents Add agonist (e.g., BzATP) + Ethidium Bromide preincubate->add_reagents measure Measure fluorescence add_reagents->measure analyze Analyze data: Compare dose-response curves measure->analyze end End: Determine modulation effect analyze->end

Caption: Experimental workflow for in vitro assessment of GW791343 modulation.

logical_relationship cluster_considerations Key Considerations cluster_outcomes Expected Outcomes (In Vitro) root GW791343 in Rat Models species Species Specificity (Rat vs. Human) root->species mechanism Positive Allosteric Modulation root->mechanism in_vivo In Vivo Translation (Requires dose-finding) root->in_vivo potency Increased Agonist Potency mechanism->potency efficacy Increased Agonist Efficacy mechanism->efficacy

Caption: Logical relationship of key concepts for using GW791343 in rat models.

References

Navigating the Nuances of GW791343 Dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the effective storage, handling, and use of GW791343 dihydrochloride (B599025). Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for GW791343 dihydrochloride?

Proper storage is critical to maintaining the stability and activity of this compound. For the solid compound, storage at -20°C is recommended.[1][2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[3] Some suppliers suggest storing the lyophilized powder at -20°C in a desiccated environment for up to 36 months.

2. How should I handle this compound safely?

This compound may cause skin and serious eye irritation.[4] It is also flagged as a potential respiratory tract irritant.[4] Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[5][6] All handling should be performed in a well-ventilated area or under a chemical fume hood.[7] Avoid generating dust when working with the solid form.[5][6] In case of contact with skin, wash the affected area thoroughly with soap and water.[4] If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[4]

3. What is the solubility of this compound?

This compound is soluble in DMSO and water (up to 100 mM).[2] For in vivo experiments, specific solvent formulations are recommended to achieve a clear solution.

4. How does this compound function?

This compound is a potent allosteric modulator of the P2X7 receptor with species-specific activity.[2][8] It acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[2][8] This compound does not bind to the ATP binding site but rather to a distinct allosteric site.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Solution Improper solvent or concentration; temperature fluctuations.Ensure you are using the recommended solvents and concentrations. Gentle heating and/or sonication can aid in dissolution.[3] If precipitation occurs after storage, try warming the solution to room temperature and vortexing before use. For in vivo working solutions, it is best to prepare them fresh on the day of use.[3]
Inconsistent Experimental Results Compound degradation; improper storage; inaccurate concentration.Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Verify storage conditions and ensure the compound has not expired. Re-calculate and confirm the concentration of your working solutions. Use freshly prepared solutions for optimal results.
Low Potency or Lack of Activity Species-specific activity; compound degradation.Confirm that you are using the correct species for your experimental model, as this compound exhibits different effects on human versus rat P2X7 receptors.[2][8] Ensure the compound has been stored correctly and is within its stability period.

Quantitative Data Summary

Storage Conditions

FormTemperatureDurationSpecial Conditions
Solid -20°CUp to 36 monthsKeep desiccated
Stock Solution -80°C6 monthsStored under nitrogen[3]
Stock Solution -20°C1 monthStored under nitrogen[3]

Solubility

SolventConcentration
DMSO Soluble
Water up to 100 mM

Experimental Protocols

Protocol 1: In Vivo Formulation (PEG300, Tween-80)

This protocol yields a clear solution of ≥ 2 mg/mL.[3]

  • Start with a 10% DMSO stock solution.

  • Add 40% PEG300.

  • Add 5% Tween-80.

  • Complete the volume with 45% Saline.

  • Mix thoroughly at each step. If precipitation occurs, gentle heating and/or sonication can be used.[3]

Protocol 2: In Vivo Formulation (SBE-β-CD)

This protocol also yields a clear solution of ≥ 2 mg/mL.[3]

  • Prepare a 10% DMSO stock solution.

  • Add 90% (20% SBE-β-CD in Saline).

  • Mix until a clear solution is achieved.

Protocol 3: In Vivo Formulation (Corn Oil)

This formulation also results in a clear solution of ≥ 2 mg/mL.[3]

  • Begin with a 10% DMSO stock solution.

  • Add 90% Corn Oil.

  • Mix thoroughly.

Visual Guides

Troubleshooting Workflow for GW791344 Dihydrochloride

TroubleshootingWorkflow start Start: Experimental Issue Observed check_dissolution Is the compound fully dissolved? start->check_dissolution check_storage Review storage conditions and age of compound/solution check_dissolution->check_storage Yes dissolution_issue Issue: Precipitation or Incomplete Dissolution check_dissolution->dissolution_issue No check_concentration Verify solution concentration check_storage->check_concentration Proper/Valid storage_issue Issue: Potential Degradation check_storage->storage_issue Improper/Expired check_species Confirm species-specificity of the assay check_concentration->check_species Confirmed concentration_issue Issue: Incorrect Dosing check_concentration->concentration_issue Uncertain species_issue Issue: Mismatched Modulatory Effect check_species->species_issue Mismatched end_success End: Issue Resolved check_species->end_success Correct solution_sonicate Action: Gentle heating and/or sonication dissolution_issue->solution_sonicate solution_aliquot Action: Use a fresh aliquot or prepare new stock storage_issue->solution_aliquot solution_recalculate Action: Recalculate and prepare new dilutions concentration_issue->solution_recalculate solution_redesign_experiment Action: Redesign experiment for appropriate species species_issue->solution_redesign_experiment solution_sonicate->check_storage solution_prepare_fresh Action: Prepare fresh solution solution_sonicate->solution_prepare_fresh Doesn't Dissolve solution_sonicate->end_success Dissolves solution_prepare_fresh->end_success solution_aliquot->check_concentration solution_aliquot->end_success solution_recalculate->check_species solution_recalculate->end_success end_fail End: Issue Persists - Contact Technical Support solution_redesign_experiment->end_fail

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

References

How to control for GW791343 dihydrochloride vehicle effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively control for vehicle effects when using GW791343 dihydrochloride (B599025). This resource includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is GW791343 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent and species-specific allosteric modulator of the P2X7 receptor. In humans, it acts as a negative allosteric modulator, producing a non-competitive antagonist effect.[1] Conversely, in rats, it can act as a positive allosteric modulator, enhancing agonist responses. The P2X7 receptor is an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and neurodegeneration.

Q2: What are the common vehicles used to dissolve GW79134A3 dihydrochloride?

A2: While this compound is soluble in water, for many in vitro and in vivo applications, it is often formulated in a mixed vehicle to ensure solubility and stability. A common vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][2] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in cell culture media.

Q3: Why is a vehicle control essential in my experiments with this compound?

A3: A vehicle control is crucial because the solvents used to dissolve this compound, particularly DMSO, are not biologically inert and can exert their own effects on cells and animals.[3][4] These effects can include alterations in cell viability, gene expression, and even specific signaling pathways.[4] The vehicle control group, which receives the same concentration of the vehicle without the drug, allows you to distinguish the true effects of this compound from any confounding effects of the solvent.[5][6]

Q4: What is the maximum recommended concentration of DMSO for in vitro studies?

A4: The maximum tolerated concentration of DMSO is highly dependent on the cell type. For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.5%, with many researchers aiming for ≤0.1% to minimize off-target effects.[4] It is strongly advised to perform a dose-response experiment to determine the maximum non-toxic concentration of your specific vehicle on your particular cell line before proceeding with your main experiments.

Q5: My vehicle control group is showing unexpected results. What should I do?

A5: Unexpected results in a vehicle control group are a common issue. First, verify that the final concentration of the vehicle components, especially DMSO, is within the recommended safe limits for your experimental system. If the concentration is appropriate, consider the possibility of impurities or degradation of the vehicle. Always use high-purity, anhydrous solvents and prepare fresh formulations when possible. If the issue persists, it may be necessary to explore alternative, less disruptive vehicles.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and its vehicles.

Issue Potential Cause Recommended Solution
Reduced cell viability in both drug-treated and vehicle control groups. The concentration of the vehicle (e.g., DMSO) is too high and is causing cytotoxicity.Lower the final concentration of the vehicle in your culture medium. Perform a vehicle dose-response curve to determine the No-Observed-Adverse-Effect-Level (NOAEL) for your specific cell line.[4]
No observable effect of this compound. The drug may have precipitated out of the solution. The concentration of the P2X7R agonist (e.g., ATP) may be too high, overcoming the antagonist's effect. The cells may have low or no expression of the P2X7 receptor.Visually inspect your final working solution for any signs of precipitation. Consider preparing fresh dilutions. Optimize the agonist concentration by performing a dose-response experiment. Confirm P2X7R expression in your cells using methods like qPCR or Western blot.[7]
Inconsistent results between experiments. The vehicle formulation is not being prepared consistently. The age or storage of the vehicle components is affecting their properties.Follow a standardized protocol for preparing the vehicle and drug solutions. Use fresh, high-quality solvents and avoid repeated freeze-thaw cycles of stock solutions.
Unexpected changes in gene or protein expression in the vehicle control group. DMSO is known to alter the expression of various genes and can affect signaling pathways.This highlights the critical importance of the vehicle control. Always normalize the data from your drug-treated group to the vehicle control group, not to an untreated control group.
Animal distress or adverse reactions during in vivo administration. The concentration of DMSO or other components in the vehicle may be too high, causing local irritation or systemic toxicity. The injection volume or rate may be too large or fast.For sensitive animal models, consider reducing the DMSO concentration in the vehicle. Ensure the injection is performed at a slow and steady rate. Monitor the animals closely for any adverse effects.[2]

Quantitative Data Summary

Table 1: Recommended Maximum Vehicle Concentrations for In Vitro Studies

Vehicle Component Cell Type Recommended Max. Concentration (v/v) Notes
DMSO General Cell Lines≤ 0.5%Some sensitive cell lines may require ≤ 0.1%. Always determine the specific tolerance.
DMSO Primary Neurons≤ 0.1%Concentrations as low as 0.5% can cause morphological changes and reduced viability.
Ethanol General Cell Lines≤ 0.5%Can have hormonal effects in certain cell lines (e.g., MCF-7).

Table 2: Common In Vivo Vehicle Formulation for this compound

Component Percentage (v/v) Purpose
DMSO 10%Primary solvent for the compound.
PEG300 40%Co-solvent to improve solubility.
Tween-80 5%Surfactant to create a stable emulsion.
Saline (0.9%) 45%Aqueous base for injection.
Note:This formulation has been reported to be tolerated in rodents, but careful monitoring for adverse effects is always recommended.[8] For sensitive animals, reducing the DMSO concentration should be considered.[2]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Vehicle Concentration In Vitro

  • Cell Plating: Seed your cells in a 96-well plate at a density appropriate for your standard experiments and allow them to adhere overnight.

  • Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in your complete cell culture medium. A suggested range to test is from 0.05% to 2.0% (v/v). Also, include a "medium-only" control (0% vehicle).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different vehicle concentrations. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for a duration that matches your planned drug treatment time (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Normalize the results to the "medium-only" control (set as 100% viability). The highest vehicle concentration that results in ≥95% cell viability is generally considered safe for your experiments.

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol is for the preparation of a 1 mL working solution of the common in vivo vehicle.

  • Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mg/mL). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

  • Sequential Addition of Excipients: In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound stock solution in DMSO to the PEG300. Vortex thoroughly until the solution is clear and homogenous.

  • Addition of Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing and the formation of a stable emulsion.

  • Addition of Aqueous Component: Slowly add 450 µL of sterile 0.9% saline to the tube while vortexing. The gradual addition is important to prevent precipitation.

  • Final Inspection: The final solution should be clear and free of any precipitates. It is recommended to prepare this formulation fresh on the day of use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis stock GW791343 Stock in 100% DMSO drug Experimental Group (Cells + Medium + Vehicle + GW791343) stock->drug vehicle_prep Vehicle Preparation (e.g., DMSO, PEG300, Tween-80, Saline) vehicle Vehicle Control (Cells + Medium + Vehicle) vehicle_prep->vehicle vehicle_prep->drug untreated Untreated Control (Cells + Medium) assay Perform Assay (e.g., Viability, Signaling) untreated->assay vehicle->assay drug->assay data_analysis Data Analysis assay->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: Experimental workflow for a properly controlled study using this compound.

P2X7R_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X7R P2X7 Receptor ion_flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->ion_flux Opens Channel ATP ATP ATP->P2X7R Activates GW791343 GW791343 (Negative Allosteric Modulator) GW791343->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation ion_flux->NLRP3 mapk MAPK Activation (p38, JNK, ERK) ion_flux->mapk caspase1 Caspase-1 Activation NLRP3->caspase1 cytokines IL-1β / IL-18 Release caspase1->cytokines

Caption: Simplified signaling pathway of the P2X7 receptor and its inhibition by GW791343.

References

Technical Support Center: Validating the Specificity of GW791343 Dihydrochloride in New Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of GW791343 dihydrochloride (B599025) in novel experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your research.

Introduction to GW791343 Dihydrochloride

GW791343 is a potent, species-specific allosteric modulator of the P2X7 receptor. It functions as a negative allosteric modulator (NAM) of the human P2X7 receptor and a positive allosteric modulator (PAM) of the rat P2X7 receptor.[1][2][3] This differential activity is primarily determined by the amino acid at position 95 of the receptor.[4][5] Its non-competitive nature means it does not bind to the same site as the endogenous agonist, ATP.[3]

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound to facilitate comparison and experimental design.

Table 1: In Vitro Potency of this compound at P2X7 Receptors

SpeciesReceptorAssay TypeParameterValueReference
HumanP2X7Ethidium (B1194527) AccumulationpIC506.9 - 7.2[1][2][6]
RatP2X7Ethidium AccumulationpIC50~6.0[4]

Table 2: Effects of this compound on Downstream Signaling

SpeciesCell TypeAssayEffectConcentrationReference
HumanHEK293Ethidium Accumulation (ATP-stimulated)Inhibition0.01 - 10 µM[2]
HumanHEK293Ethidium Accumulation (BzATP-stimulated)Inhibition0.01 - 10 µM[2]
RatSCN CellsATP Release RhythmEnhancement5 µM[2]

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the P2X7 receptor signaling pathway and a general workflow for validating the specificity of GW791343.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects P2X7 P2X7 Receptor Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7->Ion_Flux Pore_Formation Macropore Formation P2X7->Pore_Formation ATP Extracellular ATP ATP->P2X7 Orthosteric Binding GW791343 GW791343 (Allosteric Modulator) GW791343->P2X7 Allosteric Binding NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Cytokine_Release IL-1β / IL-6 Release NLRP3->Cytokine_Release

P2X7 Receptor Signaling Cascade

Validation_Workflow GW791343 Specificity Validation Workflow start Start: Hypothesis GW791343 modulates a new assay readout primary_assay Primary Functional Assay (e.g., Ethidium Bromide Uptake) start->primary_assay secondary_assay Secondary Functional Assay (e.g., Calcium Flux, IL-1β Release) primary_assay->secondary_assay Confirm on-target effect counterscreening Counterscreening (e.g., other P2X receptors, off-target panel) secondary_assay->counterscreening Assess selectivity cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) secondary_assay->cytotoxicity Rule out non-specific effects binding_assay Radioligand Binding Assay (Confirm allosteric mechanism) counterscreening->binding_assay If specific cytotoxicity->binding_assay If not cytotoxic conclusion Conclusion: Validate on-target specificity binding_assay->conclusion

Experimental Workflow for Specificity Validation

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer style to directly address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: GW791343 is an allosteric modulator of the P2X7 receptor. It does not compete with the endogenous agonist, ATP, for the same binding site. Instead, it binds to a distinct site on the receptor and modulates its function. Importantly, it exhibits species-specific effects, acting as a negative allosteric modulator (NAM) in humans and a positive allosteric modulator (PAM) in rats.[1][2][3]

Q2: How does the species-specific activity of GW791343 impact experimental design?

A2: The species-specific nature of GW791343 is a critical consideration. When working with human cells or receptors, you should expect to see inhibition of P2X7-mediated responses. Conversely, in rat-derived systems, you should observe potentiation of P2X7 activity. This makes it essential to use the appropriate species-matched controls and to be cautious when extrapolating results from one species to another. The differential activity is largely attributed to a single amino acid difference at position 95 of the receptor.[4][5]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in water up to 100 mM and in DMSO at 42 mg/ml.[7] For in vivo studies, various solvent formulations using DMSO, PEG300, Tween-80, and saline have been reported.[2] It is recommended to prepare fresh solutions for each experiment. For long-term storage, the solid compound should be stored under desiccating conditions. Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month, preferably under nitrogen.[2]

Q4: What are the key downstream signaling events triggered by P2X7 receptor activation?

A4: P2X7 receptor activation initiates a cascade of intracellular events, including:

  • Ion Flux: Rapid influx of Ca²⁺ and Na⁺, and efflux of K⁺.

  • Macropore Formation: With sustained activation, a large, non-selective pore opens, allowing the passage of molecules up to 900 Da.

  • NLRP3 Inflammasome Activation: This leads to the processing and release of pro-inflammatory cytokines.

  • Cytokine Release: Mature IL-1β and IL-6 are released from the cell.

Troubleshooting Guide: Functional Assays

Issue 1: No effect of GW791343 is observed in a human cell-based assay.

Potential Cause Troubleshooting Step
Low or absent P2X7 receptor expression in the cell line. Verify P2X7 receptor expression at the protein level (e.g., Western blot, flow cytometry) or mRNA level (e.g., RT-qPCR).
Incorrect agonist concentration. Optimize the concentration of the P2X7 agonist (e.g., ATP, BzATP) to be in the EC50 to EC80 range to ensure a sufficient window for observing inhibition.
Degradation of GW791343. Prepare fresh stock solutions of GW791343 for each experiment. Assess the stability of the compound in your specific assay buffer and conditions.
Cell line is of non-human origin. Confirm the species of your cell line. GW791343 is a NAM in humans but a PAM in rats.

Issue 2: High background or variable results in an ethidium bromide uptake assay.

Potential Cause Troubleshooting Step
Cell membrane damage due to handling. Handle cells gently during plating and washing steps. Ensure pipette tips do not touch the cell monolayer.
Cytotoxicity of GW791343 at high concentrations. Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the non-toxic concentration range of GW791343 for your specific cell line.
Sub-optimal ethidium bromide concentration. Titrate the concentration of ethidium bromide to find the optimal balance between signal and background fluorescence.
Presence of efflux pumps in the cell line. Some cell lines express efflux pumps that can actively remove ethidium bromide, leading to a lower signal. This can be investigated using known efflux pump inhibitors.
Troubleshooting Guide: Specificity Validation

Issue 3: An effect of GW791343 is observed, but it is unclear if it is P2X7-mediated.

Potential Cause Troubleshooting Step
Off-target effects. Test the effect of GW791343 in a cell line that does not express the P2X7 receptor (negative control). Screen GW791343 against other P2X receptor subtypes to confirm selectivity.
Non-specific compound activity. Use a structurally distinct P2X7 antagonist as a positive control to confirm that the observed effect is specific to P2X7 inhibition.
Assay interference. Run the assay in the absence of cells to check for any direct interaction of GW791343 with the assay reagents or detection system.

Experimental Protocols

Ethidium Bromide Uptake Assay for P2X7 Receptor Activation

This assay measures the formation of the P2X7 receptor macropore, which is permeable to ethidium bromide.

Materials:

  • Cells expressing the P2X7 receptor of interest (human or rat)

  • 96-well black, clear-bottom plates

  • Assay Buffer (e.g., NaCl-based or sucrose-based buffer)

  • This compound

  • P2X7 agonist (ATP or BzATP)

  • Ethidium bromide

  • Fluorescence plate reader

Protocol:

  • Cell Plating: Seed cells in a 96-well plate and grow to confluency.

  • Compound Pre-incubation: Wash cells with Assay Buffer and then pre-incubate with various concentrations of GW791343 or vehicle control for 10-40 minutes at room temperature.

  • Agonist and Dye Addition: Add the P2X7 agonist (e.g., ATP at a final concentration of 1-5 mM) and ethidium bromide (final concentration of 5-20 µM) to the wells.

  • Fluorescence Measurement: Immediately begin measuring fluorescence intensity at an excitation wavelength of ~525 nm and an emission wavelength of ~605 nm. Readings can be taken kinetically over 15-30 minutes or as an endpoint measurement.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). For inhibition experiments, normalize the data to the agonist-only control (100% activation) and the vehicle-only control (0% activation). Fit the concentration-response data to a suitable model to determine the IC50 or pIC50 value.

Radioligand Binding Assay to Determine Allosteric Cooperativity

This protocol is designed to assess how GW791343 affects the binding of a radiolabeled orthosteric ligand to the P2X7 receptor.

Materials:

  • Cell membranes prepared from cells expressing the P2X7 receptor

  • Radiolabeled P2X7 receptor antagonist (e.g., [³H]-A-804598)

  • This compound

  • Unlabeled orthosteric P2X7 antagonist (for non-specific binding determination)

  • Binding Buffer

  • 96-well filter plates

  • Scintillation counter and fluid

Protocol:

  • Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of the radiolabeled antagonist (typically at or below its Kd), and a range of concentrations of GW791343.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Competition: To determine the effect on agonist affinity, perform a competition binding experiment by adding increasing concentrations of an unlabeled orthosteric agonist in the presence and absence of a fixed concentration of GW791343.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold Binding Buffer to separate bound from free radioligand.

  • Quantification: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression. The effect of GW791343 on the affinity of the radioligand and the unlabeled agonist can be quantified to determine the cooperativity factor (α). An α value of 1 indicates no cooperativity, α > 1 indicates positive cooperativity, and α < 1 indicates negative cooperativity.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration range at which GW791343 may exert cytotoxic effects, which could confound the results of functional assays.

Materials:

  • Cells of interest

  • 96-well clear plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Absorbance plate reader

Protocol:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of GW791343 for the same duration as your planned functional assay.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. This will allow you to identify the concentration range of GW791343 that is non-toxic to your cells.

References

Technical Support Center: GW791343 Dihydrochloride Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GW791343 dihydrochloride (B599025) in cell viability experiments.

I. Troubleshooting Guide

Unexpected results in cell viability assays following GW791343 dihydrochloride treatment can arise from various factors. This guide provides a structured approach to identifying and resolving common issues.

Table 1: Troubleshooting Common Issues in this compound Experiments

Problem Potential Cause Recommended Solution
Unexpected Cytotoxicity 1. Off-target effects: Small molecule inhibitors can sometimes interact with unintended cellular targets, leading to toxicity unrelated to P2X7 modulation.[1][2]a. Confirm on-target engagement: Perform a dose-response experiment to verify that GW791343 inhibits a known P2X7-mediated event in your specific cell system (e.g., ATP-induced calcium influx or IL-1β release).[3] b. Use a structurally different P2X7 antagonist: If a different antagonist produces the same phenotype, it is more likely a consequence of P2X7 inhibition. If the effect is unique to GW791343, it suggests an off-target effect.[3] c. Perform a rescue experiment: If the unexpected phenotype involves the downregulation of a specific pathway, attempt to rescue it by activating a downstream component of that pathway.[3]
2. High Compound Concentration: Exceeding the optimal concentration range can lead to non-specific effects and cytotoxicity.a. Perform a dose-response curve: Determine the IC50 or EC50 for your cell line to identify the optimal working concentration. b. Review literature: Check for established effective concentrations of GW791343 in similar cell types.
3. Solvent Toxicity: The solvent used to dissolve GW791343 (e.g., DMSO) can be toxic to cells at certain concentrations.a. Include a vehicle control: Treat cells with the same concentration of solvent used in the experimental wells. b. Minimize solvent concentration: Keep the final solvent concentration in the culture medium as low as possible (typically <0.5%).
Inconsistent or No Effect 1. Species-Specificity: GW791343 is a negative allosteric modulator of human P2X7 receptors but a positive allosteric modulator of rat P2X7 receptors.[4] Using the compound on cells from a species where it has a different or no effect will yield unexpected results.a. Verify the species of your cell line: Ensure that you are using a human or other sensitive species-derived cell line if you expect an antagonistic effect. b. Consult literature for species-specific activity: Confirm the known activity of GW791343 on the P2X7 receptor of the species you are studying.[5]
2. Low P2X7 Receptor Expression: The cell line may not express sufficient levels of the P2X7 receptor for a robust response.a. Assess P2X7 expression: Use techniques like qPCR, Western blotting, or flow cytometry to determine the expression level of the P2X7 receptor in your cell line. b. Use a positive control cell line: Include a cell line known to express high levels of functional P2X7 receptor in your experiments.
3. Compound Degradation: Improper storage or handling can lead to the degradation of GW791343.a. Follow storage recommendations: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C. b. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of stock solutions.
Assay Interference 1. Interference with Viability Reagents: Some compounds can directly interact with the reagents used in cell viability assays (e.g., MTT, resazurin), leading to false readings.[6]a. Perform a cell-free assay: Incubate GW791343 with the viability assay reagent in the absence of cells to check for any direct chemical reaction. b. Use an alternative viability assay: If interference is suspected, switch to a different assay that relies on a different detection principle (e.g., ATP-based assay like CellTiter-Glo®).
2. Altered Cellular Metabolism: P2X7 modulation can alter cellular metabolism, which may affect the readout of metabolic assays like MTT.a. Corroborate with a direct cell counting method: Use trypan blue exclusion or an automated cell counter to confirm the results of metabolic assays. b. Use a multi-parametric approach: Combine a metabolic assay with an assay that measures membrane integrity (e.g., LDH release) or apoptosis (e.g., Annexin V/PI staining).

II. Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and species-specific allosteric modulator of the P2X7 receptor. It acts as a negative allosteric modulator (non-competitive antagonist) of the human P2X7 receptor , with a pIC50 of 6.9-7.2.[7] In contrast, it functions as a positive allosteric modulator on the rat P2X7 receptor , enhancing agonist responses.[4] It does not bind to the ATP binding site but rather to a distinct allosteric site on the receptor.[4]

2. Why am I observing increased cell death with GW791343 treatment when it's supposed to be an antagonist?

While GW791343 is an antagonist of the human P2X7 receptor and would be expected to protect against ATP-induced cell death, observing cytotoxicity could be due to:

  • Off-target effects: At higher concentrations, the compound may inhibit other essential cellular targets, leading to cell death independent of P2X7.[3][1][2]

  • Use in non-human cells: If you are using rat cells, GW791343 will act as a positive allosteric modulator, potentiating the effects of any endogenous ATP present in the culture, which could lead to increased P2X7-mediated cell death.[4]

  • Complex biological roles of P2X7: In some contexts, basal P2X7 activity may be required for cell survival, and its inhibition could trigger apoptosis.

3. What is the optimal concentration of this compound to use in my experiments?

The optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response curve to determine the effective concentration range for your system. As a starting point, concentrations between 0.1 µM and 10 µM have been used in various studies.[7]

4. How should I prepare and store this compound?

  • Solubility: this compound is soluble in DMSO.

  • Stock Solution Preparation: Prepare a concentrated stock solution in DMSO (e.g., 10 mM). For in vivo use, further dilution in vehicles like a mixture of DMSO, PEG300, Tween-80, and saline may be necessary.[7]

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

5. Can GW791343 interfere with my cell viability assay?

Yes, it is possible. Small molecules can sometimes interfere with the chemical reactions of colorimetric or fluorometric assays. For example, a compound could have reducing properties that affect tetrazolium salts like MTT or resazurin.[8][6] It is recommended to perform a cell-free control to test for any direct interaction between GW791343 and your assay reagents. If interference is observed, consider using an alternative assay with a different detection method.

III. Experimental Protocols

1. Protocol: MTT Assay for Cell Viability

This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

    • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[9]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

2. Protocol: Annexin V/PI Staining for Apoptosis

This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound as described in the MTT assay protocol. Include appropriate controls.

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation.

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation of Results:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

IV. Visualizations

Signaling Pathways

P2X7_Signaling cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux Pore Macropore Formation P2X7->Pore ATP Extracellular ATP (High Concentration) ATP->P2X7 Activates GW791343 GW791343 (Human - Antagonist) GW791343->P2X7 Inhibits Mitochondria Mitochondrial Stress (Cytochrome c release) Ca_influx->Mitochondria NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Apoptosis Apoptosis Pore->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

Caption: P2X7 Receptor Signaling Pathway Leading to Apoptosis.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Cell Viability Result with GW791343 Check_Species Verify Cell Line Species (Human vs. Rat) Start->Check_Species Check_Concentration Review GW791343 Concentration Check_Species->Check_Concentration Match Species_Action Select appropriate cell line based on expected modulator effect Check_Species->Species_Action Mismatch Check_Controls Examine Controls (Vehicle, Untreated) Check_Concentration->Check_Controls Optimal Concentration_Action Perform Dose-Response Curve (Titration) Check_Concentration->Concentration_Action Suboptimal Check_Assay Investigate Assay Interference Check_Controls->Check_Assay Normal Controls_Action Ensure controls behave as expected Check_Controls->Controls_Action Anomalous Assay_Action Perform Cell-Free Assay Control or Switch Assay Method Check_Assay->Assay_Action Interference Suspected Off_Target Consider Off-Target Effects Check_Assay->Off_Target No Interference

Caption: Troubleshooting Workflow for Unexpected Cell Viability Results.

Logical Relationships

P2X7_Cell_Fate cluster_factors Modulating Factors P2X7_Activation P2X7 Receptor Activation Proliferation Cell Proliferation P2X7_Activation->Proliferation Low/Transient Stimulation Cell_Death Cell Death (Apoptosis/Necrosis) P2X7_Activation->Cell_Death High/Sustained Stimulation Stimulation_Level ATP Concentration & Duration Stimulation_Level->P2X7_Activation Cell_Type Cell Type & Expression Level Cell_Type->P2X7_Activation

Caption: P2X7 Activation and Cell Fate Determination.

References

Mitigating potential confounding effects of GW791343 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to mitigate potential confounding effects when using GW791343 dihydrochloride (B599025) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of GW791343 dihydrochloride?

A1: this compound is a potent, allosteric modulator of the P2X7 receptor (P2X7R).[1][2] It does not bind to the same site as the endogenous agonist, ATP (it is a non-competitive modulator), but instead binds to a different site on the receptor to modulate its activity.[3][4]

Q2: What is the most critical potential confounding effect of GW791343 to be aware of?

A2: The most significant confounding factor is its species-specific effect . GW7913443 acts as a negative allosteric modulator (antagonist) of the human P2X7 receptor , while it functions as a positive allosteric modulator (enhancer) of the rat P2X7 receptor .[3][4][5] This opposing activity is a crucial consideration when designing experiments and interpreting data across different species.

Q3: What is the molecular basis for the species-specific activity of GW791343?

A3: The differential effect of GW791343 between human and rat P2X7 receptors has been pinpointed to a single amino acid difference at position 95 in the extracellular domain of the receptor.[5][6] The human P2X7 receptor has a phenylalanine at this position, leading to negative allosteric modulation, while the rat P2X7 receptor has a leucine, resulting in positive allosteric modulation.[6]

Q4: Are there known off-target effects for GW791343?

A4: While specific off-target screening data for GW791343 is not extensively published, it is a common concern for small molecule inhibitors.[7][8] Researchers should always consider the possibility of off-target effects and include appropriate controls to validate their findings. One approach is to use a structurally unrelated P2X7R antagonist to see if the same phenotype is observed.[8]

Q5: What are the recommended solvent and storage conditions for this compound?

A5: this compound is soluble in water up to 100 mM and also in DMSO. For long-term storage, it is recommended to store the solid compound under desiccating conditions for up to 12 months. Stock solutions in DMSO can be stored at -20°C or -80°C.[7] It is advisable to prepare fresh working solutions for each experiment to avoid degradation.[7][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No or reduced inhibitory effect on human P2X7R 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.- Prepare fresh stock solutions in a suitable solvent like DMSO for each experiment.[7] - Aliquot stock solutions to avoid multiple freeze-thaw cycles.
2. Incorrect Concentration: The concentration used may be too low for the specific cell type or assay conditions.- Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your experimental setup.[7]
3. Species Mismatch: Using a rat-derived cell line or primary cells while expecting an inhibitory effect.- Confirm the species of your experimental system. GW791343 enhances rat P2X7R activity.[3]
Unexpected potentiation of P2X7R activity in a human cell line 1. Off-Target Effect: The observed effect may not be mediated by P2X7R.- Use a cell line that does not express P2X7R as a negative control.[7] - Confirm P2X7R expression in your cell line using techniques like qPCR or western blotting. - Use a structurally different P2X7R antagonist to see if the effect is reproducible.[8]
High background signal or agonist-independent activity 1. Cell Stress or Death: High concentrations of GW791343 or the vehicle (e.g., DMSO) may be cytotoxic.- Perform a cell viability assay (e.g., MTT or LDH release) to determine the non-toxic concentration range for your cells.[7] - Ensure cells are healthy and not overgrown before starting the experiment.
2. Contamination: Contamination of reagents or cell cultures.- Use sterile techniques and test reagents for contamination.
Inconsistent results between experiments 1. Compound Precipitation: The compound may precipitate out of solution at the final working concentration in aqueous buffer.- Visually inspect the final working solution for any precipitation. - Test the solubility of GW791343 in your specific assay buffer.[7]
2. Variation in Experimental Conditions: Inconsistent incubation times, cell densities, or agonist concentrations.- Standardize all experimental parameters and document them carefully.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterSpeciesEffectValueReference
pIC50 HumanNegative Allosteric Modulator6.9 - 7.2[9]
Effective Concentration Range (Antagonism) HumanNon-competitive antagonism0.01 - 10 µM[9]
Effective Concentration (Enhancement of ATP rhythm) Rat (SCN cells)Enhancement5 µM[9]

Table 2: Solubility and Formulation for In Vivo Experiments

Solvent System Achievable Concentration Notes Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2 mg/mL (4.47 mM)Prepare a clear stock in DMSO first, then add co-solvents sequentially. Prepare fresh on the day of use.[9]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2 mg/mL (4.47 mM)Prepare a clear stock in DMSO first.[9]
10% DMSO, 90% Corn Oil≥ 2 mg/mL (4.47 mM)Prepare a clear stock in DMSO first.[9]

Experimental Protocols

Protocol 1: In Vitro P2X7R Antagonism Assay (Human Cells)

This protocol describes a method to assess the inhibitory effect of GW791343 on ATP-induced calcium influx in a human cell line endogenously or recombinantly expressing P2X7R.

  • Cell Preparation:

    • Plate human cells (e.g., HEK293 expressing human P2X7R) in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Culture cells overnight in a humidified incubator at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and wash once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test would be 0.01 µM to 10 µM.[9] Include a vehicle control (e.g., DMSO at the same final concentration as in the compound wells).

    • After incubation with the dye, wash the cells twice with the assay buffer.

    • Add the different concentrations of GW791343 or vehicle control to the respective wells and incubate for 20-40 minutes at room temperature.[9]

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of the P2X7R agonist, ATP or BzATP, in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.

    • Measure the fluorescence intensity before and after agonist addition.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the vehicle control (100% activity) and a baseline control (0% activity).

    • Plot the normalized response against the log concentration of GW791343 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates GW791343_human GW791343 (Human) GW791343_human->P2X7R Inhibits (Negative Allosteric) GW791343_rat GW791343 (Rat) GW791343_rat->P2X7R Enhances (Positive Allosteric) Ca_ion Ca²⁺ P2X7R->Ca_ion Influx Na_ion Na⁺ P2X7R->Na_ion Influx Downstream Downstream Signaling (e.g., NLRP3 Inflammasome) Ca_ion->Downstream Na_ion->Downstream K_ion K⁺ K_ion->P2X7R Efflux

Caption: P2X7R signaling and modulation by GW791343.

Experimental_Workflow start Start cell_prep Cell Preparation (Plate cells) start->cell_prep dye_load Dye Loading (e.g., Fluo-4 AM) cell_prep->dye_load compound_inc Compound Incubation (GW791343 or Vehicle) dye_load->compound_inc agonist_add Agonist Addition (ATP or BzATP) compound_inc->agonist_add signal_detect Signal Detection (Fluorescence) agonist_add->signal_detect data_analysis Data Analysis (IC50 determination) signal_detect->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro P2X7R antagonism assay.

References

Validation & Comparative

A Head-to-Head Showdown: GW791343 Dihydrochloride vs. A-740003 for P2X7 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of purinergic signaling, the selection of a potent and selective P2X7 receptor antagonist is a critical decision. This guide provides an in-depth, data-driven comparison of two prominent antagonists: GW791343 dihydrochloride (B599025) and A-740003. By examining their distinct mechanisms of action, species-specific activities, and performance in key functional assays, this guide aims to equip researchers with the necessary information to make an informed choice for their specific experimental needs.

The P2X7 receptor, an ATP-gated ion channel, is a key player in a multitude of physiological and pathological processes, including inflammation, immune responses, neuropathic pain, and neurodegenerative diseases.[1] Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, most notably the influx of Ca2+ and Na+ ions, the efflux of K+ ions, and the formation of a large, non-selective pore. This leads to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[2][3] Consequently, antagonism of the P2X7 receptor has emerged as a promising therapeutic strategy for a variety of disorders.

At a Glance: Key Differences

While both GW791343 and A-740003 are potent antagonists of the human P2X7 receptor, they exhibit fundamental differences in their mechanism of action and species selectivity. GW791343 is a non-competitive, negative allosteric modulator of the human P2X7 receptor.[4] In stark contrast, it acts as a positive allosteric modulator of the rat P2X7 receptor, enhancing agonist responses.[5] A-740003, on the other hand, is a competitive antagonist at both human and rat P2X7 receptors.[5] This crucial distinction in their interaction with the receptor has significant implications for experimental design and the translation of findings across different species.

Quantitative Data Presentation

The following tables summarize the available quantitative data for GW791343 dihydrochloride and A-740003. It is important to note that this data is compiled from various sources and may not have been generated under identical experimental conditions.

Parameter This compound A-740003 Reference
Target P2X7 ReceptorP2X7 Receptor[4]
Mechanism of Action (Human) Non-competitive, negative allosteric modulatorCompetitive antagonist[4][5]
Mechanism of Action (Rat) Positive allosteric modulatorCompetitive antagonist[5]
Potency (Human P2X7, pIC50) 6.9 - 7.2Not reported as pIC50[4]
Potency (Human P2X7, IC50) Not directly reported40 nMNot applicable
Potency (Rat P2X7, IC50) Not applicable (potentiator)18 nMNot applicable
IL-1β Release Inhibition (IC50) Data not available156 nM (differentiated human THP-1 cells)Not applicable

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. The initial rapid influx of cations, particularly Ca2+, acts as a second messenger, triggering multiple downstream pathways. A key consequence is the activation of the NLRP3 inflammasome, a multi-protein complex that leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux ATP Extracellular ATP ATP->P2X7 binds NLRP3_inflammasome NLRP3 Inflammasome Activation Ca_influx->NLRP3_inflammasome K_efflux->NLRP3_inflammasome pro_caspase1 Pro-Caspase-1 NLRP3_inflammasome->pro_caspase1 recruits & activates caspase1 Active Caspase-1 pro_caspase1->caspase1 cleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b cleaves IL1b Mature IL-1β Secretion pro_IL1b->IL1b

Caption: P2X7 receptor signaling cascade leading to IL-1β secretion.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for key in vitro assays used to characterize P2X7 receptor antagonists.

Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the influx of extracellular calcium upon P2X7 receptor activation.

Calcium_Influx_Workflow A Seed P2X7-expressing cells in 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with varying concentrations of antagonist (GW791343 or A-740003) B->C D Stimulate with a P2X7 agonist (e.g., BzATP) C->D E Measure fluorescence intensity kinetically using a plate reader D->E F Calculate IC50 values E->F

Caption: Experimental workflow for the calcium influx assay.

Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing the human or rat P2X7 receptor into black, clear-bottom 96-well microplates and culture overnight.

  • Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of GW791343, A-740003, or vehicle control to the wells and incubate for 30-60 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading for each well. Add a P2X7 receptor agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), to all wells and immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.[6][7][8][9][10][11][12]

IL-1β Release Assay

This assay quantifies the inhibitory effect of an antagonist on the release of the pro-inflammatory cytokine IL-1β from immune cells.

IL1b_Release_Workflow A Prime immune cells (e.g., THP-1 monocytes or primary macrophages) with LPS B Pre-incubate with varying concentrations of antagonist A->B C Stimulate with a P2X7 agonist (e.g., ATP) B->C D Collect cell supernatants C->D E Quantify IL-1β concentration using ELISA D->E F Calculate IC50 values E->F

Caption: Experimental workflow for the IL-1β release assay.

Protocol:

  • Cell Priming: Culture monocytic cells (e.g., human THP-1 cells) or primary macrophages. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.[13][14][15]

  • Antagonist Treatment: Wash the cells to remove the LPS-containing medium. Pre-incubate the cells with various concentrations of GW791343, A-740003, or vehicle control for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with a P2X7 receptor agonist, such as ATP (typically in the millimolar range), for 30-60 minutes.[16][17]

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.

  • Cytokine Quantification: Measure the concentration of IL-1β in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[18][19][20][21][22]

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Concluding Remarks

The choice between this compound and A-740003 for P2X7 receptor antagonism hinges on the specific aims of the research.

This compound is an invaluable tool for dissecting the nuances of allosteric modulation of the P2X7 receptor. Its opposing effects on human and rat orthologs provide a unique opportunity to study the structural determinants of P2X7 receptor function and pharmacology. However, its positive allosteric modulatory activity at the rat receptor precludes its use as a straightforward antagonist in rat-based in vivo studies.

A-740003 , with its well-characterized competitive antagonism at both human and rat P2X7 receptors, stands as a robust and reliable tool for a broad range of in vitro and in vivo investigations. Its proven efficacy in animal models of pain and inflammation makes it a suitable candidate for preclinical studies aiming to validate the therapeutic potential of P2X7 receptor blockade.

Ultimately, a thorough understanding of the distinct pharmacological profiles of these two compounds is paramount for designing rigorous experiments and accurately interpreting the resulting data in the pursuit of novel therapeutics targeting the P2X7 receptor.

References

A Head-to-Head In Vitro Comparison of P2X7 Receptor Antagonists: GW791343 Dihydrochloride vs. AZD9056

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent antagonists of the P2X7 receptor: GW791343 dihydrochloride (B599025) and AZD9056. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and immune responses, making it a critical target for therapeutic development. This document summarizes key quantitative data, details common experimental protocols for antagonist evaluation, and visualizes the associated signaling pathways to aid researchers in their selection and experimental design.

Quantitative Performance at a Glance

The following table summarizes the reported in vitro potency of GW791343 dihydrochloride and AZD9056 against the human P2X7 receptor. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundAZD9056Cell Line
pIC50 6.9 - 7.2[1][2][3][4][5]Not ReportedHEK293 (human recombinant)
IC50 Not explicitly reported in nM, but pIC50 range suggests low nM to high pM11.2 nM[6]HEK-hP2X7
Mechanism of Action Negative Allosteric Modulator[1][2][3][4][5]Selective P2X7 Inhibitor[6]-
Species Specificity Negative modulator (human), Positive modulator (rat)[1][2][3][4]Inhibitory effect in mouse microglia (IC50 = 1-3 μM)[6]Human, Rat, Mouse

Understanding the P2X7 Signaling Cascade

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of downstream signaling events. Understanding this pathway is crucial for interpreting the effects of antagonists.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Pannexin1 Pannexin-1 P2X7R->Pannexin1 Associates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore Macropore Formation Pannexin1->Pore MAPK MAPK Activation (p38, ERK) Ca_Influx->MAPK NFkB NF-κB Activation Ca_Influx->NFkB NLRP3_Inflammasome NLRP3 Inflammasome Assembly K_Efflux->NLRP3_Inflammasome Apoptosis Apoptosis Pore->Apoptosis pro_Caspase1 Pro-Caspase-1 NLRP3_Inflammasome->pro_Caspase1 Caspase1 Active Caspase-1 pro_Caspase1->Caspase1 Cleavage pro_IL1b Pro-IL-1β Caspase1->pro_IL1b IL1b Mature IL-1β Release pro_IL1b->IL1b Cleavage & Secretion GW791343 GW791343 GW791343->P2X7R Inhibits (Allosteric) AZD9056 AZD9056 AZD9056->P2X7R Inhibits

Caption: P2X7 receptor signaling pathway and points of inhibition.

Experimental Workflow for In Vitro Antagonist Profiling

A typical workflow for characterizing and comparing P2X7 receptor antagonists in vitro involves a series of functional assays.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-hP2X7, THP-1) Ca_Assay Calcium Influx Assay Cell_Culture->Ca_Assay Pore_Assay Pore Formation Assay (Ethidium Bromide Uptake) Cell_Culture->Pore_Assay Cytokine_Assay Cytokine Release Assay (IL-1β ELISA) Cell_Culture->Cytokine_Assay Compound_Prep Compound Preparation (GW791343 / AZD9056) Compound_Prep->Ca_Assay Compound_Prep->Pore_Assay Compound_Prep->Cytokine_Assay IC50_Calc IC50 / pIC50 Calculation Ca_Assay->IC50_Calc Pore_Assay->IC50_Calc Cytokine_Assay->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: General experimental workflow for comparing P2X7 antagonists.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize P2X7 receptor antagonists.

Ethidium (B1194527) Bromide Uptake Assay (Pore Formation)

This assay measures the formation of the large-conductance pore associated with P2X7 receptor activation, which is permeable to molecules like ethidium bromide.

  • Cell Lines: HEK293 cells stably expressing the human P2X7 receptor or immune cell lines with endogenous expression (e.g., THP-1 macrophages).

  • Reagents:

    • Assay Buffer: Can be NaCl-based or sucrose-based buffer. Sucrose buffer can enhance dye uptake.[7]

    • P2X7 Agonist: ATP or BzATP (2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate).

    • Ethidium Bromide solution.

    • This compound and AZD9056 stock solutions.

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

    • Wash cells with the assay buffer.

    • Pre-incubate the cells with various concentrations of GW791343, AZD9056, or vehicle control for a specified time (e.g., 15-40 minutes) at 37°C.[1]

    • Add ethidium bromide to each well.

    • Stimulate the cells by adding the P2X7 agonist.

    • Immediately measure the fluorescence of the incorporated ethidium bromide using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm) over a time course (e.g., 15-30 minutes).[8]

  • Data Analysis: Determine the IC50 value for each antagonist by plotting the inhibition of dye uptake against the antagonist concentration.

Calcium Influx Assay

This assay measures the initial ion channel function of the P2X7 receptor by detecting the influx of extracellular calcium upon agonist stimulation.

  • Cell Lines: As above.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Assay Buffer (e.g., HBSS with Ca²⁺).

    • P2X7 Agonist.

    • This compound and AZD9056 stock solutions.

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

    • Wash the cells gently with the assay buffer to remove extracellular dye.

    • Pre-incubate the cells with various concentrations of GW791343, AZD9056, or vehicle for 15-30 minutes.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Record a baseline fluorescence reading.

    • Add the P2X7 agonist to stimulate Ca²⁺ influx and immediately begin recording the fluorescence intensity over time.[8]

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 values.

IL-1β Release Assay

This assay quantifies the downstream functional consequence of P2X7 receptor activation in immune cells, which is the processing and release of the pro-inflammatory cytokine IL-1β.

  • Cell Lines: THP-1 monocytes differentiated into macrophages, or primary human monocytes.

  • Reagents:

    • LPS (Lipopolysaccharide) for priming.

    • P2X7 Agonist (typically ATP).

    • This compound and AZD9056 stock solutions.

    • Human IL-1β ELISA kit.

  • Protocol:

    • Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.[8]

    • Pre-incubate the primed cells with various concentrations of GW791343, AZD9056, or vehicle.

    • Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.[8]

    • Centrifuge the cell plates and collect the supernatant.

    • Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Determine the IC50 value for each antagonist by plotting the inhibition of IL-1β release against the antagonist concentration.

Conclusion

Both this compound and AZD9056 are potent antagonists of the human P2X7 receptor, operating through distinct mechanisms. GW791343 acts as a negative allosteric modulator with pronounced species-specific effects, a critical consideration for translational studies. AZD9056 is a selective inhibitor with demonstrated efficacy in various in vitro models. The choice between these compounds will depend on the specific research question, the cell system being used, and the desired pharmacological profile. The provided protocols offer a standardized framework for the in-house evaluation and comparison of these and other P2X7 receptor antagonists.

References

A Comparative Efficacy Analysis of P2X7 Receptor Antagonists: GW791343 dihydrochloride versus JNJ-47965567

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent P2X7 receptor antagonists, GW791343 dihydrochloride (B599025) and JNJ-47965567. This analysis is based on available preclinical data to inform target validation, compound selection, and experimental design.

The P2X7 receptor, an ATP-gated ion channel, is a key mediator of neuroinflammation and has emerged as a promising therapeutic target for a range of neurological and inflammatory disorders.[1][2][3] Activation of the P2X7 receptor, primarily on microglia in the central nervous system, triggers the release of pro-inflammatory cytokines like IL-1β, contributing to the pathogenesis of various diseases.[1][4] This guide focuses on the comparative efficacy of GW791343 dihydrochloride and JNJ-47965567, two antagonists of this receptor.

Mechanism of Action

This compound is a negative allosteric modulator of the human P2X7 receptor.[5][6] This means it binds to a site on the receptor distinct from the ATP binding site and non-competitively inhibits its activation.[5][6] Notably, this compound exhibits species-specific activity and has been shown to act as a positive allosteric modulator of the rat P2X7 receptor, enhancing agonist responses.[6][7]

JNJ-47965567 is a potent and selective P2X7 receptor antagonist.[2][8] While initially thought to be a competitive antagonist, further evidence suggests a non-competitive mechanism of action.[4][9] A key feature of JNJ-47965567 is its central permeability, allowing it to effectively engage P2X7 receptors in the brain.[2][4][8]

In Vitro Efficacy

The in vitro potency of these two compounds has been characterized in various assays, with the data summarized below.

CompoundAssaySpeciesPotency (pIC50 / pKi)Reference
This compound Ethidium (B1194527) AccumulationHuman6.9 - 7.2 (pIC50)[5][10][11]
JNJ-47965567 Radioligand BindingHuman7.9 ± 0.07 (pKi)[2][8]
Radioligand BindingRat8.7 ± 0.07 (pKi)[8]
IL-1β ReleaseHuman (whole blood)6.7 ± 0.07 (pIC50)[2][8]
IL-1β ReleaseHuman (monocytes)7.5 ± 0.07 (pIC50)[2][8]
IL-1β ReleaseRat (microglia)7.1 ± 0.1 (pIC50)[2][8]
Ethidium+ UptakeMurine (J774 macrophages)54 ± 24 nM (IC50)[9]

In Vivo Efficacy

JNJ-47965567 has been evaluated in several animal models of disease, demonstrating its potential for in vivo efficacy.

CompoundAnimal ModelKey FindingsDosageReference
JNJ-47965567 Amphetamine-induced hyperactivity (rat)Attenuated hyperactivity30 mg/kg[2][8]
Neuropathic pain (Chung model, rat)Modest, but significant efficacy30 mg/kg[8]
Amyotrophic Lateral Sclerosis (ALS) (SOD1G93A female mice)Delayed disease onset and progression, improved motor performance30 mg/kg, 4 times per week[1][12]
Amyotrophic Lateral Sclerosis (ALS) (SOD1G93A mice, mixed sexes)No impact on weight loss, clinical score, motor coordination, or survival when administered from disease onset30 mg/kg, 3 times per week[9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the P2X7 receptor signaling cascade and a typical experimental workflow for evaluating the efficacy of P2X7 antagonists.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ion_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7->Ion_Influx Opens Channel ATP Extracellular ATP ATP->P2X7 Activates GW791343 GW791343 (Negative Allosteric Modulator) GW791343->P2X7 Inhibits (Human) JNJ47965567 JNJ-47965567 (Antagonist) JNJ47965567->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Assembly Ion_Influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β Cleavage & IL-1β Release Caspase1->IL1b Inflammation Neuroinflammation IL1b->Inflammation

Caption: P2X7 receptor signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (pKi determination) Cytokine IL-1β Release Assay (pIC50 determination) Binding->Cytokine Functional Functional Assays (e.g., Ca²⁺ flux, Ethidium uptake) (pIC50 determination) Functional->Cytokine PK Pharmacokinetics (Brain Penetration) Cytokine->PK TE Target Engagement (ex vivo receptor occupancy) PK->TE Efficacy Efficacy in Disease Models (e.g., Neuropathic Pain, ALS) TE->Efficacy Start Compound Synthesis Start->Binding Start->Functional

Caption: General experimental workflow for P2X7 antagonist evaluation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and JNJ-47965567.

Ethidium Accumulation Assay (for this compound)

This assay measures the permeability of the cell membrane to the fluorescent dye ethidium, which enters the cell upon P2X7 receptor activation.

  • Cell Culture: Cells recombinantly expressing the human P2X7 receptor are cultured to confluence in appropriate media.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 40 minutes).[5]

  • Agonist Stimulation: A P2X7 receptor agonist, such as ATP or BzATP, is added to the cells in the presence of ethidium bromide.

  • Fluorescence Measurement: The increase in fluorescence due to ethidium intercalation with intracellular nucleic acids is measured over time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the rate of ethidium uptake compared to the agonist-only control. The pIC50 value is calculated from the concentration-response curve.

IL-1β Release Assay (for JNJ-47965567)

This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.

  • Cell Source: The assay can be performed using various cell types, including human whole blood, isolated human monocytes, or rat primary microglia.[2][8]

  • Compound Incubation: Cells are pre-incubated with a range of concentrations of JNJ-47965567.

  • LPS Priming: To induce pro-IL-1β expression, cells are often primed with lipopolysaccharide (LPS).

  • Agonist Stimulation: The P2X7 receptor is activated by adding an agonist like BzATP.

  • Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of released IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[4]

  • Data Analysis: The inhibitory effect of JNJ-47965567 is determined by measuring the reduction in IL-1β release compared to the vehicle-treated control. The pIC50 value is calculated from the concentration-response curve.[4]

In Vivo Model of Amyotrophic Lateral Sclerosis (ALS)

The SOD1G93A mouse model is a commonly used model for preclinical studies of ALS.

  • Animal Model: Transgenic mice expressing the human SOD1G93A mutation are used.

  • Compound Administration: JNJ-47965567 (e.g., 30 mg/kg) or vehicle is administered intraperitoneally. The dosing regimen can vary, for example, four times per week starting at a pre-symptomatic age (e.g., postnatal day 60).[1][12]

  • Efficacy Readouts:

    • Disease Onset: Monitored by the age at which body weight loss begins.[12]

    • Motor Performance: Assessed using tests such as the rotarod test.[1]

    • Disease Progression: Tracked by regular body weight measurements and clinical scoring.[1][9]

    • Survival: The lifespan of the animals is recorded.[1]

  • Data Analysis: The efficacy of JNJ-47965567 is evaluated by comparing the outcomes in the drug-treated group to the vehicle-treated group.

Conclusion

Both this compound and JNJ-47965567 are valuable tools for studying the role of the P2X7 receptor. JNJ-47965567 has been more extensively characterized, particularly in in vivo models, and its brain-penetrant nature makes it suitable for investigating the role of central P2X7 receptors in CNS disorders. The species-specific activity of this compound is a critical consideration for experimental design, with its opposing effects in human versus rat systems. The choice between these compounds will depend on the specific research question, the experimental system being used, and whether central nervous system effects are being investigated. The data and protocols presented in this guide provide a foundation for making informed decisions in the development of novel therapeutics targeting the P2X7 receptor.

References

Head-to-Head Comparison of P2X7 Receptor Antagonists in Vivo: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable P2X7 receptor antagonist for in vivo studies is critical for advancing our understanding of its role in various pathological conditions. This guide provides an objective comparison of the in vivo performance of prominent P2X7 receptor antagonists, supported by experimental data, detailed methodologies, and visual aids to facilitate informed decision-making.

The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has emerged as a promising therapeutic target for a range of disorders, including neuropathic pain, neuroinflammatory conditions, and certain cancers.[1][2][3] The burgeoning field of P2X7 receptor antagonism has produced a variety of tool compounds, each with distinct pharmacological profiles. This guide focuses on a head-to-head comparison of some of the most frequently cited antagonists in preclinical in vivo research: A-740003, JNJ-47965567, and Brilliant Blue G (BBG), with additional context provided by other relevant compounds.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for several P2X7 receptor antagonists, allowing for a direct comparison of their pharmacological and in vivo properties.

Table 1: In Vitro Pharmacological Profile of P2X7 Receptor Antagonists

ParameterA-740003JNJ-47965567Brilliant Blue G (BBG)A-438079
Target P2X7 ReceptorP2X7 ReceptorP2X7 ReceptorP2X7 Receptor
Mechanism of Action Selective, Competitive Antagonist[1]Potent, Selective, Centrally Permeable Antagonist[4]Selective Antagonist[5]Antagonist[5]
hP2X7 IC50 40 nM[6]Potent (exact value varies by assay)[4]Micromolar range[7]Potent (specific values in literature)[8]
rP2X7 IC50 18 nM[6]Not explicitly reportedMicromolar range, selective for rat P2X7[7][8]More potent at rat P2X7[8]
IL-1β Release Inhibition IC50 (human cells) 156 nM (in differentiated human THP-1 cells)[1]Potent inhibition demonstrated[4]Not consistently reportedPotent inhibition demonstrated[6]

Table 2: In Vivo Efficacy of P2X7 Receptor Antagonists in Preclinical Models

AntagonistAnimal ModelRoute of AdministrationDose RangeKey FindingsReference(s)
A-740003 Rat model of neuropathic pain (Spinal Nerve Ligation)Intraperitoneal (i.p.)Dose-dependentProduced dose-dependent antinociception.[6][6]
Rat model of inflammatory pain (Freund's Complete Adjuvant)Not specifiedNot specifiedMarkedly reduced inflammatory pain.[6][6]
JNJ-47965567 Mouse model of Amyotrophic Lateral Sclerosis (SOD1G93A)Intraperitoneal (i.p.)Not specifiedInvestigated for effects on disease progression.[9][9]
Brilliant Blue G (BBG) Mouse model of migraine (Nitroglycerin-induced)Intraperitoneal (i.p.)50 mg/kg/dayCompletely prevented nitroglycerin-induced thermal hyperalgesia.[10][11][10][11]
Mouse model of Amyotrophic Lateral Sclerosis (SOD1G93A)Intraperitoneal (i.p.)45.5 mg/kg or 250 mg/kgImproved motor coordination and survival in some studies, though CNS penetrance is questioned.[9][9]
A-438079 Rat model of neuropathic pain (Chronic Constriction Injury)Not specifiedNot specifiedAttenuated neuropathic pain.[6][6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these antagonists operate, the following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for in vivo comparison.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Channel Ion Channel Opening (Na+, Ca2+ influx, K+ efflux) P2X7R->Ion_Channel Activates Pore Large Pore Formation P2X7R->Pore Prolonged activation NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 MAPK MAPK Activation (p38, ERK, JNK) Ion_Channel->MAPK NFkB NF-κB Activation Ion_Channel->NFkB Pore->NLRP3 Cell_Death Cell Death Pore->Cell_Death Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Pro-IL-1β -> IL-1β Caspase1->IL1B Release IL-1β Release IL1B->Release Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: P2X7 Receptor Signaling Pathway.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis cluster_conclusion Conclusion Animal_Model 1. Select Animal Model (e.g., Neuropathic Pain, Inflammation) Antagonist_Selection 2. Select P2X7 Antagonists for Comparison (e.g., A-740003, JNJ-47965567, Vehicle) Animal_Model->Antagonist_Selection Dosing 3. Determine Dosing Regimen (Route, Dose, Frequency) Antagonist_Selection->Dosing Induction 4. Induce Disease Model Treatment 5. Administer Antagonists or Vehicle Induction->Treatment Monitoring 6. Monitor Behavioral and Physiological Parameters Treatment->Monitoring Behavioral 7. Behavioral Readouts (e.g., Paw Withdrawal Threshold) Monitoring->Behavioral Biochemical 8. Biochemical Analysis (e.g., Cytokine Levels - IL-1β) Monitoring->Biochemical Histological 9. Histological Analysis (e.g., Immune Cell Infiltration) Monitoring->Histological Comparison 10. Compare Efficacy and Safety Profiles Behavioral->Comparison Biochemical->Comparison Histological->Comparison

Caption: In Vivo P2X7 Antagonist Comparison Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the literature.

In Vivo Model of Neuropathic Pain (Spinal Nerve Ligation - SNL)
  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Under isoflurane (B1672236) anesthesia, the L5 spinal nerve is tightly ligated distal to the dorsal root ganglion.

  • Antagonist Administration: P2X7 receptor antagonists (e.g., A-740003) or vehicle are administered via intraperitoneal (i.p.) injection at specified doses and time points post-surgery.

  • Behavioral Testing: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the hind paw.

  • Endpoint Analysis: In addition to behavioral testing, spinal cord and dorsal root ganglia tissues may be collected for analysis of inflammatory markers (e.g., IL-1β, Iba1) by ELISA, qPCR, or immunohistochemistry.[6]

In Vitro IL-1β Release Assay
  • Cell Line: Human monocytic cell line (e.g., THP-1) or primary immune cells.

  • Cell Priming: To induce pro-IL-1β expression, cells are primed with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 4 hours).[4]

  • Antagonist Treatment: After priming, cells are pre-incubated with varying concentrations of the P2X7 receptor antagonist or vehicle control for a defined period (e.g., 30 minutes).[4]

  • P2X7R Activation: The P2X7 receptor is then activated with an agonist, typically Benzoylbenzoyl-ATP (Bz-ATP; e.g., 300 µM), for a short duration (e.g., 30 minutes).[4]

  • Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of released IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[4]

Concluding Remarks

The selection of a P2X7 receptor antagonist for in vivo research should be guided by the specific experimental aims, the animal model being used, and the desired pharmacokinetic properties. A-740003 is a well-characterized antagonist with proven efficacy in rodent models of pain.[6] JNJ-47965567 offers the advantage of being centrally permeable, making it a valuable tool for investigating the role of P2X7 in the central nervous system.[4][9] Brilliant Blue G has been widely used in various in vivo models, though its ability to cross the blood-brain barrier has been a subject of discussion.[9]

This guide provides a foundational comparison to aid researchers in their selection process. It is imperative to consult the primary literature for detailed experimental conditions and to consider potential species-specific differences in antagonist potency.[8] As the field continues to evolve, new and more selective antagonists will undoubtedly emerge, necessitating ongoing comparative evaluation.

References

Validating P2X7 Receptor Blockade: A Comparative Guide to GW791343 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the blockade of the P2X7 receptor, focusing on the allosteric modulator GW791343 and a secondary validation approach. This document outlines the experimental data and detailed protocols necessary to confirm the mechanism of action of P2X7 antagonists.

The P2X7 receptor, an ATP-gated ion channel, is a significant target in therapeutic development due to its role in inflammatory pathways.[1] When activated by high concentrations of extracellular ATP, often released during cellular stress or damage, the P2X7 receptor forms a non-selective cation channel.[2][3] This activation triggers a cascade of downstream signaling events, including ion flux, the formation of a large transmembrane pore, and the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.[4][5]

GW791343 is a potent, non-competitive negative allosteric modulator of the human P2X7 receptor, with a pIC50 ranging from 6.9 to 7.2.[6][7] It is crucial to note that GW791343 exhibits species-specific activity, acting as a positive allosteric modulator on the rat P2X7 receptor.[8][9] This guide focuses on validating its antagonist activity on the human receptor.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates multiple downstream signaling cascades. Initially, it leads to a rapid influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[10] Sustained activation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da.[11] This leads to the activation of the NLRP3 inflammasome and caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[4][5]

P2X7_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor Pore Macropore Formation P2X7->Pore IonFlux Ca²⁺ Influx K⁺ Efflux P2X7->IonFlux Brief Activation NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 ATP High Extracellular ATP ATP->P2X7 Binds IonFlux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->Casp1

P2X7 receptor activation and downstream signaling cascade.

Comparative Analysis of Validation Methods

Validating the blockade of the P2X7 receptor by a compound like GW791343 requires more than a single functional assay. A primary assay can demonstrate inhibition, but a secondary method is essential to elucidate the mechanism of action (e.g., competitive vs. allosteric antagonism). Here, we compare a primary dye uptake assay with a Schild analysis.

FeaturePrimary Method: Dye Uptake AssaySecondary Method: Schild Analysis
Principle Measures the inhibition of agonist-induced macropore formation by quantifying the uptake of a fluorescent dye (e.g., ethidium (B1194527) bromide, YO-PRO-1).[2][12]A pharmacological method that distinguishes between competitive and non-competitive antagonism by analyzing shifts in the agonist dose-response curve in the presence of the antagonist.[1]
Data Output IC50 value, representing the concentration of GW791343 that inhibits 50% of the dye uptake.[13]Schild plot slope and pA2 value. A slope of 1 suggests competitive antagonism, while a slope not equal to 1 indicates non-competitive or allosteric antagonism.[1][14]
Information Provided Confirms functional blockade of the P2X7 receptor pore and determines the potency of the antagonist.Elucidates the mechanism of antagonism. For GW791343, this would confirm its non-competitive (allosteric) nature.[1][9]
Experimental Complexity Relatively high-throughput and straightforward to implement.[13]Requires generating multiple agonist dose-response curves at different antagonist concentrations, making it more labor-intensive.
Key Reagents P2X7-expressing cells, P2X7 agonist (ATP or BzATP), fluorescent dye (ethidium bromide), GW791343.P2X7-expressing cells, P2X7 agonist, GW791343, and a method to measure receptor response (e.g., dye uptake or calcium influx).

Experimental Protocols

Primary Validation: Ethidium Bromide Uptake Assay

This functional assay measures the inhibition of agonist-stimulated ethidium bromide accumulation in cells expressing the human P2X7 receptor.[9][15]

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor.

  • Assay Buffer (e.g., NaCl-based or sucrose-based buffer).

  • P2X7 Agonist: ATP or 2′(3′)-O-(4-Benzoylbenzoyl)ATP (BzATP).

  • Antagonist: GW791343.

  • Fluorescent Dye: Ethidium bromide.

  • Multi-well plates suitable for fluorescence reading.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed HEK293-hP2X7 cells into 96-well plates and culture until they reach the desired confluence.

  • Antagonist Incubation: Remove the culture medium and wash the cells with the assay buffer. Add varying concentrations of GW791343 to the wells and incubate for a predetermined time (e.g., 40 minutes) at room temperature.[6][15]

  • Agonist and Dye Addition: Add a mixture containing the P2X7 agonist (e.g., a final concentration of ATP or BzATP that elicits a submaximal response) and ethidium bromide (e.g., 100 µM final concentration) to the wells.[15]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a plate reader (Excitation/Emission ~525/595 nm for ethidium bromide).

  • Data Analysis: Calculate the rate of dye uptake for each concentration of GW791343. Plot the percentage of inhibition against the log concentration of GW791343 to determine the IC50 value.

Secondary Validation: Schild Analysis

This analysis is crucial to differentiate between competitive and non-competitive antagonism.[1]

Procedure:

  • Generate Agonist Dose-Response Curve: In the absence of any antagonist, expose the cells to a range of agonist (e.g., ATP) concentrations and measure the response (e.g., ethidium bromide uptake or calcium influx). This will establish the control dose-response curve and the maximal response.

  • Antagonist Pre-incubation: In separate sets of wells, pre-incubate the cells with a fixed concentration of GW791343 for 40 minutes.[6] Use at least three different concentrations of the antagonist.

  • Generate Multiple Dose-Response Curves: For each fixed concentration of GW791343, generate a new agonist dose-response curve.

  • Data Interpretation:

    • A competitive antagonist will cause a parallel rightward shift of the dose-response curve without changing the maximal response.[1]

    • A non-competitive antagonist, such as GW791343, will depress the maximal response.[1][6]

  • Schild Plot Construction (for suspected competitive antagonists):

    • Calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Plot log(r-1) against the log concentration of the antagonist.

    • For a competitive antagonist, the plot should be linear with a slope of 1. The x-intercept provides the pA2 value, a measure of the antagonist's affinity. For a non-competitive antagonist like GW791343, the Schild plot will be non-linear or have a slope significantly different from 1.[1]

Experimental Workflow for Validation

The logical flow for validating a P2X7 antagonist involves a primary functional screen followed by a more detailed mechanistic study.

validation_workflow cluster_primary Primary Validation cluster_secondary Secondary (Mechanistic) Validation Start Start: Hypothesis (GW791343 blocks hP2X7) Assay Perform Dye Uptake Assay with varying [GW791343] Start->Assay IC50 Calculate IC50 Value Assay->IC50 Schild Perform Schild Analysis: Generate agonist dose-response curves with fixed [GW791343] IC50->Schild Potency Confirmed Analysis Analyze Curve Shift & Maximal Response Schild->Analysis Conclusion Conclusion: GW791343 is a non-competitive (allosteric) antagonist Analysis->Conclusion Maximal response depressed, confirms allosteric mechanism

Workflow for validating P2X7 receptor blockade.

References

Cross-Validation of GW791343 Dihydrochloride Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GW791343 dihydrochloride (B599025), a notable P2X7 receptor modulator, with other alternative compounds. The data presented herein, derived from various cell line studies, highlights the compound's unique species-specific effects and offers valuable insights for researchers in neuroscience and inflammatory disease.

Unveiling the Dichotomy: Negative vs. Positive Allosteric Modulation

GW791343 dihydrochloride is a potent, allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes. A critical characteristic of GW791343 is its species-specific mechanism of action. In human cell lines, it acts as a negative allosteric modulator (NAM) , non-competitively antagonizing the receptor's function.[1][2][3] Conversely, in rat cell lines, it behaves as a positive allosteric modulator (PAM) , enhancing the agonist-induced responses.[1][4][5][6] This distinct dual activity underscores the importance of selecting appropriate cell models for preclinical studies.

Comparative Efficacy of P2X7 Receptor Modulators

The following tables summarize the quantitative data on the effects of this compound and alternative P2X7 receptor modulators in HEK293 cells expressing either human or rat recombinant P2X7 receptors.

Table 1: Inhibitory Activity of P2X7 Receptor Antagonists in Human P2X7-Expressing HEK293 Cells

CompoundpIC50IC50 (nM)Mechanism of Action
This compound 6.9 - 7.2[2][3]~63 - 126Negative Allosteric Modulator
Compound-17Not explicitly statedPotent NAM[1]Negative Allosteric Modulator
KN-62~7.8515[6]Non-competitive Antagonist
A-438079Not explicitly stated~100[7]Competitive Antagonist

Table 2: Modulatory Effects of P2X7 Receptor Ligands in Rat P2X7-Expressing HEK293 Cells

CompoundEffectQuantitative MeasureMechanism of Action
This compound Enhances agonist response[1][4][5][6]Increases potency and efficacy of BzATP[4]Positive Allosteric Modulator
Compound-17Inhibition[1]Not explicitly statedNegative Allosteric Modulator
KN-62Inactive at concentrations up to 10 µM[6]Not applicableNo effect
A-438079InhibitionIC50 of ~321 nM in 1321N1 cells[7]Competitive Antagonist

Experimental Protocols

The following is a detailed methodology for the ethidium (B1194527) bromide uptake assay, a key experiment for assessing P2X7 receptor activation and its modulation.

Ethidium Bromide Uptake Assay in HEK293 Cells

This assay measures the influx of ethidium bromide, a fluorescent dye, through the large pore formed upon P2X7 receptor activation.

Materials:

  • HEK293 cells stably expressing human or rat P2X7 receptors

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide solution (e.g., 5 µM in PBS)

  • ATP or BzATP (P2X7 receptor agonist) solution

  • This compound and other test compounds

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P2X7-expressing HEK293 cells into a 96-well black, clear-bottom microplate at a suitable density to achieve a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Incubation: On the day of the assay, wash the cells with PBS. Add the desired concentrations of this compound or other test compounds to the wells and incubate for a predetermined period (e.g., 30-60 minutes) at 37°C.

  • Dye and Agonist Addition: Add the ethidium bromide solution to each well. Subsequently, add the P2X7 receptor agonist (ATP or BzATP) to induce receptor activation.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader. Typically, measurements are taken kinetically over a period of 15-30 minutes at an excitation wavelength of ~525 nm and an emission wavelength of ~600 nm.

  • Data Analysis: The rate of increase in fluorescence intensity corresponds to the rate of ethidium bromide uptake and thus P2X7 receptor activation. For antagonists, the percentage of inhibition of the agonist-induced response is calculated to determine the IC50 value. For positive allosteric modulators, the enhancement of the agonist response is quantified.

Visualizing the Molecular Interactions and Experimental Design

The following diagrams illustrate the signaling pathway of the P2X7 receptor and the workflow for evaluating P2X7 receptor modulators.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds & Activates GW791343_human GW791343 (Human) GW791343_human->P2X7 Negative Allosteric Modulation (Inhibits) GW791343_rat GW791343 (Rat) GW791343_rat->P2X7 Positive Allosteric Modulation (Enhances) Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X7->Ion_Influx Pore_Formation Large Pore Formation P2X7->Pore_Formation Downstream Downstream Signaling (e.g., Inflammasome Activation) Ion_Influx->Downstream Pore_Formation->Downstream Experimental_Workflow start Start cell_culture Cell Culture (HEK293 expressing hP2X7 or rP2X7) start->cell_culture seeding Cell Seeding in 96-well plate cell_culture->seeding compound_addition Addition of GW791343 or Alternative Compounds seeding->compound_addition incubation Incubation compound_addition->incubation dye_agonist_addition Addition of Ethidium Bromide and P2X7 Agonist (ATP/BzATP) incubation->dye_agonist_addition fluorescence_reading Kinetic Fluorescence Reading dye_agonist_addition->fluorescence_reading data_analysis Data Analysis (IC50 / Potentiation) fluorescence_reading->data_analysis end End data_analysis->end

References

A Comparative Guide to GW791343 Dihydrochloride and Other Allosteric Modulators of the P2X7 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GW791343 dihydrochloride (B599025) with other prominent allosteric modulators of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a significant target in studies of inflammation, neuropathic pain, and other pathologies. Allosteric modulation of this receptor offers a nuanced approach to influencing its activity, and understanding the comparative pharmacology of available modulators is crucial for experimental design and drug discovery.

Overview of GW791343 Dihydrochloride

This compound is a potent and species-specific allosteric modulator of the P2X7 receptor. Its unique characteristic is its opposing effects in different species: it acts as a negative allosteric modulator (NAM) on the human P2X7 receptor and a positive allosteric modulator (PAM) on the rat P2X7 receptor.[1][2][3] This dichotomy makes it a valuable tool for investigating the structural and functional differences between P2X7 orthologs. As a NAM in human P2X7, it produces a non-competitive antagonist effect with a pIC50 ranging from 6.9 to 7.2.[1]

Comparative Analysis of P2X7 Allosteric Modulators

This section compares this compound with other well-characterized allosteric modulators of the P2X7 receptor. The data presented below is collated from various in vitro studies.

Negative Allosteric Modulators (NAMs)

Negative allosteric modulators of the P2X7 receptor are sought after for their potential therapeutic effects in inflammatory conditions. The following table summarizes the quantitative data for GW791343 and other selected NAMs.

CompoundSpecies (Receptor)Assay TypeAgonistPotency (pIC50/IC50)Reference
This compound HumanEthidium (B1194527) UptakeBzATP6.9 - 7.2 (pIC50)[1]
Compound-17 HumanEthidium UptakeBzATP~7.4 (pIC50)[1]
RatEthidium UptakeBzATP~6.8 (pIC50)[1]
A-438079 HumanCa2+ InfluxBzATP6.9 (pIC50) / 300 nM (IC50)[4][5][6]
RatCa2+ InfluxBzATP321 nM (IC50)[7][8]
JNJ-47965567 HumanCa2+ FluxBzATP8.3 (pIC50)[9]
MouseCa2+ FluxBzATP7.5 (pIC50)[9]
RatCa2+ FluxBzATP7.2 (pIC50)[9]
AZ10606120 HumanCation Dye UptakeATP~10 nM (IC50)[10][11]
Positive Allosteric Modulators (PAMs)

Positive allosteric modulators enhance the receptor's response to its agonist. GW791343's activity on the rat P2X7 receptor places it in this category for that species.

CompoundSpecies (Receptor)Assay TypeAgonistEffectReference
This compound RatEthidium UptakeATP/BzATPIncreases agonist potency and maximal response[1][3]
Ivermectin HumanCa2+ Influx / CurrentATPPotentiates agonist-induced responses[12][13]
Mouse/RatCa2+ Influx / CurrentATPPoorly effective[12][13]

Signaling Pathways of the P2X7 Receptor

Activation of the P2X7 receptor by ATP initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways downstream of P2X7 receptor activation.

P2X7_Signaling P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Pannexin-1 Pannexin-1 P2X7R->Pannexin-1 associates with Ca2_influx Ca²⁺ Influx P2X7R->Ca2_influx Na_influx Na⁺ Influx P2X7R->Na_influx K_efflux K⁺ Efflux P2X7R->K_efflux Cell_Death Apoptosis/Necrosis P2X7R->Cell_Death prolonged activation IL-1b_release IL-1β Release Pannexin-1->IL-1b_release facilitates MAPK MAPK Activation (p38, ERK, JNK) Ca2_influx->MAPK NLRP3_inflammasome NLRP3 Inflammasome Activation K_efflux->NLRP3_inflammasome MAPK->NLRP3_inflammasome Caspase-1 Caspase-1 Activation NLRP3_inflammasome->Caspase-1 IL-1b_processing Pro-IL-1β → IL-1β Caspase-1->IL-1b_processing IL-1b_processing->IL-1b_release

Caption: P2X7 receptor activation by ATP leads to ion flux and downstream signaling cascades.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of P2X7 allosteric modulators.

Ethidium Bromide Uptake Assay

This assay measures the formation of the large pore associated with sustained P2X7 receptor activation, which is permeable to larger molecules like ethidium bromide.

Objective: To determine the inhibitory (for NAMs) or potentiating (for PAMs) effect of a compound on agonist-induced pore formation in P2X7-expressing cells.

Materials:

  • HEK293 cells stably expressing human or rat P2X7 receptors

  • Assay buffer (e.g., NaCl-based or sucrose-based buffer)

  • P2X7 agonist (e.g., ATP or BzATP)

  • Ethidium bromide

  • Test compound (e.g., GW791343)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293-P2X7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-30 minutes) at 37°C.

  • Dye and Agonist Addition: Add ethidium bromide to each well. Subsequently, add the P2X7 agonist (e.g., BzATP at a concentration that elicits a submaximal response for potentiation studies, or a near-maximal response for inhibition studies).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence of the incorporated ethidium bromide using a fluorescence plate reader (e.g., excitation ~525 nm, emission ~605 nm). Measurements are typically taken kinetically over 15-30 minutes.

  • Data Analysis: The rate of increase in fluorescence or the endpoint fluorescence is plotted against the concentration of the test compound. For NAMs, an IC50 value is determined. For PAMs, the fold-potentiation or the leftward shift in the agonist concentration-response curve is quantified.

Ethidium_Uptake_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed P2X7-expressing cells in 96-well plate B Wash cells with assay buffer A->B C Pre-incubate with test compound B->C D Add Ethidium Bromide and P2X7 agonist C->D E Measure fluorescence kinetically D->E F Plot data and determine IC50/EC50 E->F

Caption: Workflow for the Ethidium Bromide Uptake Assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the P2X7 receptor.

Objective: To determine if a test compound binds to the P2X7 receptor and to quantify its binding affinity (Ki).

Materials:

  • Membrane preparations from cells expressing the P2X7 receptor

  • Radiolabeled ligand that binds to the P2X7 receptor (e.g., [³H]-Compound-17)

  • Test compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Counting: Place the filters in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable research tool due to its species-specific allosteric modulation of the P2X7 receptor. When compared to other NAMs, it exhibits moderate to high potency at the human P2X7 receptor. Its unique positive allosteric modulatory effect on the rat receptor provides a unique opportunity for comparative studies. The choice of an allosteric modulator for a particular study should be guided by its species selectivity, potency, and the specific experimental question being addressed. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of these and other novel P2X7 allosteric modulators.

References

A Comparative Benchmarking Guide: GW791343 Dihydrochloride versus Standard P2X7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GW791343 dihydrochloride (B599025) against other standard P2X7 receptor inhibitors. The data presented herein is curated to assist researchers in selecting the appropriate tool compound for their specific experimental needs, focusing on mechanism of action, potency, species selectivity, and relevant experimental protocols.

Introduction to P2X7 Receptor and its Inhibitors

The P2X7 receptor (P2X7R) is a unique, ATP-gated, non-selective cation channel predominantly expressed on immune cells.[1][2] It functions as a key sensor for extracellular ATP, a molecule released during cellular stress or damage, thereby acting as a "danger signal."[1] P2X7R activation triggers a cascade of downstream signaling events, including ion flux, NLRP3 inflammasome activation, and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-18.[3][4] Given its critical role in inflammation, the P2X7R is a significant therapeutic target for a variety of inflammatory, autoimmune, and neurological disorders.

GW791343 dihydrochloride is a notable modulator of the P2X7R, distinguished by its allosteric mechanism and pronounced species-specific activity.[5] This guide benchmarks its performance against well-characterized, standard P2X7R antagonists such as A-438079 and AZD9056 to provide a comprehensive overview for the research community.

Mechanism of Action: A Key Differentiator

A primary distinction between GW791343 and standard inhibitors lies in their mechanism of action.

  • This compound: This compound is an allosteric modulator, meaning it binds to a site on the receptor distinct from the ATP-binding site.[5][6] Its effect is uniquely species-dependent. In humans, it acts as a negative allosteric modulator , non-competitively inhibiting receptor function.[6][7] Conversely, in rats, it behaves as a positive allosteric modulator , enhancing the receptor's response to ATP.[5][6]

  • A-438079 Hydrochloride: This is a competitive antagonist of the P2X7 receptor.[8] It directly competes with ATP for the orthosteric binding site to block receptor activation. It shows high selectivity for P2X7 over other P2 receptors.[8]

  • AZD9056: This compound is a potent and selective P2X7 receptor antagonist .[9][10] Like A-438079, it functions by directly inhibiting the receptor, leading to reduced inflammation and cytokine release.[9][10]

Data Presentation: Quantitative Comparison of P2X7 Inhibitors

The following table summarizes the potency of GW791343 and standard P2X7 inhibitors across different species and assays.

CompoundMechanism of ActionTarget SpeciesPotency (pIC50 / IC50)Assay TypeReference
This compound Negative Allosteric ModulatorHumanpIC50: 6.9 - 7.2Ethidium Accumulation / Ca2+ Influx[7][11][12]
Positive Allosteric ModulatorRat-Ethidium Accumulation[5][6]
A-438079 hydrochloride Competitive AntagonistHumanpIC50: 6.9Ca2+ Influx[8]
Competitive AntagonistRatIC50: 321 nMCa2+ Influx[13][14]
AZD9056 Selective AntagonistHumanIC50: 11.2 nMCell Viability (HEK-hP2X7)[9]
Selective AntagonistMouseIC50: 1 - 3 µMIL-1β Release (Microglia)[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of P2X7R inhibitors. Below are protocols for key functional assays.

Calcium Influx Assay

This assay measures the ability of a compound to inhibit the initial cation channel function of P2X7R.

  • Cell Culture: Use a cell line stably expressing the P2X7 receptor of the desired species (e.g., HEK293-hP2X7). Plate cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash cells with a physiological salt solution. Load cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

  • Inhibitor Pre-incubation: Wash away excess dye and add the salt solution containing various concentrations of the test inhibitor (e.g., GW791343) or vehicle control. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a P2X7R agonist (e.g., BzATP) to all wells simultaneously and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline. Plot the response against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Pore Formation (Dye Uptake) Assay

This assay assesses the inhibition of the characteristic macropore formation associated with sustained P2X7R activation.

  • Cell Preparation: Plate and culture P2X7R-expressing cells as described for the calcium influx assay.

  • Assay Buffer: Prepare an assay buffer containing a fluorescent dye impermeable to the cell membrane (e.g., Ethidium Bromide, YO-PRO-1, or TO-PRO™-3).

  • Inhibitor and Agonist Addition: Add various concentrations of the test inhibitor to the wells, followed immediately by the P2X7R agonist (e.g., ATP or BzATP) in the presence of the fluorescent dye.

  • Incubation and Measurement: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). Measure the fluorescence intensity using a plate reader. Increased fluorescence indicates dye uptake through the formed macropores.

  • Data Analysis: Normalize the data to controls (no agonist and agonist with vehicle). Calculate IC50 values by plotting the inhibition of dye uptake against the inhibitor concentration.

IL-1β Release Assay

This assay evaluates the effect of inhibitors on a key downstream inflammatory consequence of P2X7R activation in immune cells.

  • Cell Culture: Use primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a monocytic cell line (e.g., THP-1). Differentiate THP-1 cells with PMA for 24-48 hours.

  • Priming: Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.[4]

  • Inhibitor Pre-incubation: Wash the cells and replace the medium with fresh serum-free medium containing the test inhibitor or vehicle. Pre-incubate for 30-60 minutes.[4]

  • ATP Stimulation: Add a high concentration of ATP (e.g., 5 mM) to stimulate P2X7R and subsequent NLRP3 inflammasome activation. Incubate for 1-2 hours.[4]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 of the inhibitor by plotting the percentage inhibition of IL-1β release against the inhibitor concentration.

Mandatory Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling P2X7 P2X7 Receptor ATP_bind ATP Binding Site (Orthosteric) Allo_site Allosteric Site Ion_Flux Ion Flux (Ca²⁺ Influx, K⁺ Efflux) P2X7->Ion_Flux Initial Activation Pore Macropore Formation P2X7->Pore Sustained Activation ATP_bind->P2X7 Activates A438079 A-438079 (Competitive Antagonist) A438079->ATP_bind Blocks GW791343 GW791343 (Negative Allosteric Modulator) GW791343->Allo_site Binds & Inhibits ATP Extracellular ATP (Danger Signal) ATP->ATP_bind Binds NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Pore->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b P2X7_Inhibitor_Screening_Workflow cluster_primary Primary Screen cluster_secondary Secondary Assays cluster_tertiary Tertiary / Functional Assays start Start: Compound Library primary_assay High-Throughput Assay (e.g., Ca²⁺ Influx) start->primary_assay potency_assay Dose-Response & IC50 Determination primary_assay->potency_assay Active Hits pore_assay Pore Formation Assay (Dye Uptake) cytokine_assay IL-1β Release Assay (LPS + ATP Stimulation) pore_assay->cytokine_assay potency_assay->pore_assay selectivity_assay Selectivity Profiling (vs. other P2X receptors) cytokine_assay->selectivity_assay end Lead Compound selectivity_assay->end

References

Replicating Published Findings with GW791343 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GW791343 dihydrochloride (B599025) with other common P2X7 receptor modulators. The information presented is based on published experimental data to assist researchers in replicating and expanding upon existing findings.

Introduction to GW791343 Dihydrochloride

This compound is a potent and selective allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation and neurodegeneration. A key characteristic of GW791343 is its species-specific activity. It acts as a negative allosteric modulator of the human P2X7 receptor, producing a non-competitive antagonist effect.[1] In contrast, it functions as a positive allosteric modulator at the rat P2X7 receptor, enhancing agonist responses. This dual activity makes it a valuable tool for dissecting the species-specific functions of the P2X7 receptor.

Comparative Performance Analysis

The efficacy of this compound is best understood in the context of other widely used P2X7 receptor antagonists. The following table summarizes the inhibitory potencies of GW791343 and several alternatives against the human P2X7 receptor.

CompoundType of InhibitionPotency (Human P2X7)Reference
This compound Negative Allosteric ModulatorpIC50: 6.9-7.2[1]
A-740003Competitive AntagonistIC50: 40 nM[2]
A-438079Competitive AntagonistpIC50: 6.9[2]
KN-62Non-competitive AntagonistIC50: ~15 nM[2][3]
AZ11645373Non-surmountable AntagonistKB: 5-20 nM[4]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. KB is the equilibrium dissociation constant of an antagonist, providing a measure of its affinity for the receptor.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by its endogenous agonist, ATP, initiates a cascade of downstream signaling events. The following diagram illustrates the key pathways involved.

P2X7_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx Opens channel Na_influx Na⁺ Influx P2X7->Na_influx K_efflux K⁺ Efflux P2X7->K_efflux ATP ATP ATP->P2X7 Binds MAPK MAPK Pathway (ERK, p38, JNK) Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Inflammasome NLRP3 Inflammasome Activation K_efflux->Inflammasome Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Inflammasome->Cytokines GW791343 GW791343 (Negative Allosteric Modulator) GW791343->P2X7 Inhibits (Human)

Caption: P2X7 receptor signaling cascade upon ATP binding.

Experimental Protocols

A common method to assess P2X7 receptor activation and its modulation is the ethidium (B1194527) bromide uptake assay. This assay leverages the formation of a large, non-selective pore upon prolonged P2X7 receptor stimulation, which allows the entry of otherwise membrane-impermeant dyes like ethidium bromide.

Ethidium Bromide Uptake Assay Workflow

The following diagram outlines the general workflow for an ethidium bromide uptake assay to evaluate the inhibitory effect of GW791343.

Ethidium_Bromide_Assay cluster_workflow Experimental Workflow start Seed cells expressing P2X7 receptor wash1 Wash cells with assay buffer start->wash1 preincubate Pre-incubate with GW791343 or vehicle wash1->preincubate add_agonist_dye Add ATP (agonist) and Ethidium Bromide preincubate->add_agonist_dye incubate Incubate at 37°C add_agonist_dye->incubate measure Measure fluorescence (Ex: ~525 nm, Em: ~605 nm) incubate->measure analyze Analyze data and determine IC50 measure->analyze

Caption: Workflow for P2X7 antagonist screening.

Detailed Methodology

1. Cell Culture:

  • Culture cells expressing the human P2X7 receptor (e.g., HEK293-hP2X7 or THP-1 cells) in appropriate media and conditions.

  • Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

2. Assay Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of GW791343 in an appropriate assay buffer (e.g., a low-divalent cation saline solution).

  • Prepare a solution of ATP (agonist) and ethidium bromide in the assay buffer. The final concentration of ATP typically ranges from 1-5 mM, and ethidium bromide from 5-20 µM.

3. Assay Procedure:

  • Gently wash the cells twice with the assay buffer.

  • Add the serially diluted GW791343 or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Add the ATP/ethidium bromide solution to all wells to initiate the reaction.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity at an excitation wavelength of approximately 525 nm and an emission wavelength of approximately 605 nm.

  • Record the fluorescence kinetically over a period of 30-60 minutes.

  • The rate of ethidium bromide uptake is determined from the linear phase of the fluorescence increase.

  • Plot the percentage of inhibition against the concentration of GW791343 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2X7 receptor. Its unique species-specific activity provides a distinct advantage in comparative studies between human and rodent models. When planning experiments, it is crucial to consider the specific receptor species being investigated and to select appropriate alternative compounds for comparison based on their mechanism of action and potency. The provided protocols and data serve as a foundation for designing and interpreting experiments aimed at replicating and extending the published findings on this compound.

References

Unveiling the Selectivity of GW791343 Dihydrochloride: A Comparative Analysis with Other P2X7 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of GW791343 dihydrochloride (B599025) against other notable P2X7 receptor modulators. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their investigative needs.

Comparative Selectivity Profile

GW791343 dihydrochloride exhibits a unique and species-dependent selectivity profile, primarily targeting the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses. Unlike broad-spectrum inhibitors, GW791343 acts as an allosteric modulator, meaning it binds to a site on the receptor distinct from the ATP binding site, thereby influencing the receptor's function in a nuanced manner.

Its most striking characteristic is its differential activity between human and rodent P2X7 receptors. In humans, GW791343 acts as a negative allosteric modulator , effectively antagonizing the receptor's function with a pIC50 in the range of 6.9-7.2.[1][2] Conversely, in rats, it behaves as a positive allosteric modulator , enhancing the receptor's response to ATP.[2][3] This species-specific activity is a critical consideration for translational research.

The following table summarizes the quantitative selectivity data for this compound and other well-characterized P2X7 receptor antagonists.

CompoundPrimary TargetMechanism of ActionHuman P2X7 (IC50/pIC50)Rat P2X7 (IC50)Selectivity over other P2X Receptors
This compound P2X7 ReceptorNegative Allosteric Modulator (Human), Positive Allosteric Modulator (Rat)pIC50: 6.9-7.2[1][2]Positive Modulator[2][3]High
Compound-17 P2X7 ReceptorNegative Allosteric ModulatorNot specifiedNot specifiedHigh
AZ11645373 P2X7 ReceptorNegative Allosteric ModulatorIC50: 5-90 nM[4][5]>10 µM[4][5]High (no effect on P2X1, P2X2, P2X3, P2X4, P2X5 up to 10 µM)[4][5]
A-740003 P2X7 ReceptorCompetitive AntagonistIC50: 40 nM[6]IC50: 18 nM[6]High (selective over other P2X and P2Y receptors up to 100 µM)
KN-62 P2X7 Receptor, CaM Kinase IINon-competitive AntagonistIC50: 15 nMNot specifiedAlso inhibits CaM Kinase II (IC50 = 0.9 µM)

Experimental Protocols

The functional activity of this compound and comparator compounds on the P2X7 receptor is commonly assessed using an ethidium (B1194527) uptake assay. This assay measures the formation of the large pore associated with sustained P2X7 receptor activation.

Agonist-Stimulated Ethidium Bromide Uptake Assay

This protocol details the measurement of P2X7 receptor-mediated pore formation in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the human or rat P2X7 receptor

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • 96-well black, clear-bottom tissue culture plates

  • Assay Buffer (e.g., NaCl-based or sucrose-based buffer)

  • Ethidium bromide solution (e.g., 20 µM in assay buffer)

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • Test compounds (e.g., this compound) dissolved in an appropriate vehicle (e.g., DMSO)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P2X7-expressing HEK293 cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Pre-incubation: On the day of the assay, wash the cells once with the assay buffer. Add the desired concentrations of the test compound (e.g., GW791343) or vehicle control to the wells. Incubate for a predetermined period (e.g., 40 minutes) at room temperature or 37°C.

  • Dye Loading and Agonist Addition: Add the ethidium bromide solution to each well. Immediately after, add the P2X7 receptor agonist (e.g., ATP to a final concentration of 1 mM).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at time zero and then at regular intervals (e.g., every minute) for a specified duration (e.g., 15-30 minutes). The excitation and emission wavelengths for ethidium bromide are typically around 525 nm and 605 nm, respectively.

  • Data Analysis: The rate of increase in fluorescence is proportional to the rate of ethidium uptake and, therefore, P2X7 receptor pore formation. To determine the inhibitory effect of the test compounds, the rate of fluorescence increase in the presence of the compound is compared to the rate in the vehicle control. The pIC50 value is calculated from the concentration-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2X7 receptor signaling pathway and the general workflow of the ethidium uptake assay.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Influx Na⁺/Ca²⁺ Influx P2X7R->Ion_Influx Opens Channel Pore Pore Formation Ion_Influx->Pore Leads to Other Other Downstream Signaling Ion_Influx->Other NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

Caption: P2X7 Receptor Signaling Pathway

Ethidium_Uptake_Workflow Start Seed P2X7-expressing cells in 96-well plate Preincubation Pre-incubate with GW791343 or vehicle Start->Preincubation Dye_Agonist Add Ethidium Bromide and ATP (agonist) Preincubation->Dye_Agonist Measurement Measure fluorescence over time Dye_Agonist->Measurement Analysis Analyze rate of fluorescence increase Measurement->Analysis Result Determine pIC50 Analysis->Result

Caption: Ethidium Uptake Assay Workflow

References

A Comparative Guide to the In Vivo Efficacy of P2X7 Receptor Antagonists: GW791343 Dihydrochloride in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, has emerged as a compelling therapeutic target for a spectrum of inflammatory and neurological disorders. Its activation triggers a cascade of downstream signaling events, culminating in the release of pro-inflammatory cytokines such as IL-1β and IL-18, making it a key player in the inflammatory response. Consequently, the development of potent and selective P2X7 receptor antagonists is an area of intense research. This guide provides a comparative overview of the in vivo efficacy of GW791343 dihydrochloride (B599025) alongside other notable P2X7 antagonists, supported by experimental data and detailed protocols to aid in the selection of appropriate tool compounds for preclinical research.

A crucial consideration for researchers is the species-specific activity of some P2X7 antagonists. GW791343 dihydrochloride, for instance, acts as a negative allosteric modulator of the human P2X7 receptor but functions as a positive allosteric modulator at the rat P2X7 receptor.[1][2] This species-dependent duality complicates direct comparative in vivo studies using common rodent models and likely explains the limited availability of publicly accessible in vivo efficacy data for GW791343 in inflammatory or pain models.

In contrast, other P2X7 antagonists have been more extensively characterized in preclinical in vivo models. This guide will focus on presenting available data for well-studied antagonists such as A-740003 and AZD9056, providing a benchmark for efficacy in relevant disease models.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a complex signaling cascade. This includes ion flux, activation of the NLRP3 inflammasome, and the release of mature pro-inflammatory cytokines. The following diagram illustrates the key components of this pathway.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Flux Na⁺/Ca²⁺ Influx, K⁺ Efflux P2X7R->Ion_Flux Pore Macropore Formation P2X7R->Pore MAPK MAPK Activation (p38, ERK) P2X7R->MAPK NFkB NF-κB Activation P2X7R->NFkB NLRP3_Activation NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Activation K⁺ efflux triggers Pore->NLRP3_Activation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves IL18 Mature IL-18 Release Caspase1->IL18 Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Transcription->Pro_IL1b Transcription->Pro_IL18

P2X7 Receptor Signaling Cascade

Comparative In Vivo Efficacy of P2X7 Antagonists

The following table summarizes the in vivo efficacy of select P2X7 antagonists in preclinical models of inflammation and pain. Due to its species-specific activity, comparable in vivo antagonist efficacy data for GW791343 is not available in the public domain.

CompoundAnimal ModelDisease ModelDosing RegimenKey OutcomesCitation(s)
A-740003 RatSpinal Nerve Ligation (Neuropathic Pain)30-100 mg/kg, i.p.Attenuation of mechanical allodynia[3]
RatCarrageenan-induced Paw Edema (Inflammatory Pain)10-100 mg/kg, i.p.Reduction in thermal hyperalgesia[3]
RatComplete Freund's Adjuvant (CFA)-induced Arthritis (Inflammatory Pain)30-100 mg/kg, i.p.Reduction in thermal hyperalgesia and paw edema[3]
AZD9056 RatStreptococcal Cell Wall (SCW)-induced ArthritisNot specifiedReduced articular inflammation and erosive progression[4]
HumanRheumatoid Arthritis (Phase IIa Clinical Trial)400 mg/day, oral65% of patients achieved ACR20 response vs. 27% in placebo[5]
HumanRheumatoid Arthritis (Phase IIb Clinical Trial)50-400 mg/day, oralNo statistically significant effect on ACR20 response vs. placebo[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for common preclinical models used to evaluate the efficacy of P2X7 antagonists.

Collagen-Induced Arthritis (CIA) in Rats

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory compounds.

  • Induction of Arthritis:

    • Male Lewis rats are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 7 days after the primary immunization.

  • Treatment:

    • P2X7 antagonist or vehicle is administered daily via the desired route (e.g., oral gavage, intraperitoneal injection) starting from the day of the booster injection (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity is evaluated daily or every other day using a macroscopic scoring system that assesses erythema and swelling in each paw.

    • Paw Volume Measurement: Paw swelling is quantified using a plethysmometer.

    • Histopathology: At the end of the study, ankle joints are collected, sectioned, and stained (e.g., with H&E, Safranin O) to assess inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Serum or plasma levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and anti-collagen antibodies can be measured by ELISA.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

The CCI model is a common method for inducing neuropathic pain to test the efficacy of analgesic compounds.

  • Surgical Procedure:

    • Under anesthesia, the sciatic nerve of one hind limb is exposed.

    • Four loose ligatures are tied around the nerve to induce a chronic constriction.

  • Treatment:

    • The P2X7 antagonist or vehicle is administered at various time points post-surgery.

  • Efficacy Assessment:

    • Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli are measured using von Frey filaments. A decrease in the withdrawal threshold indicates mechanical allodynia.

    • Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured. A shorter withdrawal latency indicates thermal hyperalgesia.

    • Spontaneous Pain: Behaviors indicative of spontaneous pain, such as paw lifting and licking, can be observed and quantified.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for conducting an in vivo study to evaluate the efficacy of a P2X7 antagonist.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Study A Animal Model Selection (e.g., Rat, Mouse) B Disease Induction (e.g., CIA, CCI) A->B C Randomization and Grouping (Vehicle, Drug Doses) B->C D Treatment Administration (e.g., p.o., i.p.) C->D E Efficacy Assessment (Behavioral, Biomarker, Histology) D->E F Data Analysis and Interpretation E->F

Generic In Vivo Efficacy Workflow

Conclusion

The P2X7 receptor remains a promising target for the development of novel therapeutics for inflammatory and pain-related disorders. While a variety of antagonists have been developed, their in vivo efficacy can be influenced by factors such as species selectivity. A-740003 has demonstrated robust efficacy in rodent models of both neuropathic and inflammatory pain. AZD9056 showed initial promise in a Phase IIa clinical trial for rheumatoid arthritis, though these findings were not replicated in a larger Phase IIb study.[5]

The unique pharmacology of this compound, with its opposing effects on human and rat P2X7 receptors, underscores the critical importance of careful preclinical characterization of any new antagonist. Researchers should consider the species-specific activity of their chosen compound and select appropriate animal models to ensure the translatability of their findings. Future investigations into P2X7 antagonists with favorable cross-species pharmacology will be crucial for advancing this class of therapeutics into the clinic.

References

A Comparative Analysis of GW791343 and "compound-17" as P2X7 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key P2X7R Allosteric Modulators with Supporting Experimental Data.

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a prominent target in drug discovery for a multitude of inflammatory, neurological, and proliferative disorders. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including ion flux, inflammasome activation, and ultimately, programmed cell death. The modulation of P2X7R activity with small molecules has therefore garnered significant interest. This guide provides a detailed comparative analysis of two widely studied allosteric modulators of P2X7R: GW791343 and "compound-17".

Mechanism of Action and Species-Specific Effects

Both GW791343 and "compound-17" are distinguished as non-competitive, allosteric modulators of the P2X7 receptor, meaning they bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, ATP, binds.[1][2][3] This allosteric binding results in a conformational change in the receptor that modulates its response to ATP.

A critical point of differentiation between the two compounds lies in their species-specific activity. While "compound-17" consistently acts as a negative allosteric modulator (NAM) on both human and rat P2X7 receptors, effectively inhibiting their function, GW791343 exhibits a more complex pharmacological profile.[2][3] GW791343 acts as a NAM on the human P2X7R , similar to "compound-17". However, on the rat P2X7R, GW791343 functions as a positive allosteric modulator (PAM) , enhancing the receptor's response to agonists.[2][3] This species-dependent duality of GW791343 underscores the subtle but significant structural differences between P2X7R orthologs and highlights the importance of careful cross-species validation in preclinical studies.

Evidence suggests that GW791343 and "compound-17" may bind to similar or overlapping allosteric sites on the P2X7R. This is supported by findings that GW791343 can prevent the binding of a radiolabeled version of "compound-17" to the human P2X7R.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative data for GW791343 and "compound-17" based on published experimental findings.

Compound Receptor Assay Type Parameter Value (pIC50) Reference
GW791343 Human P2X7RRadioligand Binding ([³H]-compound-17 displacement)pIC506.14 ± 0.09[2]
Rat P2X7RRadioligand Binding ([³H]-compound-17 displacement)pIC506.04 ± 0.10[2]
"compound-17" Human P2X7REthidium (B1194527) Accumulation (vs. ATP)pIC50Not explicitly stated as pIC50, but shown to be a potent non-competitive antagonist[2]
Rat P2X7REthidium Accumulation (vs. ATP)pIC50Not explicitly stated as pIC50, but shown to be a potent non-competitive antagonist[2]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. While the primary comparative study provides pIC50 values from radioligand binding assays, it describes the functional effects in ethidium accumulation assays without providing specific IC50 values in a comparative table. The data clearly indicates that both are potent antagonists at the human receptor.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparison of GW791343 and "compound-17".

Ethidium Bromide Uptake Assay

This assay measures the formation of the large pore associated with sustained P2X7R activation, which allows the passage of larger molecules like ethidium bromide.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human or rat recombinant P2X7 receptors are cultured in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin) and maintained at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Assay Buffer: The assay is performed in a buffered salt solution (e.g., 147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).

  • Compound Incubation: The cell culture medium is replaced with the assay buffer. Varying concentrations of the antagonist (GW791343 or "compound-17") or vehicle (DMSO) are added to the wells and pre-incubated for 10-30 minutes at 37°C.

  • Agonist Stimulation and Dye Uptake: Ethidium bromide (final concentration 20 µM) and a P2X7R agonist (e.g., ATP or BzATP at a concentration that elicits a submaximal response, such as EC₈₀) are added to the wells.

  • Data Acquisition: The fluorescence intensity (excitation ~525 nm, emission ~595 nm) is measured kinetically over 15-30 minutes using a fluorescence plate reader.

  • Data Analysis: The rate of ethidium bromide uptake is calculated, and the percentage inhibition by the antagonist is determined relative to the vehicle control. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and can be used to determine the affinity of unlabeled compounds that compete for the same binding site.

  • Membrane Preparation: HEK293 cells expressing the P2X7 receptor are harvested, and cell membranes are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Binding Assay: The assay is performed in a 96-well plate format. Cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled P2X7R antagonist (e.g., [³H]-compound-17) and varying concentrations of the unlabeled competitor compound (GW791343 or unlabeled "compound-17").

  • Incubation: The reaction mixture is incubated at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled P2X7R antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values for the competitor compounds are determined by fitting the competition binding data to a one-site fit model. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

P2X7R Signaling Pathway and Intervention Points

Caption: P2X7R signaling and allosteric modulation by GW791343 and "compound-17".

Experimental Workflow for P2X7R Antagonism Assay

Caption: Workflow for a typical P2X7R antagonism assay using ethidium bromide uptake.

Logical Comparison of GW791343 and "compound-17"

Caption: Logical flow diagram comparing the effects of GW791343 and "compound-17".

References

A Comparative Guide to IAP Antagonists in Clinical Development: Assessing the Therapeutic Potential of Birinapant, LCL161, and GDC-0152

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapies, the Inhibitor of Apoptosis Proteins (IAPs) have emerged as critical regulators of cell death and survival pathways.[1][2][3] Their overexpression in many cancer cell types is associated with resistance to apoptosis, a hallmark of cancer.[1][2] Small-molecule IAP antagonists, often referred to as SMAC mimetics, have been developed to counteract this resistance and restore the natural process of programmed cell death in cancer cells.[1][4][5] This guide provides a comparative analysis of three prominent clinical candidates in this class: Birinapant, LCL161, and GDC-0152.

It is important to note that GW791343, initially considered for this comparison, operates through a distinct mechanism of action. It is a potent, species-specific negative allosteric modulator of the human P2X7 receptor and does not target the IAP family.[6][7][8][9][10] Therefore, a direct comparison of its therapeutic potential with IAP antagonists is not appropriate. This guide will focus on the head-to-head assessment of the three aforementioned SMAC mimetics.

Quantitative Data Presentation

The following tables summarize the key quantitative data for Birinapant, LCL161, and GDC-0152, providing a snapshot of their binding affinities and cellular activities.

Table 1: Binding Affinity (Ki/Kd in nM) to IAP Domains

CompoundcIAP1cIAP2XIAPML-IAPReference
Birinapant <1 (Kd)-45 (Kd)High Affinity[11][12][13]
LCL161 High AffinityHigh AffinityHigh Affinity-[4][14][15]
GDC-0152 17 (Ki)43 (Ki)28 (Ki)14 (Ki)[16][17][18][19]

Table 2: Cellular Activity and Preclinical Data

CompoundKey Cellular EffectsPreclinical Models of Activity
Birinapant Induces cIAP1 degradation, activates caspase-8, inhibits NF-κB activation.[11][13]Ovarian cancer, colorectal cancer, melanoma, head and neck squamous cell carcinoma, leukemia.[20][21]
LCL161 Induces cIAP1/2 degradation, activates non-canonical NF-κB signaling, induces apoptosis and necroptosis.[4]Multiple myeloma, glioblastoma, hepatocellular carcinoma, breast cancer, leukemia, lung cancer.[4]
GDC-0152 Induces intrinsic caspase-dependent apoptosis, inhibits PI3K/AKT signaling, downregulates cIAP1/2, XIAP, and ML-IAP.[4]Glioblastoma, leukemia, osteosarcoma.[4]

Table 3: Clinical Trial Overview

CompoundPhase of DevelopmentMaximum Tolerated Dose (MTD)Key Clinical Observations
Birinapant Phase 1 and 2.[22]47 mg/m² intravenously.[20][23]Well-tolerated with favorable pharmacokinetics; demonstrated on-target suppression of cIAP1.[23][24] Some patients showed stable disease.[23]
LCL161 Phase 1 and 2.[4]1800 mg orally weekly (dose selected for further trials).[25]Generally well-tolerated; demonstrated on-target effect by downmodulating cIAP1.[25][26] Objective responses observed in patients with myelofibrosis.[27]
GDC-0152 Phase 1.[16]--

Mechanism of Action and Signaling Pathways

Birinapant, LCL161, and GDC-0152, while all targeting IAPs, exhibit nuances in their mechanisms of action.

Birinapant: A bivalent SMAC mimetic that preferentially targets cIAP1 over cIAP2 and XIAP.[1][4] By binding to the BIR domains of IAPs, it induces the degradation of cIAP1, leading to the activation of caspase-8-dependent apoptosis and inhibition of the NF-κB survival pathway.[1][4][13]

LCL161: A monovalent SMAC mimetic that acts as a pan-IAP inhibitor, binding with high affinity to cIAP1, cIAP2, and XIAP.[4][5][14][15] Its binding induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[4] This leads to the activation of the non-canonical NF-κB pathway and can also trigger apoptosis and necroptosis.[4]

GDC-0152: A potent, pan-IAP antagonist that binds to the BIR domains of cIAP1, cIAP2, XIAP, and ML-IAP.[4][16][17] Its action leads to the degradation of cIAPs and disrupts the interaction of XIAP with caspases, thereby promoting caspase-dependent apoptosis.[4][18] GDC-0152 has also been shown to inhibit the PI3K/AKT signaling pathway.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

Fluorescence Polarization (FP) Assay for Binding Affinity
  • Objective: To determine the binding affinity (Kd or Ki) of the compounds to purified IAP BIR domains.

  • Protocol:

    • Purified recombinant IAP BIR domain proteins are incubated with a fluorescently labeled SMAC-derived peptide probe (e.g., AVPI-FITC).

    • Increasing concentrations of the test compound (Birinapant, LCL161, or GDC-0152) are added to the mixture.

    • The binding of the fluorescent probe to the BIR domain results in a high fluorescence polarization signal.

    • Competitive binding of the test compound displaces the probe, leading to a decrease in the polarization signal.

    • The data is fitted to a competitive binding equation to calculate the Kd or Ki value.[13]

Cell Viability Assay
  • Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • The absorbance or luminescence is measured, and the data is used to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for cIAP1 Degradation
  • Objective: To confirm the on-target effect of the compounds by measuring the degradation of cIAP1.

  • Protocol:

    • Cancer cells are treated with the test compound for various time points.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for cIAP1.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to assess the level of cIAP1 degradation.[17]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by the IAP antagonists.

IAP_Antagonist_Mechanism cluster_extrinsic Extrinsic Apoptosis Pathway cluster_smac_mimetic SMAC Mimetic Action TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD_TRAF2 TRADD/TRAF2/cIAP1/2 TNFR1->TRADD_TRAF2 RIP1 RIP1 TRADD_TRAF2->RIP1 Ubiquitination Caspase-8 Caspase-8 TRADD_TRAF2->Caspase-8 Inhibition Lifted NF-κB Activation NF-κB Activation RIP1->NF-κB Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis SMAC Mimetic SMAC Mimetic SMAC Mimetic->TRADD_TRAF2 Degrades cIAP1/2

Caption: Mechanism of SMAC mimetic-induced apoptosis.

Non_Canonical_NFkB cluster_pathway Non-Canonical NF-κB Pathway SMAC Mimetic SMAC Mimetic cIAP1_2 cIAP1/2 SMAC Mimetic->cIAP1_2 Degradation NIK NIK cIAP1_2->NIK Inhibits Degradation IKKα IKKα NIK->IKKα Activates p100 p100 IKKα->p100 Phosphorylates p52 p52 p100->p52 Processing p52/RelB Complex p52/RelB Complex p52->p52/RelB Complex RelB RelB RelB->p52/RelB Complex Gene Transcription Gene Transcription p52/RelB Complex->Gene Transcription Nuclear Translocation

Caption: Activation of the non-canonical NF-κB pathway by SMAC mimetics.

Experimental_Workflow cluster_workflow General Experimental Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Binding Affinity Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Cell Viability, Target Engagement In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Efficacy & PK/PD Clinical Trials Clinical Trials In Vivo Models->Clinical Trials Safety & Efficacy

Caption: A simplified workflow for the preclinical and clinical development of IAP antagonists.

References

Unraveling Species-Specific Effects of GW791343 on P2X7 Receptor Signaling: A Comparative Analysis in Human and Rodent Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive side-by-side analysis reveals starkly contrasting effects of the allosteric modulator GW791343 on human and rodent P2X7 receptors. This guide provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and pathway visualizations to understand these species-dependent pharmacological differences.

GW791343, a potent allosteric modulator of the P2X7 receptor, exhibits a remarkable species-specific dichotomy in its mechanism of action. While it acts as a negative allosteric modulator, or antagonist, at the human P2X7 receptor, it functions as a positive allosteric modulator, potentiating agonist responses, at the rat P2X7 receptor.[1][2] This differential activity underscores the critical importance of careful cross-species evaluation in preclinical drug development. The primary determinant of this species selectivity has been pinpointed to a single amino acid difference at position 95 within the P2X7 receptor's extracellular domain—phenylalanine in humans and leucine (B10760876) in rats.[2]

This guide presents a quantitative comparison of GW791343's effects, detailed experimental methodologies to replicate these findings, and visual representations of the underlying signaling pathways and workflows.

Quantitative Comparison of GW791343's Effects

The following tables summarize the key quantitative parameters of GW791343's interaction with human and rodent P2X7 receptors.

Table 1: Pharmacological Activity of GW791343 on Human P2X7 Receptor

ParameterValueCell LineAssayReference
pIC50 6.9 - 7.2HEK293 expressing human P2X7Ethidium Bromide Uptake[1][3]
Mechanism Negative Allosteric Modulator (Antagonist)RecombinantFunctional Assays[1][2]

Table 2: Pharmacological Activity of GW791343 on Rodent (Rat) P2X7 Receptor

ParameterEffectCell LineAssayReference
Modulation Positive Allosteric Modulator (Potentiator)HEK293 expressing rat P2X7Ethidium Bromide Uptake / Electrophysiology[1][2][4]
Observed Effect Increases potency and maximal effect of ATPRecombinantFunctional Assays[1][4]

Signaling Pathway and Mechanism of Action

GW791343 targets the P2X7 receptor, an ATP-gated ion channel. Upon activation by high concentrations of extracellular ATP, the P2X7 receptor opens, allowing the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. This ion flux triggers a cascade of downstream signaling events. In human cells, GW791343 binds to an allosteric site and prevents this channel opening. Conversely, in rat cells, its binding to the allosteric site enhances the receptor's sensitivity to ATP, leading to a more robust and sustained channel opening.

Differential Allosteric Modulation of P2X7 Receptor by GW791343 cluster_human Human Cells cluster_rodent Rodent (Rat) Cells h_atp Extracellular ATP h_p2x7 Human P2X7 Receptor (Phe95) h_atp->h_p2x7 binds h_ion Ion Channel Blocked h_p2x7->h_ion h_gw GW791343 h_gw->h_p2x7 binds allosterically h_downstream Inhibition of Downstream Signaling h_ion->h_downstream r_atp Extracellular ATP r_p2x7 Rat P2X7 Receptor (Leu95) r_atp->r_p2x7 binds r_ion Ion Channel Potentiated r_p2x7->r_ion r_gw GW791343 r_gw->r_p2x7 binds allosterically r_downstream Enhanced Downstream Signaling r_ion->r_downstream Experimental Workflow for Ethidium Bromide Uptake Assay cluster_prep Cell Preparation cluster_human_assay Human P2X7 (Antagonist Assay) cluster_rat_assay Rat P2X7 (Potentiator Assay) cluster_analysis Data Analysis start Start plate_cells Plate P2X7-expressing cells in 96-well plate start->plate_cells wash_cells Wash cells with assay buffer plate_cells->wash_cells preincubate_gw Pre-incubate with GW791343 wash_cells->preincubate_gw preincubate_gw_rat Pre-incubate with GW791343 or vehicle wash_cells->preincubate_gw_rat add_agonist_dye_h Add ATP + Ethidium Bromide preincubate_gw->add_agonist_dye_h measure_fluorescence_h Measure fluorescence add_agonist_dye_h->measure_fluorescence_h analyze_ic50 Calculate IC50 for human P2X7 measure_fluorescence_h->analyze_ic50 add_agonist_dye_r Add varying [ATP] + Ethidium Bromide preincubate_gw_rat->add_agonist_dye_r measure_fluorescence_r Measure fluorescence add_agonist_dye_r->measure_fluorescence_r analyze_potentiation Analyze potentiation for rat P2X7 measure_fluorescence_r->analyze_potentiation

References

Safety Operating Guide

Proper Disposal Procedures for GW791343 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed procedures for the proper disposal of GW791343 dihydrochloride (B599025), a P2X7 allosteric modulator. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

GW791343 dihydrochloride is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative that this compound and its containers are disposed of as hazardous chemical waste and not released into the general waste stream or sanitary sewer system.

Hazard and Safety Information

A summary of the key hazard statements and precautionary measures for this compound is provided in the table below.[1]

Hazard StatementGHS CodePrecautionary StatementGHS Code
Causes skin irritationH315Avoid breathing dust/fume/gas/mist/vapors/spray.P261
Causes serious eye irritationH319IF ON SKIN: Wash with plenty of soap and water.P302+P352
May cause respiratory irritationH335IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, including unused product, contaminated materials, and empty containers.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE before handling this compound waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

  • Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of dust or aerosols.

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (such as gloves and wipes) in a dedicated, sealable hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Clearly label all waste containers with "Hazardous Chemical Waste," the full chemical name "this compound," and an approximate concentration if applicable.

3. Spill Cleanup:

  • In the event of a spill, absorb solutions with an inert, finely-powdered liquid-absorbent material.

  • Collect the absorbed material and any contaminated surfaces into a sealed container for hazardous waste.

  • Decontaminate the spill area. All materials used for decontamination should also be disposed of as hazardous waste.

4. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., water, if the compound is soluble, followed by a water-miscible organic solvent like acetone).[2]

  • Collect the rinsate as hazardous liquid waste.[2]

  • After triple rinsing, deface or remove the original label, and mark the container as "EMPTY."[2] The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

5. Storage and Disposal:

  • Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from general laboratory traffic.[3][4]

  • Ensure containers are tightly sealed to prevent leakage or evaporation.

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for the pickup and disposal of the hazardous waste.[1]

  • Provide the EHS department or the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

6. Documentation:

  • Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of generation.

Disposal Workflow

GW79134_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_decon Container Decontamination cluster_final Final Disposal start Start: Need to Dispose of this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe Safety First fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste: - Unused/expired powder - Contaminated PPE - Weigh boats waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing  this compound waste_type->liquid_waste Liquid empty_container Empty Container? waste_type->empty_container Empty Container containerize_solid Collect in Labeled, Sealed Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Store Sealed Waste Containers in Designated Area containerize_solid->storage containerize_liquid->storage triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Label and Mark 'EMPTY' triple_rinse->deface_label collect_rinsate->containerize_liquid dispose_container Dispose of Container as Regular Lab Waste deface_label->dispose_container contact_ehs Contact Institutional EHS or Waste Management Provider storage->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds documentation Document Waste Generation provide_sds->documentation end End: Proper Disposal Complete documentation->end

References

Essential Safety and Logistics for Handling GW791343 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like GW791343 dihydrochloride (B599025) is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

GW791343 dihydrochloride is a potent P2X7 allosteric modulator.[1][2] As with any potent pharmaceutical compound, it is crucial to handle it with care to avoid exposure. The specific hazards should be detailed in the manufacturer's Safety Data Sheet (SDS), but general precautions for potent compounds should always be followed.

Recommended Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Hand Protection Double GlovingAn inner, form-fitting nitrile glove followed by a thicker, chemical-resistant outer glove (e.g., nitrile or neoprene).
Body Protection Disposable Lab Coat or GownA dedicated, disposable lab coat or gown with long sleeves and elastic cuffs.
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 (for solids) or a respirator with appropriate chemical cartridges (for solutions) may be necessary, based on a risk assessment of the procedure (e.g., weighing, preparing solutions).

This information is based on general best practices for handling potent compounds. Always consult the specific Safety Data Sheet (SDS) for this compound for detailed requirements.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize the risk of contamination and exposure. The following step-by-step guide outlines the safe handling of this compound from receipt to use.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_area 1. Designate a Handling Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_materials 3. Gather All Necessary Materials don_ppe->gather_materials weigh_compound 4. Weigh Compound in a Fume Hood gather_materials->weigh_compound prepare_solution 5. Prepare Stock Solution weigh_compound->prepare_solution Transfer to Handling Phase perform_experiment 6. Conduct Experiment prepare_solution->perform_experiment clean_spills 7. Immediately Clean Any Spills perform_experiment->clean_spills decontaminate 8. Decontaminate Work Surfaces clean_spills->decontaminate Proceed to Cleanup doff_ppe 9. Doff PPE in Designated Area decontaminate->doff_ppe dispose_waste 10. Segregate and Dispose of Waste doff_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Detailed Experimental Protocol:

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation and contamination of the general laboratory space.

  • Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Gather All Necessary Materials: To avoid leaving the designated area during the procedure, ensure all necessary equipment and materials (e.g., spatulas, weigh boats, solvents, vortexer, waste containers) are within reach.

  • Weigh Compound: If working with the solid form, carefully weigh the required amount of this compound in a chemical fume hood to prevent the dispersion of airborne particles. Use anti-static weigh boats if necessary.

  • Prepare Stock Solution: When preparing solutions, add the solvent to the solid to minimize dust generation.[3] If precipitation occurs, sonication or gentle heating may be used to aid dissolution.[3] It is recommended to prepare fresh solutions for immediate use.[3]

  • Conduct Experiment: Perform all experimental procedures within the designated containment area.

  • Immediately Clean Any Spills: In the event of a spill, follow your institution's established spill cleanup procedures for hazardous materials.[4] This typically involves using a chemical spill kit while wearing appropriate PPE.[4]

  • Decontaminate Work Surfaces: After completing the experimental work, thoroughly decontaminate all surfaces and equipment. A deactivation solution may be necessary for potent compounds.[5]

  • Doff PPE: Remove PPE in a designated area to prevent the spread of contamination. Dispose of single-use PPE in the appropriate waste stream.

  • Segregate and Dispose of Waste: Follow the disposal plan outlined below.

Disposal Plan

Proper disposal of potent pharmaceutical compounds is crucial for laboratory safety and environmental protection.[4] Do not dispose of this compound down the drain or in the regular trash.[4][6]

Waste Segregation and Disposal:

Waste TypeContainer TypeDisposal Procedure
Grossly Contaminated Items Black Hazardous Waste BinIncludes unused bulk compound and items heavily contaminated with GW7913443 dihydrochloride.[4]
Trace Contaminated Items Yellow Trace Chemo Waste BinIncludes used PPE (gloves, lab coat), absorbent pads, and other items with minimal contamination.[4]
Sharps (Empty) Red Sharps ContainerFor sharps that are completely empty of the drug.[4] If a sharp contains any residual compound, it must be disposed of as hazardous chemical waste.[4]
Contaminated Liquid Waste Labeled Hazardous Waste BottleCollect all liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container.

All waste containers must be clearly labeled with a hazardous waste tag detailing the contents.[4] When containers are full, contact your institution's Environmental Health and Safety (EHS) department for a hazardous waste pickup.[4]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₀H₂₆Cl₂F₂N₄O
Molecular Weight 483.81 g/mol
Appearance Solid
Purity >98%
Solubility Soluble in water to 100 mM
Storage Store under desiccating conditions at -20°C for long-term storage.[3][7]

Data sourced from multiple suppliers and may vary by batch. Always refer to the product-specific information provided by the manufacturer.

References

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